molecular formula C5H10O5 B3425369 DL-Arabinose CAS No. 31178-70-8

DL-Arabinose

Cat. No.: B3425369
CAS No.: 31178-70-8
M. Wt: 150.13 g/mol
InChI Key: PYMYPHUHKUWMLA-VPENINKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aldehydo-D-xylose is a D-xylose. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite.
Xylose is a monosaccharide of the aldopentose type consisted of five carbon atoms and an aldehyde functional group. Xylose is a sugar isolated from wood. D-Xylose is a sugar widely used as a diabetic sweetener in food and beverage. Xylose has also been used as a diagnostic agent to observe malabsorption. Reduction of xylose by catalytic hydrogenation produces the common food additive sweetener substitute xylitol [DB11195]. The dextrorotary form of xylose, D-xylose, refers usually to the endogenously occurring form of the sugar in living things. The levorotary form, L-xylose, can refer to the form that is synthesized. Nevertheless, xylose by itself may not necessarily serve many purposes immediately - but its metabolism results in a variety of substrates that can serve important nutritional and biological purposes.
DL-Xylose is a natural product found in Rosa, Himatanthus articulatus, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5-tetrahydroxypentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMYPHUHKUWMLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101333192
Record name dl-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellowish-white solid; [Merck Index] Light brown powder; [MSDSonline]
Record name Pectin
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

DISSOLVES IN 20 PARTS OF WATER, Insol in alcohol or dil alcohol, org solvents, Almost completely soluble in 20 parts water; dissolves more readily in water, if first moistened with alcohol, glycerol or sugar syrup, or if first mixed with 3 or more pars of sucrose
Record name PECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Coarse or fine powder, yellowish white

CAS No.

58-86-6, 1114-34-7, 609-06-3, 5328-37-0, 147-81-9, 1949-78-6, 9000-69-5, 25990-60-7, 41247-05-6, 20235-19-2
Record name xylose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122762
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Lyxose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-xylose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-arabinose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1941
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Arabinose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name L-Lyxose
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pectin
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name dl-Xylose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101333192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.182
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Pectin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.581
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-lyxose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.149
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DL-arabinose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.639
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Xylose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.072
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PECTIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1917
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose is a racemic mixture of the D- and L-enantiomers of arabinose, a five-carbon monosaccharide (aldopentose). While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the DL-racemic mixture is of significant interest in various research and development applications, including as a starting material in chemical synthesis and in studies of carbohydrate metabolism and structure.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of the distinct metabolic pathways for each of its constituent enantiomers.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, formulation, and application in research and development.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₅H₁₀O₅[3][4]
Molecular Weight 150.13 g/mol [3][4]
Appearance White to off-white crystalline powder[5]
Melting Point 158-160 °C[6]
Boiling Point 415.5 ± 38.0 °C (Predicted)[6]
Density 1.609 g/cm³ (at -5 °C)[6]
Optical Rotation, [α]D 0° (racemic mixture)
pKa 12.46 ± 0.20 (Predicted)[6]
Table 2: Solubility of this compound
SolventSolubilityReferences
Water Soluble (e.g., 50 mg/mL, clear, colorless)[5][7]
Methanol Slightly soluble (heating and sonication may be required)[6]
Ethanol/Water Mixtures Solubility varies with solvent composition and temperature[8][9]
Table 3: Spectroscopic Data Identifiers for this compound
Spectroscopic DataIdentifier/Reference
CAS Number 147-81-9
PubChem CID 854
Beilstein/REAXYS 1723086
EC Number 205-699-8

Crystal Structure

This compound exists as a stable racemic compound, meaning that both the D- and L-enantiomers are present in equal amounts within a single crystal lattice.[8][9][10] The crystal structure of the racemic compound is a compact monoclinic system with a P21/c space group, containing only the β-anomers of both enantiomers.[8] Powder X-ray diffraction (PXRD) of this compound shows characteristic peaks at 14°, 15°, and 20° (2θ).[8][9]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the precise melting point and heat of fusion of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound powder into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. The temperature range should encompass the expected melting point (e.g., from room temperature to 180 °C).

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[8][9][10]

Determination of Solubility by the Gravimetric Method

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

  • Equilibration: Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol/water mixture) in a sealed container.

  • Agitation and Temperature Control: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection: After allowing any undissolved solid to settle, carefully withdraw a known volume of the clear supernatant.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent completely in an oven at a temperature below the decomposition point of arabinose.

  • Mass Determination: Weigh the container with the dried solute. The mass of the dissolved this compound is the difference between this weight and the initial weight of the container.

  • Calculation: Calculate the solubility in terms of g/100 mL or other desired units.[8][9]

Measurement of Optical Rotation by Polarimetry

Objective: To confirm the racemic nature of this compound.

Methodology:

  • Solution Preparation: Prepare a solution of this compound of a known concentration in a suitable solvent, typically water.

  • Blank Measurement: Fill the polarimeter tube with the pure solvent and measure the optical rotation to obtain a blank reading.

  • Sample Measurement: Rinse and fill the polarimeter tube with the this compound solution, ensuring no air bubbles are present. Measure the optical rotation.

  • Calculation: The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL. For a racemic mixture like this compound, the expected observed rotation and specific rotation will be zero.[11][12][13]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To characterize the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as Deuterium (B1214612) Oxide (D₂O), in a 5 mm NMR tube.[14]

  • Spectrometer Setup: Place the sample in a high-field NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹³C NMR, an inverse-gated decoupling pulse sequence can be used for accurate quantification.[15] 2D NMR experiments like COSY and HSQC can be used to assign proton and carbon signals and determine the connectivity of atoms.

  • Data Analysis: Process the spectra by applying Fourier transformation, phasing, and baseline correction. The chemical shifts and coupling constants are then analyzed to confirm the structure of arabinose.[14][16][17]

Analysis by Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation and Ionization: Introduce a solution of this compound into the mass spectrometer. Electrospray ionization (ESI) is a common technique for analyzing carbohydrates. For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization of the sugar is typically required to increase its volatility.[9][18][19][20]

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular weight of arabinose (e.g., [M+Na]⁺). The fragmentation pattern can provide further structural information. Isotope dilution mass spectrometry using a labeled internal standard can be employed for accurate quantification.[9]

Metabolic Pathways of Arabinose Enantiomers

There are no known metabolic pathways that directly process the racemic this compound. Instead, biological systems that can metabolize arabinose typically have enantiomer-specific enzymes. The catabolic pathways for L-Arabinose and D-Arabinose in bacteria, such as Escherichia coli, are distinct.

L-Arabinose Catabolism in E. coli

The metabolism of L-arabinose in E. coli is a well-characterized pathway that converts L-arabinose into D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway.[7][8]

L_Arabinose_Catabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose araA (L-arabinose isomerase) L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P araB (Ribulokinase) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P araD (L-ribulose-5-phosphate 4-epimerase) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

L-Arabinose catabolic pathway in E. coli.
D-Arabinose Catabolism in E. coli

E. coli does not have a dedicated pathway for D-arabinose. Instead, it utilizes enzymes from the L-fucose metabolic pathway to catabolize D-arabinose.[3][6][21]

D_Arabinose_Catabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-fucose isomerase D_Ribulose_1P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_1P L-fuculokinase DHAP Dihydroxyacetone Phosphate (DHAP) D_Ribulose_1P->DHAP L-fuculose-1-phosphate aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-fuculose-1-phosphate aldolase Glycolysis Glycolysis DHAP->Glycolysis Further_Metabolism Further Metabolism Glycolaldehyde->Further_Metabolism

D-Arabinose catabolic pathway in E. coli.

Conclusion

This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their characterization, and a visual representation of the distinct metabolic fates of its constituent enantiomers. The data and methodologies presented herein are intended to support researchers, scientists, and drug development professionals in their work with this important racemic sugar. A thorough understanding of these fundamental properties is essential for the effective application of this compound in scientific research and industrial processes.

References

An In-depth Technical Guide to the Structure and Stereochemistry of DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose is a racemic mixture of the D- and L-enantiomers of arabinose, an aldopentose monosaccharide. While L-Arabinose is more common in nature, found in biopolymers like hemicellulose and pectin, the D- and DL-forms are of significant interest in various chemical and pharmaceutical applications.[1] This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound, along with detailed experimental protocols for its analysis.

Structure and Stereochemistry

Arabinose is a five-carbon sugar with an aldehyde functional group, classifying it as an aldopentose.[1][2] The "D" and "L" designations are determined by the stereochemistry at the chiral carbon furthest from the aldehyde group (C4). In the Fischer projection, if the hydroxyl group on C4 is on the right, it is D-arabinose; if it is on the left, it is L-arabinose.[2][3] this compound is an equimolar mixture of these two enantiomers.

The systematic IUPAC name for the linear form of D-Arabinose is (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal, and for L-Arabinose, it is (2R,3S,4S)-2,3,4,5-tetrahydroxypentanal.[4][5] In solution, arabinose exists in equilibrium between its linear aldehyde form and cyclic furanose (five-membered ring) and pyranose (six-membered ring) forms, with the pyranose forms being predominant.[2]

Physicochemical Properties

The enantiomers of arabinose share the same physical properties, such as melting point and solubility, but differ in their optical activity. This compound, being a racemic mixture, is optically inactive.

PropertyD-ArabinoseL-ArabinoseThis compound
Molecular Formula C₅H₁₀O₅C₅H₁₀O₅C₅H₁₀O₅
Molar Mass 150.13 g/mol [1][5]150.13 g/mol 150.13 g/mol [6]
Appearance Colorless crystals or prisms[1]White to off-white powderWhite to pale cream crystals or powder[7]
Melting Point 156-160 °C[8]160-163 °C164-165 °C[1]
Specific Rotation [α]D²⁰ -102° to -106° (c=10, H₂O)[9][10]+103° to +105° (c=5, H₂O)0° ± 10.0° (c=10, water + NH₄OH)[7]
Solubility in Water 834 g/L (25 °C)[1]Soluble50 mg/mL, clear, colorless[11]
Density 1.585 g/cm³ (20 °C)[1]
IUPAC Name (2S,3R,4R)-2,3,4,5-tetrahydroxypentanal[5](2R,3S,4S)-2,3,4,5-tetrahydroxypentanal[4](2R,3S,4S)-2,3,4,5-tetrahydroxypentanal[4]

Experimental Protocols

Determination of Optical Rotation by Polarimetry

Objective: To measure the specific rotation of D-Arabinose and L-Arabinose and to confirm the optical inactivity of this compound.

Principle: Chiral molecules rotate the plane of polarized light. The angle of rotation is measured using a polarimeter. The specific rotation is a characteristic property of a chiral compound.[12]

Apparatus and Reagents:

  • Polarimeter (Sodium D-line, 589.3 nm)

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Polarimeter sample tubes (1 dm)

  • D-Arabinose, L-Arabinose, this compound

  • Distilled water

Procedure:

  • Blank Measurement: Fill the polarimeter tube with distilled water and take a reading. This will serve as the zero or blank reading.

  • Sample Preparation:

    • Accurately weigh approximately 1.0 g of D-Arabinose and dissolve it in a 10 mL volumetric flask with distilled water. Ensure the solution is clear.

    • Repeat the process for L-Arabinose and this compound.

  • Measurement:

    • Rinse the polarimeter tube with a small amount of the D-Arabinose solution and then fill the tube, ensuring no air bubbles are present.

    • Place the tube in the polarimeter and record the observed rotation (α).

    • Repeat the measurement for the L-Arabinose and this compound solutions.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the sample tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Separation of Enantiomers by Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To separate the D- and L-enantiomers of arabinose from a this compound mixture.

Principle: Chiral HPLC utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.[13]

Apparatus and Reagents:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV or Refractive Index (RI) detector.

  • Chiral column (e.g., Chiralpak AD-H).[13]

  • This compound standard.

  • Mobile phase (e.g., a mixture of hexane (B92381) and ethanol, the exact ratio will depend on the column manufacturer's recommendation).

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's instructions and degas it.

  • Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared this compound solution into the HPLC system.

    • Run the analysis under isocratic conditions.

    • The D- and L-enantiomers will elute at different retention times, resulting in two separate peaks in the chromatogram.[13]

  • Identification: Inject standard solutions of pure D-Arabinose and L-Arabinose to identify the respective peaks in the this compound chromatogram.

Visualization of Stereochemical Relationships

DL_Arabinose_Stereochemistry cluster_enantiomers Enantiomers D_Arabinose D-Arabinose ((2S,3R,4R)-2,3,4,5-tetrahydroxypentanal) L_Arabinose L-Arabinose ((2R,3S,4S)-2,3,4,5-tetrahydroxypentanal) D_Arabinose->L_Arabinose Mirror Images DL_Arabinose This compound (Racemic Mixture) D_Arabinose->DL_Arabinose 50% L_Arabinose->DL_Arabinose 50%

Caption: Stereochemical relationship between D-Arabinose, L-Arabinose, and this compound.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed protocols and structured data aim to facilitate further investigation and application of this important monosaccharide.

References

The Ubiquity of DL-Arabinose: A Technical Guide to its Natural Occurrence and Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon monosaccharide, exists in nature in two enantiomeric forms: L-Arabinose and D-Arabinose. While most sugars are predominantly found in their D-form, L-Arabinose is the more abundant enantiomer in the natural world, playing a crucial role in the structure of plant cell walls.[1] D-Arabinose, though less common, is a key component of the cell wall in certain microorganisms, notably mycobacteria, making its biosynthetic pathway a significant target for antimicrobial drug development.[2] This technical guide provides an in-depth exploration of the natural occurrence and sources of DL-Arabinose, details the experimental protocols for its analysis, and visualizes the key metabolic pathways involving this versatile pentose (B10789219). The term "this compound" typically refers to a racemic mixture of the two enantiomers.

Natural Occurrence and Quantitative Abundance

L-Arabinose is a primary constituent of various biopolymers, particularly hemicellulose and pectin, which are integral components of plant cell walls.[1][3] It is widely distributed throughout the plant kingdom, from agricultural residues to fruits and vegetables. D-Arabinose is predominantly found in the cell wall polysaccharides of certain bacteria, such as Mycobacterium tuberculosis.[1][2]

Natural SourceComponentL-Arabinose Content (% of dry weight)D-Arabinose ContentReferences
Plant-Based
Corn CobsHemicelluloseHigh concentrationNot typically found[4]
Sugar Beet PulpHemicellulose, PectinHigh concentrationNot typically found[3]
Corn FiberHemicelluloseHigh concentrationNot typically found[3]
Wheat BranHemicelluloseHigh concentrationNot typically found[3]
Flax SeedsHemicelluloseHigh concentrationNot typically found[4]
Brewer's Spent GrainsHemicelluloseHigh concentrationNot typically found[3]
Lime PeelsPectinHigh concentrationNot typically found[3]
Coniferous Trees (heartwood)Free sugarSmall amountsNot typically found[5]
Microorganism-Based
Mycobacterium tuberculosisArabinogalactan, LipoarabinomannanNot typically foundMajor component[1][2]
Mycobacterium smegmatisArabinogalactan, LipoarabinomannanNot typically foundMajor component[1]

Experimental Protocols

The accurate detection and quantification of arabinose from natural sources are paramount for research and industrial applications. The following section details common experimental protocols for the extraction and analysis of arabinose.

Extraction of Arabinose from Plant Material via Acid Hydrolysis

This protocol describes the liberation of arabinose from hemicellulose in lignocellulosic biomass.

Materials:

  • Dried and milled plant material (e.g., sugarcane bagasse, Pinus sp. sawdust)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute solutions (e.g., 0.25–8 wt%)

  • Calcium carbonate (CaCO₃) for neutralization

  • Deionized water

  • Reaction vials or temperature-controlled digester

  • Water bath or oil bath

  • Filtration apparatus (e.g., 0.45 µm pore size filters)

Procedure:

  • Sample Preparation: Weigh a known amount of dried, milled plant material (e.g., 0.750–1.000 g) and place it in a reaction vial.[6]

  • Acid Addition: Add a specific volume of dilute acid (e.g., 5–15 ml) to achieve the desired solid-to-liquid ratio (e.g., 1:5–1:20).[6][7]

  • Hydrolysis: Seal the reaction vessel and place it in a temperature-controlled environment (e.g., water bath, oil bath, or digester). The reaction conditions can be varied depending on the material and desired yield (e.g., 80–200°C for 10–2000 minutes).[6][7] For selective recovery of arabinose from Pinus sp. sawdust, milder conditions such as 65°C for 18 hours with 3% HCl can be used.[8]

  • Cooling and Neutralization: After the reaction, promptly cool the vessel in an ice bath.[9] Neutralize the hydrolysate with calcium carbonate until the pH is neutral.[8]

  • Filtration: Filter the neutralized solution through a 0.45 µm filter to remove any solid residue.[8]

  • Analysis: The resulting filtrate, containing the liberated monosaccharides including arabinose, is now ready for quantitative analysis using methods such as HPLC or GC-MS.

Quantification of Arabinose by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the separation and quantification of monosaccharides.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector, pulsed amperometric detector (PAD), or evaporative light scattering detector (ELSD).[10]

  • Aminex HPX-87H column (for separation of sugars, furfural, and HMF).

  • Thermo Scientific CarboPac PA20 Analytical Column (for ion chromatography).[11]

Mobile Phase and Conditions (Example using Aminex HPX-87H):

  • Mobile Phase: 0.0035 M H₂SO₄ in ultra-pure water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: Maintained at an appropriate temperature (e.g., 50°C).

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) for sugars. A Photodiode Array (PDA) detector can be used for simultaneous analysis of degradation products like furfural.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of L-Arabinose and/or D-Arabinose of known concentrations.

  • Sample Preparation: Dilute the filtered hydrolysate to a concentration within the linear range of the detector.

  • Injection: Inject a known volume of the sample and standards into the HPLC system.

  • Data Analysis: Identify the arabinose peak based on its retention time compared to the standard. Quantify the concentration by comparing the peak area of the sample to the calibration curve generated from the standards.

Quantification of Arabinose by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for monosaccharide analysis, but requires derivatization to make the sugars volatile.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Procedure:

  • Derivatization (Example: Alditol Acetates):

    • Reduction: Reduce the monosaccharides in the sample to their corresponding alditols using sodium borohydride (B1222165) (NaBH₄).

    • Acetylation: Acetylate the hydroxyl groups of the alditols using acetic anhydride (B1165640) and a catalyst (e.g., pyridine (B92270) or 1-methylimidazole) to form volatile alditol acetates.

  • GC-MS Analysis:

    • Injection: Inject the derivatized sample into the GC.

    • Separation: The volatile derivatives are separated on a capillary column (e.g., a column coated with a non-polar or mid-polar stationary phase).

    • Detection: The separated compounds are detected by the mass spectrometer, which provides both quantitative data and mass spectra for identification.

  • Data Analysis: Identify the arabinitol acetate (B1210297) peak based on its retention time and mass spectrum. Quantify the amount of arabinose by comparing the peak area to that of a derivatized internal or external standard.

Signaling and Metabolic Pathways

Arabinose is involved in key metabolic and regulatory pathways in both prokaryotes and eukaryotes.

L-Arabinose Catabolism in E. coli (ara Operon)

The araBAD operon in Escherichia coli is a classic example of gene regulation controlling the catabolism of L-arabinose. The expression of the genes araB, araA, and araD, which encode the enzymes for L-arabinose metabolism, is tightly controlled by the AraC protein and the presence of L-arabinose and glucose.[5][12]

L_Arabinose_Operon cluster_arabinose_present Arabinose Present, Glucose Absent cluster_arabinose_absent Arabinose Absent Arabinose L-Arabinose AraC_active AraC-Arabinose Complex (Activator) Arabinose->AraC_active araI araI1 & araI2 AraC_active->araI Binds RNAP RNA Polymerase araI->RNAP Recruits araBAD araB, araA, araD (Structural Genes) RNAP->araBAD Transcription Enzymes Metabolic Enzymes araBAD->Enzymes Translation Metabolism L-Arabinose Metabolism Enzymes->Metabolism Catalyzes AraC_inactive AraC (Repressor) araO2 araO2 AraC_inactive->araO2 Binds araI1_rep araI1 AraC_inactive->araI1_rep Binds DNA_loop DNA Looping araBAD_rep araB, araA, araD DNA_loop->araBAD_rep Blocks RNAP No_Transcription No Transcription araBAD_rep->No_Transcription

Caption: Regulation of the L-Arabinose operon in E. coli.

Biosynthesis of L-Arabinose in Plants

In plants, L-arabinose is synthesized from UDP-D-glucose through a series of enzymatic reactions primarily occurring in the Golgi apparatus.[4][13]

L_Arabinose_Biosynthesis_Plant UDP_Glc UDP-D-Glucose UDP_GlcA UDP-D-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-glucose 6-dehydrogenase UDP_Xyl UDP-D-Xylose UDP_GlcA->UDP_Xyl UDP-glucuronic acid decarboxylase UDP_Ara UDP-L-Arabinose UDP_Xyl->UDP_Ara UDP-xylose 4-epimerase (MUR4) Cell_Wall Cell Wall Polysaccharides (Pectin, Hemicellulose) UDP_Ara->Cell_Wall Arabinosyltransferases

Caption: Biosynthesis pathway of L-Arabinose in plants.

Biosynthesis of D-Arabinose in Mycobacteria

The biosynthesis of D-arabinose in mycobacteria is a unique pathway that is essential for the formation of the mycobacterial cell wall. The precursor for D-arabinose is derived from the pentose phosphate (B84403) pathway.[2][3]

D_Arabinose_Biosynthesis_Mycobacteria PPP Pentose Phosphate Pathway R5P D-Ribose-5-phosphate PPP->R5P PRPP 5-Phosphoribosyl- 1-pyrophosphate (PRPP) R5P->PRPP PRPP synthetase DPA_precursor Decaprenyl-P-5-phospho-D-ribose PRPP->DPA_precursor Phosphoribosyl- transferase DPR Decaprenyl-P-D-ribose (DPR) DPA_precursor->DPR Phosphatase DPA Decaprenyl-P-D-arabinose (DPA) DPR->DPA 2'-epimerase (DprE1/DprE2) Cell_Wall Arabinogalactan & Lipoarabinomannan DPA->Cell_Wall Arabinosyltransferases

Caption: Biosynthesis pathway of D-Arabinose in Mycobacteria.

Conclusion

This compound, with L-arabinose being the predominantly occurring natural form, is a widespread and significant monosaccharide. Its abundance in plant biomass makes it a readily available resource for various applications, including as a functional food ingredient and a precursor for biofuels and biochemicals. The less common D-enantiomer plays a vital role in the structural integrity of pathogenic mycobacteria, rendering its biosynthetic pathway an attractive target for novel therapeutic interventions. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and professionals working with this important class of sugars.

References

Synthesis and chemical preparation of racemic arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical preparation of racemic arabinose. As the direct synthesis of racemic arabinose is not a commonly documented procedure, this guide focuses on a practical and established approach: the separate synthesis of D-arabinose and L-arabinose, followed by their combination in equimolar amounts to yield the racemic mixture.

The synthesis of D-arabinose is achieved through the chain-shortening degradation of the readily available D-glucose. Two classical methods, the Wohl degradation and the Ruff degradation, are detailed herein. The synthesis of L-arabinose is accomplished by applying the same degradation techniques to L-glucose. A key challenge is the preparation of L-glucose, which is not naturally abundant. This guide presents a multi-step synthesis of L-glucose starting from D-glucose.

Strategic Overview: Preparation of Racemic Arabinose

The overall strategy for producing racemic arabinose is depicted in the workflow diagram below. The process begins with the separate preparation of D-arabinose and L-arabinose. D-arabinose is synthesized from D-glucose, a common and inexpensive starting material. L-arabinose is synthesized from L-glucose, which in turn is prepared from D-glucose through a series of chemical transformations. Finally, equimolar amounts of the purified D- and L-enantiomers are combined to form racemic arabinose.

G D_glucose D-Glucose synthesis_L_glucose Synthesis of L-Glucose from D-Glucose D_glucose->synthesis_L_glucose degradation_D Degradation (Wohl or Ruff) D_glucose->degradation_D L_glucose L-Glucose degradation_L Degradation (Wohl or Ruff) L_glucose->degradation_L D_arabinose D-Arabinose mixing Equimolar Mixing D_arabinose->mixing L_arabinose L-Arabinose L_arabinose->mixing racemic_arabinose Racemic Arabinose synthesis_L_glucose->L_glucose degradation_D->D_arabinose degradation_L->L_arabinose mixing->racemic_arabinose

Workflow for the Synthesis of Racemic Arabinose.

Data Presentation: Summary of Key Reactions

The following table summarizes the quantitative data for the key transformations involved in the synthesis of racemic arabinose. Yields can vary based on reaction scale and purification methods.

Reaction StepStarting MaterialProductMethodReported Yield (%)Reference
D-Glucose DegradationD-GlucoseD-ArabinoseWohl Degradation60-68
D-Glucose DegradationD-GlucoseD-ArabinoseRuff Degradation~58
D-Glucose to L-GlucoseD-GlucoseL-GlucoseMulti-step SynthesisNot explicitly stated for overall[1][2][3][4][5]
L-Glucose DegradationL-GlucoseL-ArabinoseWohl Degradation(assumed similar to D-glucose)-
L-Glucose DegradationL-GlucoseL-ArabinoseRuff Degradation(assumed similar to D-glucose)-

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of D-Arabinose via Wohl Degradation of D-Glucose

This two-part protocol is adapted from Organic Syntheses.[6]

Part A: Preparation of Pentaacetyl-D-glucononitrile from D-Glucose

  • Oxime Formation: In a suitable reaction vessel, dissolve 100 g of finely powdered D-glucose monohydrate in 200 ml of warm 25% aqueous methanol (B129727). This solution is added with stirring to a warm solution (65°C) of sodium methoxide (B1231860), prepared by dissolving 35 g of sodium in 700 ml of anhydrous methanol. The resulting solution is maintained at 65°C for 2 hours. The solvent is then removed under reduced pressure.

  • Acetylation and Nitrile Formation: The residue from the previous step is treated with acetic anhydride (B1165640) and sodium acetate (B1210297). This step converts the oxime to a nitrile and acetylates all the hydroxyl groups.

Part B: Conversion of Pentaacetyl-D-glucononitrile to D-Arabinose

  • Deacetylation and Elimination: The pentaacetyl-D-glucononitrile is treated with a catalytic amount of sodium methoxide in methanol. This reaction removes the acetate groups and leads to the elimination of the nitrile group, resulting in the formation of D-arabinose.

  • Work-up and Isolation: The reaction mixture is cooled, and the product is isolated. The syrupy residue is diluted with methanol and the distillation is repeated to ensure dryness. The final product is crystallized.

Protocol 2: Synthesis of D-Arabinose via Ruff Degradation of D-Glucose

This method involves the oxidation of D-glucose to D-gluconic acid, followed by oxidative decarboxylation.[7]

  • Oxidation to Calcium D-gluconate: In a large beaker, dissolve 100 g of D-glucose in 500 ml of water. Add 200 g of calcium carbonate to form a slurry. Cool the mixture in an ice bath and slowly add 60 ml of bromine while stirring vigorously in a fume hood. Allow the reaction to proceed overnight at room temperature. Filter the mixture to remove excess calcium carbonate. The filtrate contains calcium D-gluconate.

  • Oxidative Decarboxylation: To the solution of calcium D-gluconate, add a solution of 10 g of ferric acetate. While stirring, slowly add 100 ml of 30% hydrogen peroxide. The temperature should be maintained at around 40-50°C. After the initial vigorous reaction subsides, continue stirring for about an hour.

  • Work-up and Isolation: Cool the reaction mixture and precipitate the calcium as calcium oxalate (B1200264) by adding a solution of oxalic acid. Filter off the calcium oxalate. The filtrate is then treated with a basic lead acetate solution to precipitate remaining organic acids. The lead salts are filtered, and excess lead in the filtrate is removed by bubbling hydrogen sulfide (B99878) gas through the solution. After filtering off the lead sulfide, the solution is decolorized with activated charcoal and concentrated under reduced pressure to a syrup from which D-arabinose is crystallized, often with the addition of ethanol.

Protocol 3: Synthesis of L-Glucose from D-Glucose (A Representative Route)

Several routes for the synthesis of L-glucose from D-glucose have been reported.[1][3][4][5] The following is a generalized representation of a multi-step synthesis. A key strategy involves the "head-to-tail" inversion of the D-glucose molecule.[1]

  • Functional Group Manipulation at C1 and C6: The synthesis often begins with the protection of the hydroxyl groups of D-glucose, followed by selective manipulation of the functional groups at the C1 and C6 positions. This can involve oxidation of the C6 hydroxyl group to a carboxylic acid and reduction of the anomeric carbon.

  • Chain Extension and Inversion: A common intermediate is a D-gulonic acid derivative, which can be prepared from D-glucose.

  • Lactonization and Reduction: The D-gulonic acid derivative is converted to L-glucono-1,5-lactone. Selective reduction of this lactone affords L-glucose.

A detailed, step-by-step protocol for a specific synthesis of L-glucose can be found in the cited literature.[3]

Protocol 4: Synthesis of L-Arabinose from L-Glucose

The synthesis of L-arabinose from L-glucose is achieved by following the same procedures outlined in Protocol 1 (Wohl Degradation) or Protocol 2 (Ruff Degradation), substituting L-glucose for D-glucose as the starting material. The stereochemistry of the starting material will be preserved in the product, yielding L-arabinose.

Protocol 5: Preparation of Racemic Arabinose
  • Purification of Enantiomers: Ensure that both D-arabinose and L-arabinose are of high purity, as determined by standard analytical techniques (e.g., melting point, optical rotation, NMR spectroscopy).

  • Equimolar Mixing: Dissolve equal molar quantities of D-arabinose and L-arabinose in a suitable solvent (e.g., water or ethanol).

  • Crystallization: Concentrate the solution to induce crystallization. The resulting crystals will be racemic arabinose. The absence of optical rotation in the final product confirms the formation of the racemic mixture.

Signaling Pathways and Logical Relationships

The chemical transformations in the Wohl and Ruff degradations can be visualized as logical pathways.

Wohl Degradation Pathway

G glucose Glucose (Aldohexose) oxime Glucose Oxime glucose->oxime 1. Hydroxylamine 2. Sodium Methoxide nitrile Pentaacetyl-glucononitrile oxime->nitrile Acetic Anhydride, Sodium Acetate arabinose Arabinose (Aldopentose) nitrile->arabinose Sodium Methoxide in Methanol

Wohl Degradation of Glucose to Arabinose.
Ruff Degradation Pathway

G glucose Glucose (Aldohexose) gluconate Calcium Gluconate glucose->gluconate 1. Br₂, H₂O 2. CaCO₃ arabinose Arabinose (Aldopentose) gluconate->arabinose Fe(OAc)₃, H₂O₂

Ruff Degradation of Glucose to Arabinose.

References

DL-Arabinose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Arabinose, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose. This document delves into its fundamental physicochemical properties, analytical methodologies, metabolic pathways, and its emerging role in biomedical research, particularly in oncology.

Physicochemical Properties

This compound is characterized by the following core properties:

PropertyValueReference
CAS Number 147-81-9[1][2][3]
Molecular Formula C₅H₁₀O₅[1][2][4]
Molecular Weight 150.13 g/mol [1][2][4]
Appearance White to off-white powder[2]
Solubility Soluble in water (50 mg/mL)[2]

This compound crystallizes as a stable racemic compound, in contrast to its constituent enantiomers.[5] The thermodynamic stability of the racemic form is greater than that of the pure enantiomers, as indicated by its higher melting point and heat of fusion.[6] This characteristic is crucial for developing separation and purification protocols.

Analytical Methodologies and Experimental Protocols

Accurate quantification and analysis of arabinose are essential for research and development. Various methods are employed, each with distinct principles and applications.

2.1. Quantification of Arabinose

Several methods are available for the quantification of arabinose, with the choice depending on the required sensitivity, specificity, and sample matrix.[7]

MethodPrincipleKey Advantages
Enzymatic Assay Enzymatic oxidation of arabinose coupled to NAD⁺ reduction, measured spectrophotometrically.[7][8]High throughput and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization of arabinose followed by separation and mass spectrometric detection.[7]High sensitivity and suitable for complex matrices.
High-Performance Liquid Chromatography (HPLC) Separation of arabinose on a specialized column with various detection methods (e.g., refractive index, evaporative light scattering).[7][9]Versatile and widely available.
Capillary Zone Electrophoresis (CZE) Separation based on the electrophoretic mobility of arabinose.[7]High resolution and low sample consumption.

2.2. Experimental Protocol: Analysis of Arabinose by Acid Hydrolysis and Ion Chromatography

This protocol is adapted for the analysis of arabinose content in biomass.

Objective: To determine the amount of arabinose in a given sample.

Materials:

  • Sample for analysis

  • 72% Sulfuric Acid (H₂SO₄)

  • Fucose internal standard solution

  • Pressure tubes

  • Autoclave

  • Ion chromatography system[2]

Procedure:

  • Sample Preparation: The moisture content of the sample is determined. A known weight of the dried sample (approximately 300 mg) is placed into a pressure tube.[2]

  • Primary Hydrolysis: A precise volume of 72% H₂SO₄ is added to the sample. The tube is sealed and incubated to facilitate the initial hydrolysis of polysaccharides.[2]

  • Secondary Hydrolysis: The mixture is diluted with deionized water to a lower acid concentration and then autoclaved. This second step completes the hydrolysis of oligosaccharides into monosaccharides.[2]

  • Dilution and Internal Standard Addition: The resulting hydrolysate is diluted with a fucose solution, which serves as an internal standard for the subsequent chromatographic analysis.[2]

  • Chromatographic Analysis: The diluted hydrolysate is analyzed using an ion chromatography system equipped with a suitable column and detector to separate and quantify the individual monosaccharides, including arabinose.[2]

Metabolic Pathways of Arabinose

The metabolic pathways of arabinose differ for its L- and D-enantiomers and vary across different organisms.

3.1. L-Arabinose Metabolism in Escherichia coli

In E. coli, the metabolism of L-arabinose is a well-characterized system controlled by the ara operon. This pathway involves the conversion of L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate (B84403) pathway.[10]

L_Arabinose_Metabolism L-Arabinose_ext L-Arabinose (extracellular) L-Arabinose_int L-Arabinose (intracellular) L-Arabinose_ext->L-Arabinose_int AraE, AraFGH (Transporters) L-Ribulose L-Ribulose L-Arabinose_int->L-Ribulose AraA (Isomerase) L-Ribulose-5-P L-Ribulose-5-phosphate L-Ribulose->L-Ribulose-5-P AraB (Kinase) D-Xylulose-5-P D-Xylulose-5-phosphate L-Ribulose-5-P->D-Xylulose-5-P AraD (Epimerase) PPP Pentose Phosphate Pathway D-Xylulose-5-P->PPP

L-Arabinose Metabolism in E. coli

3.2. D-Arabinose Metabolism

D-Arabinose is less common in nature, and dedicated metabolic pathways are not as widespread. In some prokaryotes, D-arabinose can be catabolized by enzymes from the L-fucose pathway.[3][11]

D_Arabinose_Metabolism D-Arabinose D-Arabinose D-Ribulose D-Ribulose D-Arabinose->D-Ribulose L-Fucose Isomerase D-Ribulose-1-P D-Ribulose-1-phosphate D-Ribulose->D-Ribulose-1-P L-Fuculokinase DHAP_GA DHAP + Glycolaldehyde D-Ribulose-1-P->DHAP_GA L-Fuculose-1-phosphate Aldolase Glycolysis Glycolysis DHAP_GA->Glycolysis

Proposed D-Arabinose Catabolism in Prokaryotes

Role in Antitumor Research

Recent studies have highlighted the potential of arabinose, particularly the D-enantiomer, in cancer therapy.

4.1. D-Arabinose and Breast Cancer

In vitro studies have demonstrated that D-arabinose can suppress the proliferation and colony formation of breast cancer cells.[1][4] This effect is believed to be mediated through the induction of autophagy and the activation of the p38-MAPK signaling pathway.[4]

4.2. p38-MAPK Signaling Pathway in D-Arabinose Induced Cytotoxicity

The p38 mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, and apoptosis. The activation of this pathway by D-arabinose suggests a mechanism for its observed cytotoxic effects on cancer cells.

p38_MAPK_Pathway D-Arabinose D-Arabinose Stress Cellular Stress D-Arabinose->Stress MAPKKK MAPKKK (e.g., MEKK1/4) Stress->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK Phosphorylation p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylation Cellular_Response Cell Cycle Arrest, Autophagy, Apoptosis p38_MAPK->Cellular_Response

p38-MAPK Signaling Pathway

4.3. Experimental Protocol: Cell Viability Assay

This protocol is a standard method to assess the effect of a compound on cell proliferation.

Objective: To measure the viability of breast cancer cells after treatment with D-arabinose.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Normal breast epithelial cell line (e.g., MCF10A) for control

  • 96-well plates

  • Cell culture medium

  • D-arabinose solutions of various concentrations

  • Cell Counting Kit-8 (CCK8) assay reagents[1][4]

  • Plate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.0 × 10³ cells per well) and allowed to adhere overnight.[1][4]

  • Treatment: The cell culture medium is replaced with fresh medium containing different concentrations of D-arabinose. Control wells receive medium without D-arabinose.[1][4]

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).[1][4]

  • Viability Measurement: After incubation, the CCK8 reagent is added to each well, and the plates are incubated according to the manufacturer's instructions. The absorbance is then measured using a plate reader at the appropriate wavelength.[1][4]

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.

Conclusion

This compound, with its well-defined physicochemical properties, presents a multifaceted profile for researchers. While the metabolism of its L-enantiomer is well-understood, the biological activities and metabolic fate of D-arabinose are areas of active investigation. The emerging evidence of D-arabinose's antitumor properties, potentially mediated through the p38-MAPK pathway, opens new avenues for drug development and cancer research. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this compound and its derivatives in various scientific and therapeutic contexts.

References

The Enantiomeric Dichotomy of Arabinose: A Technical Guide to its Discovery, Function, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Arabinose, a five-carbon monosaccharide, exists as two stereoisomers, D-Arabinose and L-Arabinose, which possess distinct and significant roles in biological systems. While often referred to collectively, their metabolic pathways, biological activities, and therapeutic implications are vastly different. This guide provides an in-depth exploration of the key research surrounding the discovery and characterization of both D- and L-Arabinose, with a focus on the experimental evidence and methodologies that have elucidated their functions. Notably, research on the racemic mixture, DL-Arabinose, is limited, with the scientific focus remaining on the individual enantiomers due to their unique biological properties.

D-Arabinose: A Key Intermediate in Pathogen Metabolism and a Potential Therapeutic Target

D-Arabinose, the less common enantiomer in nature, is a critical component in the metabolic pathways of certain pathogens, making it a focal point for antimicrobial drug development.[1] Its biosynthesis is essential for the viability of organisms like Mycobacterium tuberculosis, rendering the enzymes in this pathway attractive targets for novel therapeutic agents.[1]

Metabolic Pathways of D-Arabinose

In eukaryotes, including certain parasites and fungi, D-Arabinose is synthesized from D-Glucose.[1][2] This biosynthetic pathway involves the pentose (B10789219) phosphate (B84403) pathway (PPP) to produce D-Ribulose-5-phosphate, which is then isomerized to D-Arabinose-5-phosphate.[2][3] In prokaryotes, the catabolism of D-Arabinose can be handled by enzymes of the L-fucose pathway.[1]

D_Arabinose_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-Phosphate D_Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-Phosphate PPP->Ru5P GFAT Glutamine Fructose-6-Phosphate Aminotransferase (GFAT) (Isomerase Activity) Ru5P->GFAT Ara5P D-Arabinose-5-Phosphate GFAT->Ara5P D_Arabinose D-Arabinose Ara5P->D_Arabinose

Caption: Proposed eukaryotic biosynthesis of D-Arabinose from D-Glucose.[2][3]

Biological Activity and Therapeutic Implications

The biological activity of D-Arabinose has been demonstrated in studies on the nematode Caenorhabditis elegans, where it exhibited significant growth inhibitory effects.[4] This finding suggests potential applications for D-Arabinose and its derivatives in targeting metabolic pathways. The indispensable role of the D-arabinose biosynthetic pathway in the cell wall construction of pathogens like Mycobacterium tuberculosis presents a validated and promising area for the development of novel therapeutics.[1]

Quantitative Data on D-Arabinose
CompoundOrganism/SystemEffectIC50 ValueReference
D-ArabinoseCaenorhabditis elegansGrowth Inhibition7.5 mM[4]
2-deoxy-D-glucoseCaenorhabditis elegansGrowth Inhibition (Positive Control)19.5 mM[4]
Experimental Protocols: Investigating D-Arabinose Activity

Growth Inhibition Assay in C. elegans

  • Organism and Culture: Caenorhabditis elegans are cultured under monoxenic conditions with Escherichia coli as a food source.[4] For axenic conditions, a chemically defined medium is used to exclude the influence of E. coli.[4]

  • Treatment: Various concentrations of D-Arabinose are added to the culture medium. 2-deoxy-D-glucose is used as a positive control for glycolytic inhibition.[4]

  • Data Collection: The growth of the nematodes is monitored over time, and the concentration of D-Arabinose that inhibits growth by 50% (IC50) is calculated.[4]

  • Recovery Assay: To understand the mechanism of inhibition, rescue experiments are performed by co-administering D-ribose, D-fructose, or D-glucose with D-Arabinose and observing any restoration of growth.[4]

L-Arabinose: A Functional Food Ingredient with Metabolic Modulating Properties

In contrast to its D-enantiomer, L-Arabinose is more common in nature, found primarily in plant polysaccharides like hemicellulose and pectin.[5][6] It is widely recognized for its ability to modulate sugar metabolism, making it a popular functional food ingredient.

Mechanism of Action: Sucrase Inhibition

The primary mechanism by which L-Arabinose exerts its metabolic effects is through the uncompetitive inhibition of intestinal sucrase.[6] This enzyme is responsible for the breakdown of sucrose (B13894) into glucose and fructose. By inhibiting sucrase, L-Arabinose effectively reduces the absorption of sucrose from the small intestine.[6]

L_Arabinose_Action cluster_intestine Small Intestine cluster_bloodstream Bloodstream Sucrose Sucrose Ingestion Sucrase Sucrase Enzyme Sucrose->Sucrase Glucose_Fructose Glucose & Fructose Sucrase->Glucose_Fructose L_Arabinose L-Arabinose L_Arabinose->Inhibition Inhibition->Sucrase Absorption Absorption into Bloodstream Glucose_Fructose->Absorption Blood_Glucose Reduced Blood Glucose Spike Absorption->Blood_Glucose GLP1 Increased GLP-1 Absorption->GLP1 GIP Lowered GIP Absorption->GIP Insulin_Response Lowered Insulin (B600854) Response Blood_Glucose->Insulin_Response

Caption: L-Arabinose inhibits sucrase, reducing glucose absorption and modulating metabolic responses.[6][7]

Impact on Glycemic and Insulinemic Responses

Numerous studies have demonstrated that the co-ingestion of L-Arabinose with sucrose leads to a significant reduction in postprandial blood glucose and insulin levels.[7][8][9] The addition of L-arabinose to sucrose has been shown to decrease the digestion of sucrose by approximately 60% in the small intestine.[6] Furthermore, L-Arabinose has been observed to increase the secretion of glucagon-like peptide 1 (GLP-1) and decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP), both of which are key incretin (B1656795) hormones involved in glucose homeostasis.[7]

Quantitative Data on L-Arabinose Effects
InterventionFood MatrixEffect on Peak GlucoseEffect on Peak InsulinReference
5g L-ArabinoseSucrose in water↓ 15%↓ 52%[7]
5g L-ArabinoseSucrose + Fat in water↓ 8%↓ 45%[7]
5g L-ArabinoseSucrose + Starch in water↓ 7%↓ 29%[7]
7.5g L-ArabinoseSucrose in waterAttenuated early phase increaseNot specified[9]
L-Arabinose ConcentrationSubstrate (Sucrose)Inhibition of Sucrase ActivityReference
2-3% (w/w)Sucrose~60% reduction in digestion[6]
Experimental Protocols: Human Crossover Trials

Assessing Glycemic and Insulinemic Responses

  • Study Design: A randomized, double-blind, crossover design is typically employed.[8][9]

  • Participants: Healthy volunteers are recruited for the study.[7][8][9]

  • Intervention: Participants consume a standardized sucrose-containing beverage or food with and without a specified dose of L-Arabinose.[7][9]

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals post-ingestion (e.g., 15, 30, 60, 90, 120, 150, 180, 210, and 240 minutes).[9]

  • Analytes: Plasma is analyzed for glucose, insulin, C-peptide, GLP-1, and GIP concentrations.[7][8]

  • Glucose Kinetics: To further elucidate the mechanism, stable isotope methodologies can be used. This involves the ingestion of (U-¹³C₆)-glucose-labeled sucrose and a continuous intravenous infusion of (6,6-²H₂)-glucose to track the rate of glucose appearance from the gut and hepatic glucose output.[9]

In Vitro Sucrase Activity Assay

  • Enzyme Source: Homogenized Caco-2 cells, a human intestinal epithelial cell line, are cultured for 21 days to serve as the source of sucrase.[8]

  • Assay Conditions: Sucrose at varying concentrations is used as the substrate. The assay is performed with and without different concentrations of L-Arabinose as the inhibitor.[8]

  • Measurement: The reaction is allowed to proceed for a set time (e.g., 30 minutes), and the amount of released glucose is measured to determine the rate of sucrase activity.[8]

  • Data Analysis: Michaelis-Menten and Lineweaver-Burk plots are used to determine the type of inhibition and the kinetic parameters.[8]

Conclusion

The study of arabinose reveals a fascinating case of enantiomer-specific biological activity. D-Arabinose is a key metabolite in certain pathogens, and its biosynthetic pathway represents a promising target for the development of new anti-infective drugs. In contrast, L-Arabinose is a naturally occurring sugar with well-documented benefits for human metabolic health, primarily through its potent inhibition of sucrase. For researchers and professionals in drug development and nutritional science, understanding the distinct properties of each arabinose enantiomer is crucial for harnessing their therapeutic and functional potential. Future research should continue to explore the specific enzymatic interactions of both D- and L-Arabinose to develop targeted therapeutic agents and functional food ingredients.

References

DL-Arabinose: An In-Depth Technical Guide to Its Solubility in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of DL-Arabinose in aqueous and organic solvents. The information contained herein is intended to support research and development activities, particularly in the fields of medicinal chemistry, drug formulation, and biotechnology. This compound, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose, is a versatile molecule with applications ranging from a chiral starting material in organic synthesis to a component in biological studies. A thorough understanding of its solubility is critical for its effective use in these applications.

Quantitative Solubility Data

The solubility of this compound is highly dependent on the solvent system and temperature. The following tables summarize the available quantitative and qualitative solubility data for this compound in water and various organic solvents.

Table 1: Solubility of this compound in Aqueous Systems

Solvent SystemTemperature (°C)Solubility ( g/100 g Solvent)Molarity (mol/L)Citation
Water25~5.0~0.33[1][2]
50:50 (w/w) Ethanol/Water518.0-[3]
50:50 (w/w) Ethanol/Water1522.1-[3]
50:50 (w/w) Ethanol/Water2527.5-[3]
50:50 (w/w) Ethanol/Water3534.1-[3]
50:50 (w/w) Ethanol/Water4542.5-[3]
50:50 (w/w) Ethanol/Water5553.0-[3]
50:50 (w/w) Ethanol/Water6565.5-[3]

Table 2: Solubility of this compound in Organic Solvents and Mixtures at 25 °C

SolventSolubilityMolarity (mol/L)Citation
Pure Solvents
Dimethyl Sulfoxide (DMSO)Soluble (at least 1.5 mg/mL)~0.01[4]
EthanolSlightly Soluble-[5]
MethanolSlightly Soluble-[5]
AcetoneInsoluble-[5]
EtherInsoluble-[5]
Ethanol/Water Mixtures (w/w)
10% Ethanol / 90% Water45.2 g/100 g solvent-[3]
20% Ethanol / 80% Water40.5 g/100 g solvent-[3]
30% Ethanol / 70% Water35.8 g/100 g solvent-[3]
40% Ethanol / 60% Water31.2 g/100 g solvent-[3]
50% Ethanol / 50% Water27.5 g/100 g solvent-[3]
60% Ethanol / 40% Water20.1 g/100 g solvent-[3]
70% Ethanol / 30% Water12.8 g/100 g solvent-[3]
80% Ethanol / 20% Water5.4 g/100 g solvent-[3]
90% Ethanol / 10% Water1.2 g/100 g solvent-[3]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. Several methods can be employed, with the choice depending on the required accuracy, the amount of substance available, and the nature of the solvent. Below are detailed methodologies for two common approaches.

Isothermal Equilibrium Method

This method, also known as the static equilibrium or shake-flask method, is considered the gold standard for determining thermodynamic solubility.

Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature for a sufficient period to reach saturation. The concentration of the dissolved solute in the supernatant is then determined.

Apparatus:

  • Constant temperature water bath or incubator with shaking capabilities.

  • Sealed vials or flasks.

  • Syringe filters (e.g., 0.22 µm or 0.45 µm pore size) compatible with the solvent.

  • Analytical balance.

  • A suitable analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer, or refractometer).

Procedure:

  • Add an excess amount of this compound to a pre-weighed amount of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Place the vials in a shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The equilibration time should be established experimentally by taking measurements at different time points until the concentration remains constant.

  • After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a pre-validated analytical method.

  • Calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, mol/L).

Thermogravimetric Method

This method is particularly useful for determining solubility in mixed solvent systems and at various temperatures.

Principle: A saturated solution with excess solid is prepared and equilibrated at a specific temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solid solute is determined.

Apparatus:

  • Jacketed glass vessel connected to a thermoregulator.

  • Magnetic stirrer and stir bar.

  • Analytical balance.

  • Oven or vacuum oven for solvent evaporation.

Procedure:

  • Prepare a slurry of this compound in the chosen solvent within the jacketed vessel.

  • Set the thermoregulator to the desired temperature and stir the slurry for a sufficient time to reach equilibrium (typically several hours).

  • Once equilibrium is reached, stop the stirring and allow the excess solid to settle.

  • Carefully withdraw a known mass of the clear supernatant into a pre-weighed container.

  • Evaporate the solvent from the container in an oven at a temperature that does not cause degradation of the this compound. A vacuum oven can be used for lower boiling point solvents or heat-sensitive materials.

  • Once all the solvent has been removed, weigh the container with the dried this compound residue.

  • The mass of the dissolved this compound is the final mass minus the initial mass of the empty container.

  • The mass of the solvent is the initial mass of the saturated solution minus the mass of the dissolved this compound.

  • Calculate the solubility as the mass of this compound per mass of solvent (e.g., g/100 g solvent).

Visualizations of Relevant Pathways and Workflows

Proposed Eukaryotic Biosynthesis Pathway of D-Arabinose

While this compound is a racemic mixture, the biosynthesis of the D-enantiomer is of biological relevance in eukaryotes, including in some parasites and fungi. This pathway highlights the conversion of D-glucose into D-arabinose, which can then be utilized for the synthesis of other essential molecules.[6]

Eukaryotic_D_Arabinose_Biosynthesis D_Glucose D-Glucose G6P Glucose-6-phosphate D_Glucose->G6P Hexokinase PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-phosphate PPP->Ru5P Ara5P D-Arabinose-5-phosphate Ru5P->Ara5P GFAT (isomerase activity) D_Ara D-Arabinose Ara5P->D_Ara Phosphatase GDP_Arap GDP-α-D-arabinopyranose D_Ara->GDP_Arap Kinase & Pyrophosphorylase D_Erythroascorbate D-Erythroascorbate D_Ara->D_Erythroascorbate in yeast and fungi Glycoconjugates Surface Glycoconjugates GDP_Arap->Glycoconjugates Glycosyltransferase

Caption: Proposed biosynthetic pathway of D-Arabinose from D-Glucose in eukaryotes.

Experimental Workflow for Drug Formulation Based on Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that influences its bioavailability and the choice of formulation strategy. The following workflow illustrates the decision-making process in early-stage drug development based on solubility data.

Drug_Formulation_Workflow Start Start: New Chemical Entity (NCE) Solubility_Screen Solubility Screening (Aqueous & Organic Solvents) Start->Solubility_Screen High_Solubility High Solubility Solubility_Screen->High_Solubility Low_Solubility Low Solubility Solubility_Screen->Low_Solubility Conventional_Formulation Conventional Formulation (e.g., solution, tablet) High_Solubility->Conventional_Formulation Proceed Solubilization_Strategy Solubilization Strategy Selection Low_Solubility->Solubilization_Strategy Requires Enhancement Preformulation Preformulation Studies (Excipient compatibility, stability) Conventional_Formulation->Preformulation Amorphous Amorphous Solid Dispersions Solubilization_Strategy->Amorphous Lipid_Based Lipid-Based Formulations Solubilization_Strategy->Lipid_Based Nanoparticles Nanoparticle Formulations Solubilization_Strategy->Nanoparticles Amorphous->Preformulation Lipid_Based->Preformulation Nanoparticles->Preformulation End End: Formulation Development Preformulation->End

Caption: A logical workflow for drug formulation decisions based on initial solubility assessment.

References

Spectroscopic analysis of DL-Arabinose (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DL-Arabinose, a racemic mixture of the D- and L- enantiomers of arabinose, is an aldopentose sugar with significant roles in biochemistry and as a building block in organic synthesis. Its structural elucidation and quantification are critical in various fields, including drug development, food science, and metabolic research. This technical guide provides an in-depth overview of the core spectroscopic techniques used to analyze this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). For each technique, this document outlines the fundamental principles, presents key data in a structured format, and provides detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the molecular structure of arabinose in solution. Since arabinose exists as an equilibrium mixture of different isomers (anomers and ring forms), its NMR spectra are often complex. In a non-chiral solvent, the NMR spectra of D- and L-arabinose are identical. The primary forms present in solution are the α- and β-pyranose rings, with smaller amounts of α- and β-furanose rings.

¹³C NMR Analysis

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the different isomeric forms of arabinose gives a distinct signal, with its chemical shift influenced by the local electronic environment.

Quantitative Data: ¹³C NMR Chemical Shifts (δ) in D₂O

Carbon Atomα-pyranose (ppm)β-pyranose (ppm)α-furanose (ppm)β-furanose (ppm)
C-1~98.2~94.1~102.6~96.6
C-2~73.4~70.0~82.1~76.8
C-3~74.0~70.1~75.2~73.2
C-4~70.0~70.2~71.6~69.1
C-5~67.9~64.0~69.1~72.5
Note: Chemical shifts are approximate and can vary with solvent, temperature, and pH. Data compiled from multiple sources.[1]

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation :

    • Accurately weigh 10-20 mg of this compound.[1]

    • Dissolve the sample in 0.6-0.7 mL of Deuterium (B1214612) Oxide (D₂O).[1]

    • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to a height of 4-5 cm.[1]

    • Cap the tube and ensure it is clean before insertion into the spectrometer.

  • Spectrometer Setup (Bruker Example) :

    • Insert the sample into the magnet and lock the spectrometer on the deuterium signal of D₂O.[1]

    • Load a standard ¹³C experiment parameter set (e.g., with proton decoupling).[1]

    • Tune and match the ¹³C probe to the sample.[1]

  • Acquisition Parameters :

    • Pulse Program : zgpg30 (30° pulse with power-gated proton decoupling).[1]

    • Number of Scans (NS) : ≥ 1024 scans to achieve a good signal-to-noise ratio.[1]

    • Relaxation Delay (D1) : 2.0 seconds.[1]

    • Spectral Width (SW) : ~200 ppm, centered around 100 ppm.[1]

  • Data Processing :

    • Apply an exponential window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.[1]

    • Perform a Fourier Transform.[1]

    • Phase the spectrum and apply a baseline correction.[1]

    • Calibrate the chemical shift axis using an internal standard or the solvent signal.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg This compound prep2 Dissolve in 0.6-0.7 mL D₂O prep1->prep2 prep3 Filter into 5mm NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Load Parameters & Tune Probe acq1->acq2 acq3 Acquire Spectrum (≥1024 Scans) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Calibrate Spectrum proc2->proc3 final final proc3->final Final Spectrum

NMR Experimental Workflow
¹H NMR Analysis

¹H NMR spectroscopy is used to identify the proton environments in the molecule. Due to the various stereoisomers and significant signal overlap, one-dimensional ¹H NMR spectra of arabinose can be challenging to interpret fully without the aid of two-dimensional techniques like COSY or TOCSY.[2]

Quantitative Data: ¹H NMR Chemical Shifts (δ) in D₂O

Protonα-pyranose (ppm)β-pyranose (ppm)
H-1~5.23~4.5 - 4.6
H-2~3.50~3.8 - 3.9
H-3~3.66~3.6 - 3.7
H-4~3.94~3.9 - 4.0
H-5eq~3.83~3.8 - 3.9
H-5ax~3.78~3.7 - 3.8
Note: These are approximate values for the major pyranose forms. Furanose forms also contribute to the spectrum. Data compiled from multiple sources.[3][4]

Experimental Protocol: ¹H NMR Spectroscopy

The experimental protocol for ¹H NMR is nearly identical to that for ¹³C NMR, with the primary differences being in the acquisition parameters.

  • Sample Preparation : As described for ¹³C NMR.

  • Spectrometer Setup : Similar to ¹³C NMR, but the spectrometer is configured for proton observation.

  • Acquisition Parameters :

    • Number of Scans (NS) : Typically lower than ¹³C NMR (e.g., 16-64 scans) due to the higher sensitivity of the ¹H nucleus.

    • Spectral Width (SW) : ~10-12 ppm, centered around 5-6 ppm.

  • Data Processing : As described for ¹³C NMR.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum is dominated by absorptions from its numerous hydroxyl (O-H) and carbon-oxygen (C-O) bonds.

Quantitative Data: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration Type
3600 - 3200O-H (Alcohol)Stretching
3000 - 2850C-H (sp³ CH, CH₂)Stretching
1200 - 1000C-O (Alcohol)Stretching
~1045C-O-C (Ring Ether)Stretching
Note: The broad O-H stretch is a prominent feature of the arabinose spectrum. The C-O stretching region is often complex and referred to as the "fingerprint region".[5][6]

Experimental Protocol: FTIR (KBr Pellet Method)

  • Sample Preparation :

    • Weigh approximately 1 mg of this compound and 200 mg of dry potassium bromide (KBr) powder.[7]

    • Use a mortar and pestle to grind the sample and KBr together until a fine, homogeneous powder is obtained.[7]

    • Transfer a small amount of the powder into a pellet press die.

    • Press the powder under high pressure (several tons) using a hydraulic press to form a thin, transparent or translucent pellet.[8]

  • Data Acquisition :

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.[7]

    • Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing :

    • The instrument software automatically performs the Fourier transform and background subtraction.

    • The resulting spectrum displays transmittance or absorbance as a function of wavenumber (cm⁻¹).

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq Spectral Acquisition prep1 Weigh ~1mg Sample & ~200mg KBr prep2 Grind Mixture in Mortar & Pestle prep1->prep2 prep3 Press into a Transparent Pellet prep2->prep3 acq2 Place Pellet in Sample Holder prep3->acq2 acq1 Acquire Background Spectrum (Air) acq1->acq2 acq3 Acquire Sample Spectrum acq2->acq3 proc Process Data (FT & Background Subtraction) acq3->proc final Final IR Spectrum proc->final

FTIR (KBr Pellet) Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of arabinose and can provide structural information through fragmentation analysis. Due to the high polarity and low volatility of sugars, they are often derivatized before analysis, especially for Gas Chromatography-Mass Spectrometry (GC-MS).[9]

Quantitative Data: Key Mass-to-Charge (m/z) Ratios

MethodIonm/z (Approx.)Notes
ESI (Positive)[M+Na]⁺173.04Sodium adduct is very common for sugars in Electrospray Ionization.[10]
GC-MS (EI)Molecular Ion (M⁺)150Often weak or absent in Electron Ionization.
GC-MS (EI)Various Fragments< 150A complex pattern of fragments resulting from bond cleavages.[11]
GC-MS (Derivatized)Varies with derivative> 150Derivatization increases mass and volatility; specific fragments are monitored.[12]
M = C₅H₁₀O₅, Molecular Weight = 150.13 g/mol .

Experimental Protocol: GC-MS with Derivatization

This protocol is a generalized example for quantitative analysis using an internal standard.[13]

  • Sample Preparation & Derivatization :

    • To a dried sample containing arabinose, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-arabinose).[12]

    • Add a derivatizing agent (e.g., a mixture containing trifluoroacetic anhydride (B1165640) and a chiral alcohol like (R)-2-octanol for chiral separation) and heat to complete the reaction.[12] This step converts the polar hydroxyl groups into less polar, more volatile esters or ethers.

    • After the reaction, the sample is dried and reconstituted in a suitable solvent (e.g., hexane) for injection.

  • GC-MS System Parameters :

    • GC Column : A capillary column suitable for sugar analysis (e.g., DB-5).[13]

    • Carrier Gas : Helium.[13]

    • Oven Program : A temperature gradient is used to separate the components, for example, starting at 80°C and ramping up to 250°C.[13]

    • Ionization Mode : Electron Ionization (EI) or Chemical Ionization (CI).

    • MS Detection : The mass spectrometer can be operated in full scan mode to see all fragments or in Selected Ion Monitoring (SIM) mode to quantify specific, characteristic fragments of arabinose and the internal standard for higher sensitivity.[12]

  • Data Analysis :

    • Identify the derivatized arabinose peak based on its retention time and mass spectrum.

    • For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.[13]

GCMS_Workflow cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_proc Data Analysis prep1 Add Internal Standard to Sample prep2 Derivatization (e.g., Acetylation) prep1->prep2 prep3 Dry & Reconstitute in Solvent prep2->prep3 acq1 Inject Sample prep3->acq1 acq2 GC Separation (Temp. Gradient) acq1->acq2 acq3 Ionization (EI) & MS Detection (SIM/Scan) acq2->acq3 proc1 Identify Peak by Retention Time & Mass Spectrum acq3->proc1 proc2 Quantify using Internal Standard proc1->proc2 final final proc2->final Final Results

GC-MS with Derivatization Workflow

References

Methodological & Application

Application Notes and Protocols for Utilizing DL-Arabinose as a Carbon Source for Microbial Growth

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon sugar, exists as two enantiomers, L-arabinose and D-arabinose. L-arabinose is a common component of plant cell wall polysaccharides like hemicellulose and pectin, making it a readily available carbon source for many microorganisms.[1] Its metabolism is well-studied, particularly in bacteria such as Escherichia coli, where it is regulated by the elegant ara operon.[2][3][4][5] D-arabinose is less common in nature, and its metabolic pathways are not as universally distributed among microbes. However, some bacteria can utilize D-arabinose, often through pathways related to L-fucose metabolism.[3]

The use of DL-arabinose, a racemic mixture of the D- and L-isomers, as a carbon source for microbial growth is not extensively documented. This presents a unique area of investigation for researchers exploring microbial metabolism, enzyme discovery, and the production of value-added chemicals from pentose (B10789219) sugars. These application notes provide an overview of arabinose metabolism and detailed protocols for studying microbial growth on this compound.

Metabolic Pathways for Arabinose Isomers

L-Arabinose Metabolism

Microorganisms have evolved distinct pathways for the catabolism of L-arabinose.

  • Bacterial Pathway: In bacteria like E. coli, L-arabinose is typically converted to D-xylulose-5-phosphate through the action of three key enzymes encoded by the araBAD operon: L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase.[2][6] D-xylulose-5-phosphate then enters the pentose phosphate (B84403) pathway. The expression of the ara operon is tightly regulated, being induced by L-arabinose and subject to catabolite repression by glucose.[2][3]

  • Fungal Pathway: Fungi, such as Aspergillus niger, utilize a different, redox-neutral pathway involving a series of reduction and oxidation steps. L-arabinose is first reduced to L-arabitol, which is then oxidized to L-xylulose, followed by reduction to xylitol. Xylitol is subsequently oxidized to D-xylulose, which is then phosphorylated to enter the pentose phosphate pathway.[2][6]

D-Arabinose Metabolism

The ability to metabolize D-arabinose is less common. In some bacteria, mutations in the L-fucose metabolic pathway can enable the utilization of D-arabinose.[3] For instance, some strains of E. coli can be evolved to grow on D-arabinose. The pathway often involves the enzymes of the L-fucose operon.

Potential Interactions in this compound Metabolism

When microorganisms are presented with a racemic mixture of this compound, several metabolic scenarios are possible:

  • Preferential Utilization: The microorganism may selectively consume one isomer, typically L-arabinose, due to the presence of a well-established metabolic pathway.

  • Co-metabolism: Both isomers may be consumed simultaneously, potentially at different rates. This would imply the presence of distinct or promiscuous enzymes and transporters capable of handling both enantiomers.

  • Inhibition: One isomer might act as an inhibitor of the transport or metabolism of the other. For example, D-arabinose could potentially compete with L-arabinose for transporter binding sites or inhibit the activity of enzymes in the L-arabinose pathway. There is evidence of D-arabinose inhibiting biofilm formation in some oral bacteria.[7][8]

Microbial Growth on Arabinose: Quantitative Data

The following tables summarize published data on microbial growth using arabinose as a carbon source. Note that data for growth on this compound is scarce, and the tables primarily reflect growth on L-arabinose or D-arabinose individually.

MicroorganismArabinose IsomerGrowth Rate (h⁻¹)Biomass Yield (g DCW/g sugar)NotesReference
Escherichia coliL-arabinose~0.5 (variable)Not reportedGrowth rate can be influenced by L-arabinose concentration.[9]
Corynebacterium glutamicumL-arabinose~0.45Not reportedFaster growth on L-arabinose compared to glucose in some strains.[5]
Aspergillus nigerL-arabinoseSlower than on D-xyloseNot reportedDeletion of L-arabinose reductase gene leads to a slow growth phenotype.[4][10]
Various BacteriaD-arabinosePeak growth at 4hNot reportedOptimal concentration found to be 2.1 mg/mL.[3]

Table 1: Microbial Growth Parameters on Arabinose. DCW = Dry Cell Weight.

MicroorganismArabinose Isomer(s)Other SugarsObservationsReference
Escherichia coliL-arabinoseD-xyloseReciprocal repression observed between L-arabinose and D-xylose metabolic genes.[11][12]
Saccharomyces cerevisiae (engineered)L-arabinoseD-xyloseSimultaneous co-utilization of both pentoses demonstrated.[13]
Corynebacterium glutamicumL-arabinoseD-glucoseCo-metabolism of L-arabinose and D-glucose has been engineered.[14]

Table 2: Co-utilization of Arabinose with Other Sugars.

Experimental Protocols

Protocol 1: Screening Microorganisms for Growth on this compound

This protocol outlines a method to screen various microorganisms for their ability to utilize this compound as a sole carbon source.

1. Media Preparation:

  • Prepare a minimal medium (e.g., M9 or a custom defined medium) appropriate for the microorganisms being tested.
  • Prepare a sterile stock solution of 20% (w/v) this compound in deionized water and filter-sterilize.
  • Add the this compound stock solution to the autoclaved minimal medium to a final concentration of 0.5% (w/v).
  • As positive and negative controls, prepare media with 0.5% D-glucose and no carbon source, respectively.

2. Inoculum Preparation:

  • Grow the microbial strains to be tested overnight in a rich medium (e.g., LB for bacteria, YPD for yeast).
  • Wash the cells twice with sterile saline or phosphate-buffered saline (PBS) to remove residual medium.
  • Resuspend the cells in the minimal medium without a carbon source and adjust the optical density at 600 nm (OD₆₀₀) to 1.0.

3. Growth Assay:

  • In a 96-well microplate, add 180 µL of the prepared minimal media (with this compound, glucose, or no carbon).
  • Inoculate each well with 20 µL of the prepared cell suspension.
  • Incubate the microplate in a plate reader with shaking at an appropriate temperature for the microorganism.
  • Measure the OD₆₀₀ at regular intervals (e.g., every 30 minutes) for 24-48 hours.

4. Data Analysis:

  • Plot the OD₆₀₀ values against time to generate growth curves.
  • Compare the growth on this compound to the positive and negative controls. Significant growth in the this compound condition compared to the no-carbon control indicates utilization.

G Media Media Microplate Microplate Media->Microplate Incubation Incubation Microplate->Incubation Inoculum Inoculum Inoculum->Microplate GrowthCurves GrowthCurves Incubation->GrowthCurves Comparison Comparison GrowthCurves->Comparison

Protocol 2: Determining Preferential Utilization of D- and L-Arabinose

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the consumption of each arabinose isomer from a this compound mixture.

1. Cultivation:

  • Grow the microorganism in a liquid minimal medium containing a known initial concentration of this compound (e.g., 1% w/v) as the sole carbon source.
  • At regular time intervals, withdraw aliquots of the culture.

2. Sample Preparation:

  • Centrifuge the aliquots to pellet the cells.
  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.
  • Store the supernatant samples at -20°C until analysis.

3. HPLC Analysis:

  • Use an HPLC system equipped with a suitable column for sugar analysis (e.g., an Aminex HPX-87P column) and a refractive index (RI) detector.
  • The mobile phase and column temperature should be optimized for the separation of D- and L-arabinose. Chiral columns may be necessary for baseline separation.
  • Prepare standard curves for both D-arabinose and L-arabinose.
  • Inject the prepared supernatant samples and standards into the HPLC system.

4. Data Analysis:

  • Integrate the peak areas for D- and L-arabinose in each sample.
  • Use the standard curves to calculate the concentration of each isomer at each time point.
  • Plot the concentrations of D-arabinose and L-arabinose over time to determine the consumption rate of each.

G Culture Culture Sampling Sampling Culture->Sampling Centrifuge Centrifuge Sampling->Centrifuge Filter Filter Centrifuge->Filter HPLC HPLC Filter->HPLC Plotting Plotting HPLC->Plotting

Signaling Pathways

The regulation of L-arabinose metabolism in E. coli is a classic example of a finely tuned genetic switch. The AraC protein acts as both a repressor (in the absence of L-arabinose) and an activator (in its presence), controlling the transcription of the araBAD operon.

G

Concluding Remarks

The utilization of this compound as a carbon source for microbial growth is a promising yet underexplored field. The protocols provided here offer a starting point for researchers to investigate the metabolic capabilities of various microorganisms when presented with this racemic sugar mixture. Such studies could lead to the discovery of novel enzymes with unique stereospecificities and the development of engineered microbial strains for the efficient conversion of both D- and L-arabinose into biofuels and other valuable bioproducts. Further research is needed to elucidate the potential interactions between the metabolic pathways of the two isomers and to gather quantitative data on microbial growth kinetics on this compound.

References

Application Notes and Protocols for DL-Arabinose in Bacterial Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of DL-Arabinose in bacterial fermentation, with a primary focus on its application as an inducer for recombinant protein expression in Escherichia coli. This document outlines the distinct roles of the L- and D-isomers of arabinose, details experimental protocols, presents quantitative data for optimizing expression, and visualizes key biological pathways and workflows.

Introduction to this compound in Bacterial Systems

This compound is a racemic mixture of L-Arabinose and D-Arabinose, which are five-carbon monosaccharides (pentoses). In the context of bacterial fermentation, particularly with commonly used lab strains of E. coli, the two isomers have distinct and separate roles.

  • L-Arabinose: This isomer is the active component for inducing gene expression from the arabinose-inducible promoter, PBAD. The PBAD promoter is part of the arabinose operon (araBAD), which is tightly regulated by the AraC protein. In the presence of L-arabinose, AraC acts as a transcriptional activator, leading to the expression of genes downstream of the PBAD promoter.[1] This system is favored for its titratable control over expression levels, which can be modulated by varying the concentration of L-arabinose.[2] In the absence of L-arabinose, AraC acts as a repressor, significantly reducing basal expression.[1]

  • D-Arabinose: Wild-type E. coli strains are generally unable to metabolize D-arabinose as a carbon source.[3][4] However, mutant strains can be selected that are capable of utilizing D-arabinose.[3][4] These mutants typically have alterations in the L-fucose metabolic pathway, which allows for the catabolism of D-arabinose.[3][5][6] For most standard laboratory applications involving recombinant protein expression, D-arabinose can be considered an inert component of a this compound mixture.

Note on using this compound: When using a this compound mixture for inducing the PBAD promoter, it is critical to consider that only the L-arabinose component is active. Therefore, the effective concentration of the inducer is half that of the total this compound concentration.

The L-Arabinose Signaling Pathway

The regulation of the araBAD operon by L-arabinose is a classic example of dual-level control, where the regulator protein AraC can function as both a repressor and an activator.

L_Arabinose_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular L-Arabinose_ext L-Arabinose AraE AraE Transporter L-Arabinose_ext->AraE Transport AraFGH AraFGH Transporter L-Arabinose_ext->AraFGH Transport L-Arabinose_int L-Arabinose AraE->L-Arabinose_int AraFGH->L-Arabinose_int AraC_dimer_inactive AraC Dimer (Repressor) araBAD_operon araBAD Operon (Promoter PBAD) AraC_dimer_inactive->araBAD_operon Repression (DNA Looping) AraC_dimer_active AraC-Arabinose Complex (Activator) AraC_dimer_active->araBAD_operon Activation Gene_Expression Target Gene Expression araBAD_operon->Gene_Expression Transcription & Translation L-Arabinose_intAraC_dimer_inactive L-Arabinose_intAraC_dimer_inactive L-Arabinose_intAraC_dimer_inactive->AraC_dimer_active Binding Experimental_Workflow A Day 1: Starter Culture Inoculate single colony in LB + antibiotic. Incubate overnight at 37°C. B Day 2: Main Culture Inoculate fresh LB + antibiotic with starter culture. A->B C Monitor Growth Incubate at 37°C. Measure OD600 periodically. B->C D Induction at OD600 ≈ 0.4-0.6 Add sterile L-arabinose to desired concentration. C->D E Post-Induction Expression Incubate for 4-16 hours at optimal temperature (e.g., 18-37°C). D->E F Harvest Cells Centrifuge culture to pellet cells. E->F G Downstream Processing Protein extraction, purification, and analysis. F->G

References

Applications of DL-Arabinose in Synthetic Organic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a pentose (B10789219) sugar existing as a racemic mixture of D-arabinose and L-arabinose, serves as a versatile and cost-effective chiral starting material in synthetic organic chemistry. The distinct stereochemical arrangements of the hydroxyl groups in its enantiomeric forms, D-arabinose and L-arabinose, provide a rich scaffold for the synthesis of a wide array of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of arabinose enantiomers in the synthesis of high-value compounds such as antiviral nucleoside analogs and iminosugars.

Application Note 1: L-Arabinose as a Chiral Precursor for Antiviral Nucleoside Analogs

L-arabinose is a key starting material for the synthesis of L-nucleoside analogs, a class of compounds that have demonstrated significant antiviral activity. A prominent example is the synthesis of 2'-deoxy-2'-fluoro-5-methyl-β-L-arabinofuranosyl uracil (B121893) (L-FMAU), also known as Clevudine, which has been used in the treatment of Hepatitis B virus (HBV) infection. The synthesis leverages the defined stereochemistry of L-arabinose to construct the desired L-configuration of the nucleoside analog.

Synthetic Pathway for L-FMAU from L-Arabinose

The synthesis of L-FMAU from L-arabinose is a multi-step process that involves the transformation of the pyranose form of L-arabinose into a furanose intermediate, followed by fluorination and coupling with the nucleobase. Several synthetic routes have been developed, with a practical synthesis involving 14 steps and achieving an overall yield of 8%.[1] A newer synthesis has shortened the process to 10 steps.[2][3]

A generalized synthetic workflow for the synthesis of Clevudine (L-FMAU) from L-arabinose is depicted below.

G L_Arabinose L-Arabinose Protection Protection of Hydroxyl Groups L_Arabinose->Protection Ring_Rearrangement Ring Rearrangement to Furanose Protection->Ring_Rearrangement Fluorination Introduction of Fluorine at 2'-position Ring_Rearrangement->Fluorination Glycosylation Coupling with Thymine (B56734) Fluorination->Glycosylation Deprotection Removal of Protecting Groups Glycosylation->Deprotection L_FMAU L-FMAU (Clevudine) Deprotection->L_FMAU

Figure 1: Synthetic workflow for L-FMAU from L-Arabinose.
Experimental Protocol: Multi-step Synthesis of L-FMAU from L-Arabinose

The following protocol is a summary of the key transformations involved in the synthesis of L-FMAU from L-arabinose, based on reported literature.[1][2] For detailed experimental procedures, including specific reagent quantities and reaction conditions, it is recommended to consult the primary literature.

Step 1: Conversion of L-Arabinose to L-Ribose Intermediate L-Arabinose is first converted to an L-ribose derivative. This transformation typically involves protection of hydroxyl groups, followed by an oxidation-reduction sequence to invert the stereochemistry at the C2 position.

Step 2: Synthesis of the Glycosyl Donor The L-ribose intermediate is further functionalized to create a suitable glycosyl donor for the subsequent coupling reaction. This often involves the introduction of a good leaving group, such as a bromide, at the anomeric position.

Step 3: Glycosylation with Silylated Thymine The glycosyl donor is then coupled with silylated thymine in the presence of a Lewis acid catalyst to form the protected nucleoside.

Step 4: Deprotection Finally, all protecting groups are removed to yield the target molecule, L-FMAU.

Quantitative Data
Synthesis StageNumber of StepsOverall Yield (%)Reference
Practical Synthesis of L-FMAU148[1]
New Synthesis of L-FMAU10Not Specified in Abstract[2][3]

Application Note 2: D-Arabinose as a Chiral Building Block for Iminosugar Synthesis

D-arabinose is a valuable starting material for the asymmetric synthesis of iminosugars, which are carbohydrate mimics where the endocyclic oxygen atom is replaced by a nitrogen atom. These compounds are potent inhibitors of glycosidases and have potential therapeutic applications in the treatment of diabetes, viral infections, and genetic disorders. Examples of iminosugars synthesized from D-arabinose include 1,4-dideoxy-1,4-imino-D-arabinitol (D-AB1) and D-fagomine.

Synthetic Pathway for 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) from D-Arabinose

The synthesis of D-AB1 from D-arabinose involves the formation of a pyrrolidine (B122466) ring. A common strategy involves the reductive amination of a suitably protected D-arabinose derivative.

G D_Arabinose D-Arabinose Protection Selective Protection of Hydroxyl Groups D_Arabinose->Protection Oxidation Oxidation to an Aldehyde or Ketone Protection->Oxidation Reductive_Amination Reductive Amination and Cyclization Oxidation->Reductive_Amination Deprotection Removal of Protecting Groups Reductive_Amination->Deprotection D_AB1 1,4-Dideoxy-1,4-imino-D-arabinitol (D-AB1) Deprotection->D_AB1 G L_Arabinose L-Arabinose Isomerization1 L-Arabinose Isomerase L_Arabinose->Isomerization1 L_Ribulose L-Ribulose Isomerization1->L_Ribulose Isomerization2 Isomerase (e.g., d-Lyxose Isomerase) L_Ribulose->Isomerization2 L_Ribose L-Ribose Isomerization2->L_Ribose

References

Crystallization Techniques for DL-Arabinose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose, presents a significant challenge in chiral separation. As this compound crystallizes as a stable racemic compound, direct resolution through preferential crystallization is not feasible.[1] This necessitates the use of more advanced techniques to isolate the individual enantiomers, which are of great interest in the pharmaceutical and food industries for their distinct biological activities and properties.

These application notes provide a comprehensive overview of the crystallization properties of this compound and detailed protocols for its resolution via diastereomeric salt formation and enzymatic kinetic resolution. Additionally, an analytical method for determining the enantiomeric excess of arabinose is outlined.

Crystallization Profile of this compound

Understanding the physicochemical properties of this compound is crucial for developing effective resolution strategies. Unlike conglomerates, which are physical mixtures of separate enantiomeric crystals, racemic compounds like this compound crystallize with both enantiomers present in a regular arrangement within the same crystal lattice.

Physicochemical Properties

A summary of the key physicochemical properties of D-, L-, and this compound is presented in Table 1. The racemic compound (this compound) exhibits a higher melting point and heat of fusion compared to the individual enantiomers, indicating its greater thermodynamic stability.[2]

Table 1: Physicochemical Properties of Arabinose Enantiomers and Racemic Compound

PropertyD-ArabinoseL-ArabinoseThis compound (Racemic Compound)
Melting Point (°C)160.3 ± 1.1160.0 ± 0.3164.5 ± 0.3
Heat of Fusion (ΔHf) (kJ/mol)29.8 ± 1.530.1 ± 0.533.5 ± 0.4
Crystal SystemOrthorhombicOrthorhombicMonoclinic
Space GroupP212121P212121P21/c
Density (g/cm³)1.6601.6601.674

Data sourced from Tyson et al. (2022).[2]

Solubility Data

The solubility of arabinose is a critical parameter for designing crystallization-based resolution processes. The solubility of L-arabinose and this compound has been determined in ethanol (B145695)/water mixtures. As shown in Table 2, the racemic compound exhibits lower solubility than the pure L-enantiomer, which is consistent with its higher stability.[1]

Table 2: Solubility of L-Arabinose and this compound in 50:50 (w/w) Ethanol/Water at Different Temperatures

Temperature (°C)L-Arabinose Solubility ( g/100g solvent)This compound Solubility ( g/100g solvent)
1010.28.5
2013.511.2
3017.814.8
4023.419.5
5030.825.7

Data sourced from Tyson et al. (2022).[1]

Powder X-Ray Diffraction (PXRD)

The crystalline forms of the enantiomers and the racemic compound can be distinguished by their powder X-ray diffraction patterns. The key characteristic peaks are listed in Table 3.

Table 3: Characteristic PXRD Peaks (2θ) for Arabinose Forms

Crystalline FormKey Characteristic Peaks (2θ)
D- and L-Arabinose13°, 21°, 22°
This compound (Racemic Compound)14°, 15°, 20°

Data sourced from Tyson et al. (2022).[2]

Resolution of this compound

Given that this compound forms a racemic compound, methods that can differentiate the enantiomers in solution are required for their separation. The following sections detail two effective strategies: diastereomeric salt resolution and enzymatic kinetic resolution.

Diastereomeric Salt Resolution

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by fractional crystallization. For a neutral sugar like arabinose, this method requires the formation of a derivative that can then form a salt with a chiral acid or base.

diastereomeric_resolution cluster_0 Step 1: Derivatization cluster_1 Step 2: Diastereomeric Salt Formation cluster_2 Step 3: Fractional Crystallization cluster_3 Step 4: Regeneration of Enantiomers racemic_arabinose This compound (Racemic Mixture) derivatization React with an achiral reagent to introduce an acidic or basic handle (e.g., formation of a sugar acid or an amino sugar) racemic_arabinose->derivatization racemic_derivative Racemic Arabinose Derivative derivatization->racemic_derivative resolving_agent Add Chiral Resolving Agent (e.g., (R)-1-phenylethylamine for an acidic derivative) racemic_derivative->resolving_agent salt_formation Formation of Diastereomeric Salts (e.g., (R,R)-salt and (S,R)-salt) resolving_agent->salt_formation crystallization Selective Crystallization of the less soluble diastereomer salt_formation->crystallization separation Filtration to separate crystals from mother liquor crystallization->separation crystals Crystals of one diastereomer separation->crystals mother_liquor Mother liquor enriched in the other diastereomer separation->mother_liquor regeneration_crystals Liberate Enantiomer 1 (e.g., acidification/basification) crystals->regeneration_crystals regeneration_liquor Liberate Enantiomer 2 (e.g., acidification/basification) mother_liquor->regeneration_liquor pure_enantiomer1 Pure D-Arabinose Derivative regeneration_crystals->pure_enantiomer1 pure_enantiomer2 Pure L-Arabinose Derivative regeneration_liquor->pure_enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution of this compound.

This protocol provides a general framework. The specific derivative, resolving agent, and solvent system must be optimized for this compound.

  • Derivatization of this compound:

    • A common approach for neutral polyhydroxy compounds is to introduce a carboxylic acid group. For example, oxidation of the aldehyde group of arabinose to form DL-arabinonic acid.

    • Alternatively, reaction with a reagent like phthalic anhydride (B1165640) can introduce an acidic handle.

  • Screening for a Chiral Resolving Agent and Solvent:

    • Prepare a solution of the racemic arabinose derivative.

    • In separate vials, add equimolar amounts of various chiral resolving agents (e.g., for an acidic derivative, common bases include (R)- or (S)-1-phenylethylamine, brucine, or cinchonidine).

    • Test a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and their mixtures with water) to induce crystallization of one diastereomeric salt. The ideal solvent will show a significant difference in solubility between the two diastereomers.

  • Preparative Scale Resolution:

    • Dissolve the racemic arabinose derivative and the chosen chiral resolving agent (typically 0.5 to 1.0 equivalents) in the optimized solvent at an elevated temperature.

    • Allow the solution to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small amount of the desired diastereomer crystal can be beneficial.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The mother liquor will be enriched in the more soluble diastereomer.

  • Regeneration of the Enantiomers:

    • To recover the pure enantiomer from the crystallized diastereomeric salt, dissolve the crystals in water and add an acid (if a chiral base was used) or a base (if a chiral acid was used) to break the salt.

    • Extract the chiral resolving agent and isolate the pure enantiomeric derivative of arabinose.

    • The derivative can then be converted back to the pure arabinose enantiomer if required.

    • Repeat the process with the mother liquor to isolate the other enantiomer.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For this compound, lipase-catalyzed enantioselective acylation is a promising approach.

enzymatic_resolution racemic_arabinose This compound (Racemic Mixture) reaction Enzymatic Acylation (Lipase, Acyl Donor in Organic Solvent) racemic_arabinose->reaction products reaction->products acylated_enantiomer Acylated Arabinose Enantiomer (e.g., D-Arabinose Ester) products->acylated_enantiomer unreacted_enantiomer Unreacted Arabinose Enantiomer (e.g., L-Arabinose) products->unreacted_enantiomer separation Separation of Products (e.g., Chromatography or Extraction) acylated_enantiomer->separation unreacted_enantiomer->separation pure_ester Pure D-Arabinose Ester separation->pure_ester pure_arabinose Pure L-Arabinose separation->pure_arabinose hydrolysis Hydrolysis of Ester pure_ester->hydrolysis pure_d_arabinose Pure D-Arabinose hydrolysis->pure_d_arabinose

Caption: Workflow for Enzymatic Kinetic Resolution of this compound.

This protocol is based on general procedures for the enzymatic resolution of alcohols and the synthesis of sugar esters.[3][4] Optimization of the enzyme, acyl donor, solvent, and reaction conditions is essential.

  • Materials:

    • This compound

    • Immobilized lipase (B570770) (e.g., Candida antarctica lipase B - Novozym 435)

    • Acyl donor (e.g., vinyl acetate, vinyl laurate)

    • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, tert-butyl methyl ether)

    • Molecular sieves (to maintain anhydrous conditions)

  • Procedure:

    • To a solution of this compound in the organic solvent, add the immobilized lipase and molecular sieves.

    • Add the acyl donor to the mixture. The molar ratio of acyl donor to arabinose may need to be optimized.

    • Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with agitation.

    • Monitor the reaction progress by taking samples at regular intervals and analyzing the enantiomeric excess of the remaining arabinose and the formed arabinose ester using chiral HPLC.

    • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the product and the unreacted starting material.

    • Filter to remove the immobilized enzyme (which can be washed and reused).

    • Separate the acylated arabinose from the unreacted arabinose using standard techniques such as column chromatography or extraction.

    • The acylated enantiomer can be deacylated (hydrolyzed) to yield the pure arabinose enantiomer.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

Accurate determination of the enantiomeric excess (ee) is critical for monitoring the success of the resolution. Chiral HPLC is a powerful technique for separating and quantifying the enantiomers of arabinose.

Protocol for Chiral HPLC Analysis of D- and L-Arabinose

This protocol is a starting point and may require optimization based on the specific HPLC system and column used.

  • Column: A chiral stationary phase (CSP) is required. Polysaccharide-based columns are often effective for separating sugar enantiomers. A suitable option is a Chiralpak AD-H column or similar.

  • Mobile Phase: A mixture of n-hexane and a polar alcohol like ethanol or isopropanol (B130326) is commonly used. A typical starting condition is a 90:10 (v/v) mixture of n-hexane:ethanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled at 25°C.

  • Detection: Refractive Index (RI) detector or a UV detector if the arabinose has been derivatized with a UV-absorbing group.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Areamajor - Areaminor) / (Areamajor + Areaminor)] x 100

Conclusion

The resolution of this compound requires a strategic approach due to its nature as a racemic compound. Diastereomeric salt resolution, following derivatization to introduce a salt-forming group, and enzymatic kinetic resolution, particularly through lipase-catalyzed acylation, are two viable and powerful techniques. The successful implementation of these methods relies on careful optimization of reaction conditions and accurate analysis of enantiomeric purity, for which chiral HPLC is the method of choice. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop efficient and effective processes for the separation of arabinose enantiomers, unlocking their potential in various applications.

References

Application Notes and Protocols for Studying Enzyme Kinetics with DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for studying the kinetics of enzymes that metabolize DL-Arabinose. This document outlines the metabolic pathways of both D- and L-arabinose, details a robust experimental protocol for kinetic analysis using a racemic mixture of the substrate, and presents a compilation of known kinetic parameters for relevant enzymes.

Introduction to Arabinose Metabolism

Arabinose, a five-carbon sugar, exists as two enantiomers, D-arabinose and L-arabinose. While L-arabinose is more common in nature, particularly in plant cell walls, D-arabinose also plays a role in the metabolism of certain microorganisms. Enzymes involved in arabinose metabolism, such as isomerases, dehydrogenases, and kinases, are of significant interest for various biotechnological and pharmaceutical applications, including the production of biofuels and the development of novel antimicrobial agents.[1] Understanding the kinetic properties of these enzymes is crucial for their effective application and for elucidating their roles in biological systems.

Metabolic Pathways of D- and L-Arabinose

The metabolic pathways for D- and L-arabinose differ. In many bacteria, L-arabinose is converted to D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. The key enzymes in this pathway are L-arabinose isomerase, L-ribulokinase, and L-ribulose-5-phosphate 4-epimerase.

In contrast, the catabolism of D-arabinose in organisms like Escherichia coli is often carried out by enzymes of the L-fucose metabolic pathway.[2][3] L-fucose isomerase, for instance, can convert D-arabinose to D-ribulose.[2][3][4]

Below are diagrams illustrating the metabolic pathways for L-arabinose and a common pathway for D-arabinose.

L_Arabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P L-Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-Ribulose-5-Phosphate 4-Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Metabolic pathway of L-Arabinose.

D_Arabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-Fucose Isomerase D_Ribulose_1P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_1P L-Fuculokinase DHAP Dihydroxyacetone Phosphate D_Ribulose_1P->DHAP L-Fuculose-1-Phosphate Aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-Fuculose-1-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis

Metabolic pathway of D-Arabinose via the L-fucose pathway.

Quantitative Data on Arabinose-Metabolizing Enzymes

The following table summarizes the kinetic parameters (Km and Vmax) for several enzymes known to act on L-arabinose and D-arabinose from various sources. These values can serve as a reference for experimental design and data comparison.

EnzymeSubstrateOrganismKm (mM)Vmax (U/mg)Reference
L-Arabinose IsomeraseL-ArabinoseGeobacillus thermodenitrificans1290.045 (mM/min)[5]
L-Arabinose Isomerase (mutant)L-ArabinoseGeobacillus thermodenitrificans28.4-[5]
L-Arabinose Isomerase (mutant)D-GalactoseGeobacillus thermodenitrificans79.7-[5]
L-Fucose IsomeraseL-FucoseCaldicellulosiruptor saccharolyticus14076[4]
L-Fucose IsomeraseD-ArabinoseCaldicellulosiruptor saccharolyticus--[4]
Arabinokinase (ARA1)L-ArabinoseArabidopsis thaliana0.08-[6]
Arabinokinase (ARA1-1 mutant)L-ArabinoseArabidopsis thaliana17-[6]

Note: '-' indicates data not available in the cited source. U/mg refers to micromoles of product formed per minute per milligram of enzyme.

Experimental Protocol for Enzyme Kinetics with this compound

This protocol provides a detailed methodology for determining the kinetic parameters of an enzyme using a racemic mixture of this compound. The use of chiral High-Performance Liquid Chromatography (HPLC) is essential to separate and quantify the D- and L-enantiomers of arabinose and their corresponding products.[7][8][9]

Experimental Workflow

The overall workflow for this kinetic study is depicted in the following diagram.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Analysis Enzyme_Prep Enzyme Preparation and Quantification Reaction_Setup Set up Reactions with Varying [this compound] Enzyme_Prep->Reaction_Setup Substrate_Prep This compound Stock Solution Preparation Substrate_Prep->Reaction_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature and Time Reaction_Setup->Incubation Quenching Stop Reactions at Specific Time Points Incubation->Quenching HPLC_Analysis Chiral HPLC Analysis of Substrates and Products Quenching->HPLC_Analysis Data_Processing Quantify Concentrations and Calculate Initial Velocities HPLC_Analysis->Data_Processing Kinetic_Modeling Plot Data and Determine Km and Vmax Data_Processing->Kinetic_Modeling

Experimental workflow for enzyme kinetic analysis.
Materials and Reagents

  • Purified enzyme of interest

  • This compound

  • Assay buffer (e.g., Tris-HCl, HEPES, Phosphate buffer, pH to be optimized for the specific enzyme)

  • Cofactors (if required by the enzyme, e.g., NAD+, NADP+, Mg2+, Mn2+)

  • Quenching solution (e.g., 1 M HCl, 10% Trichloroacetic acid)

  • HPLC grade solvents (e.g., acetonitrile, water)

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar, capable of separating arabinose enantiomers)[7][8][9]

Detailed Methodology

Step 1: Preparation of Solutions

  • Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in the assay buffer.

  • Assay Buffer: Prepare the appropriate buffer at the desired pH and ionic strength. The optimal pH for the enzyme should be determined beforehand.

  • Cofactor Solutions: If required, prepare stock solutions of any necessary cofactors in the assay buffer.

Step 2: Enzyme Kinetic Assay

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing the assay buffer, any necessary cofactors, and varying concentrations of this compound (prepared by diluting the stock solution). It is recommended to test a range of substrate concentrations that bracket the expected Km value (e.g., 0.1 x Km to 10 x Km).

  • Pre-incubation: Pre-incubate the reaction mixtures at the optimal temperature for the enzyme for 5 minutes to ensure temperature equilibration.

  • Initiation of Reaction: Initiate the reaction by adding a fixed amount of the enzyme solution to each tube. Start a timer immediately.

  • Time-course Sampling and Quenching: At specific time intervals (e.g., 0, 1, 2, 5, 10 minutes), withdraw a defined volume of the reaction mixture and immediately add it to a tube containing the quenching solution to stop the reaction. The time points should be chosen to ensure the reaction is in the initial linear phase.

  • Sample Preparation for HPLC: Centrifuge the quenched samples to pellet any precipitated protein. Transfer the supernatant to HPLC vials for analysis.

Step 3: Chiral HPLC Analysis

  • Method Development: Develop a chiral HPLC method capable of separating D-arabinose, L-arabinose, and their corresponding products. This may involve screening different chiral columns and mobile phase compositions.[10][11]

  • Standard Curves: Prepare standard curves for D-arabinose, L-arabinose, and the expected reaction products by injecting known concentrations onto the HPLC system.

  • Sample Analysis: Inject the prepared samples from the kinetic assay onto the chiral HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak areas corresponding to the substrates and products.

Data Analysis
  • Quantification: Using the standard curves, convert the peak areas from the HPLC analysis into concentrations of D-arabinose, L-arabinose, and their respective products at each time point for each initial substrate concentration.

  • Calculation of Initial Velocities (v0): For each initial concentration of this compound, plot the concentration of product formed (or substrate consumed) against time. The initial velocity (v0) is the slope of the linear portion of this curve. You will calculate separate initial velocities for the reactions involving D-arabinose and L-arabinose.

  • Determination of Kinetic Parameters (Km and Vmax):

    • Plot the initial velocities (v0) against the corresponding initial substrate concentrations ([S]) for both D-arabinose and L-arabinose separately.

    • Fit the data to the Michaelis-Menten equation: v_0 = (V_max * [S]) / (K_m + [S]) using non-linear regression software (e.g., GraphPad Prism, Origin). This will provide the Km and Vmax values for each enantiomer.

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v0 vs. 1/[S]) to visually estimate Km and Vmax. However, non-linear regression is generally more accurate.

Conclusion

This protocol provides a robust framework for the detailed kinetic characterization of enzymes acting on this compound. By employing chiral HPLC, researchers can dissect the enantioselectivity of the enzyme and obtain accurate kinetic parameters for both D- and L-arabinose. This information is invaluable for understanding the enzyme's mechanism, its role in metabolic pathways, and for its potential application in various fields of biotechnology and drug development.

References

DL-Arabinose: A Versatile Precursor for the Synthesis of Novel Compounds with Therapeutic and Industrial Potential

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

DL-Arabinose, a pentose (B10789219) sugar, is emerging as a valuable and versatile precursor in synthetic chemistry. Its unique stereochemistry and functional groups provide a chiral pool for the construction of a diverse range of novel compounds with significant potential in the pharmaceutical and biotechnology sectors. These synthesized molecules include rare sugars, polyhydroxylated alkaloids, aminopolyols, and nucleotide sugars, some of which exhibit promising biological activities, including anti-diabetic, anti-viral, and anti-cancer properties.

This document provides detailed application notes and experimental protocols for the synthesis of several key compounds derived from this compound. The information is intended to guide researchers in the fields of medicinal chemistry, drug discovery, and biotechnology in harnessing the synthetic potential of this readily available starting material.

I. Synthesis of D-Lyxose from D-Arabinose

D-Lyxose, a rare monosaccharide, has potential applications in the synthesis of antiviral and anti-tumor agents. A multi-step chemical synthesis route starting from D-Arabinose has been developed, offering a viable pathway to this valuable compound.

Quantitative Data Summary
ParameterValueReference
Starting MaterialD-Arabinose[1]
ProductD-Lyxose[1]
Number of Steps7[1]
Overall Yield40%[1]
Experimental Protocol: A Generalized 7-Step Synthesis

Due to the proprietary nature of detailed industrial processes, a generalized protocol is provided below based on established chemical transformations. Researchers should optimize these steps for their specific laboratory conditions.

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of D-Arabinose to allow for regioselective modifications. This typically involves the formation of acetals or silyl (B83357) ethers.

  • Oxidation: Oxidize the unprotected hydroxyl group to a ketone.

  • Epimerization: Induce a change in the stereochemistry at a specific carbon center to convert the arabinose configuration to the lyxose configuration.

  • Reduction: Reduce the ketone back to a hydroxyl group with the desired stereochemistry.

  • Deprotection: Remove the protecting groups to yield the free sugar.

  • Purification: Purify the D-Lyxose using chromatographic techniques such as column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized D-Lyxose using analytical methods like NMR spectroscopy and mass spectrometry.

Experimental Workflow

G Arabinose D-Arabinose Protection Protection of Hydroxyl Groups Arabinose->Protection Oxidation Oxidation Protection->Oxidation Epimerization Epimerization Oxidation->Epimerization Reduction Reduction Epimerization->Reduction Deprotection Deprotection Reduction->Deprotection Purification Purification Deprotection->Purification Lyxose D-Lyxose Purification->Lyxose

Caption: Generalized workflow for the synthesis of D-Lyxose from D-Arabinose.

II. Synthesis of Aminopolyols from L-Arabinose

Aminopolyols are valuable chiral building blocks for the synthesis of various pharmaceuticals and fine chemicals. An enzymatic approach using transaminases offers a green and efficient route to these compounds from L-Arabinose.

Quantitative Data Summary
ParameterValueReference
Starting MaterialL-Arabinose
EnzymeTransaminase (TAm)
ProductAcyclic Aminopolyol
Yield42%
Experimental Protocol: Enzymatic Transamination of L-Arabinose
  • Reaction Setup: In a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 8.0), dissolve L-Arabinose to a final concentration of 25 mM.

  • Enzyme Addition: Add the selected transaminase enzyme to the reaction mixture. The optimal enzyme concentration should be determined empirically.

  • Amine Donor: Introduce an appropriate amine donor (e.g., isopropylamine) to the reaction.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-45°C) with gentle agitation for a specified period (e.g., 24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC or TLC.

  • Purification: Upon completion, purify the aminopolyol product using ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the synthesized aminopolyol using NMR spectroscopy and mass spectrometry.

Experimental Workflow

G L_Arabinose L-Arabinose Solution (25 mM) Enzyme_Addition Add Transaminase Enzyme L_Arabinose->Enzyme_Addition Amine_Donor Add Amine Donor Enzyme_Addition->Amine_Donor Incubation Incubate (e.g., 37°C, 24h) Amine_Donor->Incubation Purification Purify via Ion-Exchange Chromatography Incubation->Purification Aminopolyol Acyclic Aminopolyol Purification->Aminopolyol

Caption: Workflow for the enzymatic synthesis of aminopolyols from L-Arabinose.

III. Synthesis of Uridine Diphosphate-β-L-Arabinose (UDP-Ara)

UDP-arabinose is a crucial intermediate in the biosynthesis of plant cell wall polysaccharides and glycoproteins. Both chemo-enzymatic and fully enzymatic methods have been developed for its synthesis from arabinose.

Quantitative Data Summary
MethodStarting MaterialKey EnzymesYield
Chemo-enzymaticL-Arabinose-1-phosphateUDP-sugar pyrophosphorylase (AtUSP or BiUSP)39-49%
Fully enzymaticL-ArabinoseArabinokinase & engineered UDP-sugar pyrophosphorylase~97%
Experimental Protocol: Fully Enzymatic Synthesis of UDP-β-L-Arabinose
  • Coupled Enzyme Reaction: In a single pot, combine L-Arabinose, ATP, and UTP in a suitable buffer.

  • Enzyme Addition: Add arabinokinase and an engineered UDP-sugar pyrophosphorylase with high selectivity for arabinose-1-phosphate.

  • Incubation: Incubate the reaction mixture under optimized conditions of temperature and pH.

  • Reaction Monitoring: Monitor the formation of UDP-Ara using HPLC.

  • Purification: Purify the UDP-Ara product using anion-exchange chromatography.

  • Characterization: Confirm the structure and purity of the product by NMR and mass spectrometry.

UDP-Arabinose Biosynthesis Pathway in Plants

UDP-arabinose is a key precursor for the arabinosylation of proteins and the synthesis of cell wall components. Its biosynthesis in plants involves both de novo and salvage pathways.

G cluster_cytosol Cytosol cluster_golgi Golgi Lumen UDP_Glc UDP-Glucose UDP_GlcA UDP-Glucuronic Acid UDP_Glc->UDP_GlcA UDP-glucose dehydrogenase UDP_Xyl UDP-Xylose UDP_GlcA->UDP_Xyl UDP-xylose synthase UDP_Xyl_golgi UDP-Xylose UDP_Xyl->UDP_Xyl_golgi Transporter UDP_Arap_cytosol UDP-L-Arabinopyranose Arabinose L-Arabinose Ara_1_P Arabinose-1-P Arabinose->Ara_1_P Arabinokinase Ara_1_P->UDP_Arap_cytosol UDP-sugar pyrophosphorylase UDP_Arap_golgi UDP-L-Arabinopyranose UDP_Xyl_golgi->UDP_Arap_golgi UDP-xylose 4-epimerase Arabinans Arabinans UDP_Arap_golgi->Arabinans AGPs Arabinogalactan Proteins UDP_Arap_golgi->AGPs

Caption: Simplified overview of the UDP-arabinose biosynthesis pathway in plants.

IV. Total Synthesis of Hyacinthacine A2 from D-Arabinose

Hyacinthacine A2 is a polyhydroxylated pyrrolizidine (B1209537) alkaloid that has been identified as a selective inhibitor of amyloglucosidase, indicating its potential as a therapeutic agent for conditions such as diabetes. Its total synthesis has been achieved starting from a D-arabinose-derived nitrone.

Quantitative Data Summary
Experimental Protocol: Generalized Synthetic Strategy
  • Nitrone Formation: Convert D-Arabinose into a cyclic nitrone intermediate through a series of chemical transformations.

  • Key Cycloaddition/Coupling Reaction: Employ a key reaction, such as a 1,3-dipolar cycloaddition or a reductive coupling, to construct the core bicyclic structure of hyacinthacine A2.

  • Functional Group Manipulations: Perform necessary functional group interconversions and deprotection steps to install the required hydroxyl groups and complete the synthesis.

  • Purification and Characterization: Purify the final product using chromatographic methods and confirm its structure and stereochemistry using spectroscopic techniques.

Logical Relationship of Hyacinthacine A2 Synthesis

G D_Arabinose D-Arabinose Nitrone D-Arabinose-derived Nitrone D_Arabinose->Nitrone Cycloaddition Key Cycloaddition or Coupling Reaction Nitrone->Cycloaddition Bicyclic_Core Bicyclic Core of Hyacinthacine A2 Cycloaddition->Bicyclic_Core FG_Manipulation Functional Group Manipulations Bicyclic_Core->FG_Manipulation Hyacinthacine_A2 Hyacinthacine A2 FG_Manipulation->Hyacinthacine_A2

Caption: Logical workflow for the total synthesis of Hyacinthacine A2 from D-Arabinose.

These application notes provide a starting point for researchers interested in utilizing this compound as a versatile precursor for the synthesis of novel and biologically active compounds. The provided protocols are generalized and will likely require optimization for specific laboratory settings and scales. Further exploration of the biological activities of these and other arabinose-derived compounds is a promising area for future research and drug development.

References

Application Notes and Protocols for Incorporating DL-Arabinose in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the pentose (B10789219) sugar enantiomers D-Arabinose and L-Arabinose, presents a unique opportunity for modulating cellular metabolism and function in vitro. While D-Arabinose can be metabolized by mammalian cells and integrated into the pentose phosphate (B84403) pathway (PPP), L-Arabinose is generally not metabolized by mammalian cells but can influence certain cellular processes.[1][2] This document provides detailed application notes and experimental protocols for the incorporation of this compound into cell culture media formulations, with a focus on its potential applications in cancer research, recombinant protein production, and metabolic studies.

Note on this compound: As a racemic mixture, the biological effects of this compound will be a composite of the individual effects of D-Arabinose and L-Arabinose. In mammalian systems, it is anticipated that the D-isomer will be the primary bioactive component in metabolic pathways. The L-isomer may exert distinct biological effects or be inert. Therefore, the effective concentration of the metabolically active D-Arabinose is half the total this compound concentration.

Potential Applications

  • Cancer Research: D-Arabinose has been shown to induce cell cycle arrest and autophagy in cancer cell lines, suggesting its potential as a therapeutic agent.[1][3]

  • Recombinant Protein Production: Supplementation with D-Arabinose can impact protein glycosylation in Chinese Hamster Ovary (CHO) cells, offering a method to modulate the quality attributes of therapeutic proteins.[4]

  • Metabolic and Signaling Pathway Analysis: As an intermediate in the pentose phosphate pathway, D-Arabinose can be used to probe cellular metabolism and signaling cascades.[1][2]

Data Presentation

Table 1: Dose-Dependent Effect of D-Arabinose on Cancer Cell Viability

The following table summarizes the effect of D-Arabinose on the viability of MCF-7 and MDA-MB-231 breast cancer cell lines after 72 hours of treatment. This data is crucial for determining the appropriate concentration range for experiments.

D-Arabinose Concentration (mM)MCF-7 Cell Viability (%)MDA-MB-231 Cell Viability (%)
0100100
12.5~95~98
25~85~90
50~70~75
100~55~60

Source: Adapted from studies on the effects of D-arabinose on breast cancer cell lines.[3]

Table 2: Effect of D-Arabinose Supplementation on CHO Cell Culture Performance

This table shows the impact of varying concentrations of D-Arabinose on the viable cell density (VCD) and relative harvest titer of a monoclonal antibody (mAb-1) in a CHO cell line.

D-Arabinose Concentration (mM)Peak VCD (x10^6 cells/mL)Relative Harvest Titer (%)
0 (Control)20.5100
0.120.8102
121.0105
1020.298
2018.591
5015.178

Source: Adapted from studies on CHO cell lines.[4]

Experimental Protocols

Protocol 1: General Procedure for Incorporating this compound into Cell Culture Media

This protocol provides a general guideline for supplementing cell culture media with this compound.

Materials:

  • This compound powder

  • Sterile, cell culture grade water or phosphate-buffered saline (PBS)

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), if required

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a sterile stock solution of this compound:

    • Dissolve this compound powder in sterile water or PBS to a desired stock concentration (e.g., 1 M).

    • Sterilize the stock solution by passing it through a 0.22 µm filter.

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.

  • Prepare the this compound supplemented medium:

    • Thaw the this compound stock solution if frozen.

    • Add the appropriate volume of the stock solution to the basal cell culture medium to achieve the desired final concentration. For example, to make 100 mL of medium with a final concentration of 10 mM this compound from a 1 M stock solution, add 1 mL of the stock solution to 99 mL of basal medium.

    • If required, add FBS and other supplements (e.g., antibiotics) to the medium.

  • Cell Culture:

    • Culture cells in the this compound supplemented medium under standard conditions (e.g., 37°C, 5% CO2).

    • Monitor cell growth, viability, and other relevant parameters as required by the specific experiment.

Protocol 2: Analysis of this compound Effects on Cell Viability and Proliferation

This protocol describes how to assess the impact of this compound on cell viability using a standard MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • This compound supplemented media at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Visualizations

D-Arabinose Metabolism and Integration into the Pentose Phosphate Pathway

In eukaryotic cells, D-arabinose can be synthesized from D-glucose via the pentose phosphate pathway (PPP).[1] The metabolic pathway involves the conversion of D-glucose-6-phosphate to D-ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate.[1]

D_Arabinose_Metabolism D-Glucose D-Glucose G6P D-Glucose-6-P D-Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP Ru5P D-Ribulose-5-P PPP->Ru5P Ara5P D-Arabinose-5-P Ru5P->Ara5P Isomerase D-Arabinose D-Arabinose Ara5P->D-Arabinose Phosphatase

Caption: Proposed metabolic pathway of D-Arabinose in eukaryotes.

D-Arabinose Induced Signaling Pathway Leading to Cell Cycle Arrest

D-arabinose has been demonstrated to induce cell cycle arrest in certain cancer cells through the activation of the p38 MAPK signaling pathway.[1] This leads to the upregulation of cell cycle inhibitors.[1]

Cell_Cycle_Arrest D-Arabinose D-Arabinose p38_MAPK p38 MAPK D-Arabinose->p38_MAPK Activates p21_p27 p21 / p27 p38_MAPK->p21_p27 Upregulates CDK1_CyclinB1 CDK1 / Cyclin B1 p38_MAPK->CDK1_CyclinB1 Downregulates Cell_Cycle_Arrest Cell_Cycle_Arrest p21_p27->Cell_Cycle_Arrest CDK1_CyclinB1->Cell_Cycle_Arrest

Caption: D-Arabinose induced signaling leading to cell cycle arrest.

Experimental Workflow for Stable Isotope Tracing with this compound

This workflow outlines the key steps for conducting stable isotope tracing studies using labeled this compound (e.g., with ¹³C or ²H).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Seeding 1. Cell Seeding Labeling_Medium 2. Prepare Labeling Medium (with labeled this compound) Cell_Seeding->Labeling_Medium Incubation 3. Incubation Labeling_Medium->Incubation Metabolite_Extraction 4. Metabolite Extraction Incubation->Metabolite_Extraction MS_Analysis 5. Mass Spectrometry (LC-MS / GC-MS) Metabolite_Extraction->MS_Analysis Data_Analysis 6. Data Analysis MS_Analysis->Data_Analysis

Caption: Workflow for stable isotope tracing with this compound.

References

Application Notes and Protocols for the Enzymatic Production of DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon sugar, exists in both L- and D-enantiomeric forms. L-Arabinose is the more common isomer found in nature, primarily as a component of complex polysaccharides such as hemicellulose and pectin (B1162225) in plant biomass. It has gained significant attention in the pharmaceutical and food industries for its potential health benefits, including its ability to inhibit sucrose (B13894) absorption. D-Arabinose is less common in nature but serves as a valuable chiral building block in the synthesis of various bioactive molecules, including nucleoside analogues. Enzymatic hydrolysis presents a highly specific, efficient, and environmentally friendly alternative to traditional chemical methods for producing arabinose from abundant agricultural residues.[1][2][3] This document provides detailed protocols and quantitative data for the enzymatic production of arabinose from various feedstocks.

Data Presentation: Quantitative Analysis of Enzymatic Hydrolysis for L-Arabinose Production

The following tables summarize key quantitative data from various studies on the enzymatic production of L-Arabinose from different biomass sources.

Table 1: Enzymatic Hydrolysis of Sugar Beet Pulp for L-Arabinose Production

Enzyme(s)SubstrateEnzyme SourceKey ParametersArabinose Yield/ReleaseReference
XylanaseSugar Beet PulpThermomyces lanuginosus DSM1063560°C, 24 hNot explicitly quantified as yield, but hydrolysate contained oligosaccharides.[4]
α-L-arabinofuranosidase and endo-arabinaseSugar Beet PulpNot specified100 U/g of each enzyme100%[5]
Pectinase mixtureSugar Beet PulpNot specifiedOptimized on kg-scale82% release as monomers[6]
α-L-arabinofuranosidase (immobilized)Sugar Beet PectinNot specifiedContinuous process, 7 days92% recovery from hydrolysate[7]

Table 2: Enzymatic Hydrolysis of Corncobs and Other Lignocellulosic Biomass for L-Arabinose Production

Enzyme(s)SubstrateEnzyme SourceKey ParametersArabinose Yield/ReleaseReference
Xylanolytic enzymeCorncob HemicelluloseRecombinant E. coli DH5α70°C, 24 hArabinose detected as a product[8]
Cellulase and HemicellulaseCorncobsTrichoderma reesei and Aspergillus niger50°C, 72 h, pH 4.8, 20 FPU/g biomassNot explicitly quantified for arabinose, but reducing sugar yield was 0.42 g/g.[9]
Multi-enzyme mixtureBrewers' Spent Grain GlucuronoarabinoxylanGH10, GH11, GH51, GH43, GH6740°C, 48 h, pH 5.5Not explicitly quantified for arabinose, but xylose yield was 63.6%.[10]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Sugar Beet Pulp for L-Arabinose Production

This protocol is based on the synergistic action of α-L-arabinofuranosidase and endo-arabinase for the complete hydrolysis of arabinan (B1173331) in sugar beet pulp.[5]

1. Materials and Reagents:

  • Sugar beet pulp (dried and milled)

  • α-L-arabinofuranosidase

  • Endo-arabinase

  • Sodium acetate (B1210297) buffer (0.1 M, pH 5.0)

  • Deionized water

2. Equipment:

  • Shaking water bath or incubator

  • Centrifuge

  • Ultrafiltration unit (optional, for enzyme recycling)

  • HPLC system for analysis

3. Procedure:

  • Prepare a suspension of sugar beet pulp in sodium acetate buffer at a desired concentration (e.g., 5-10% w/v).

  • Pre-incubate the slurry at the optimal reaction temperature (e.g., 50°C) for 15 minutes.

  • Add α-L-arabinofuranosidase and endo-arabinase to the slurry. A recommended enzyme loading for high yield is 100 U of each enzyme per gram of beet pulp.[5]

  • Incubate the reaction mixture at 50°C with continuous agitation for a specified duration (e.g., 24 hours).

  • After incubation, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • Separate the solid residue (pectin and cellulose) from the liquid hydrolysate by centrifugation.

  • The supernatant, containing the released L-arabinose, can be collected for downstream processing and analysis.

  • For enzyme recycling, a semicontinuous process with an ultrafiltration unit can be employed to separate the arabinose while retaining the enzymes for subsequent hydrolysis cycles.[5]

  • Quantify the L-arabinose concentration in the hydrolysate using HPLC.

Protocol 2: Enzymatic Hydrolysis of Corncob Hemicellulose for L-Arabinose Production

This protocol outlines the hydrolysis of hemicellulose extracted from corncobs using a xylanolytic enzyme.[8]

1. Substrate Preparation (Hemicellulose Extraction):

  • Treat dried corncob powder with an alkaline solution (e.g., 4 M NaOH) for a specified time (e.g., 2 hours) to extract hemicellulose.[8]

  • Neutralize the extract with acetic acid to precipitate hemicellulose A.

  • Precipitate hemicellulose B from the supernatant using ethanol (B145695) (96%).

  • Wash and dry the hemicellulose fractions.

2. Materials and Reagents:

  • Extracted corncob hemicellulose

  • Xylanolytic enzyme (e.g., from recombinant E. coli)

  • Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

  • Deionized water

3. Equipment:

  • Incubator

  • Centrifuge

  • HPLC system

4. Procedure:

  • Prepare a solution of the extracted hemicellulose in the phosphate buffer.

  • Add the xylanolytic enzyme to the hemicellulose solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 70°C) for 24 hours.[8]

  • Terminate the reaction by heat inactivation of the enzyme.

  • Centrifuge the mixture to remove any insoluble material.

  • Analyze the supernatant for the presence of L-arabinose and other monosaccharides using HPLC.[8]

Notes on D-Arabinose Production

The enzymatic production of D-arabinose from biomass is not as direct as for L-arabinose due to its lower natural abundance. However, D-arabinose can be synthesized through specific enzymatic pathways. For instance, in some microorganisms like Escherichia coli, D-arabinose can be metabolized, and potentially produced, by enzymes of the L-fucose catabolic pathway.[11] This involves the isomerization of D-arabinose to D-ribulose by an L-fucose isomerase.[11] The development of efficient D-arabinose production methods would likely rely on metabolic engineering and the use of specific isomerases or epimerases acting on more abundant pentoses like D-xylose.[12]

Visualizations

Experimental Workflow for L-Arabinose Production

G General Workflow for Enzymatic L-Arabinose Production A Biomass Feedstock (e.g., Sugar Beet Pulp, Corncobs) B Pretreatment (e.g., Alkaline Extraction) A->B C Enzymatic Hydrolysis (Arabinases, Xylanases, etc.) B->C D Solid-Liquid Separation (Centrifugation/Filtration) C->D E Liquid Hydrolysate (Crude L-Arabinose) D->E F Solid Residue (Cellulose, Pectin, Lignin) D->F G Purification (Chromatography, Crystallization) E->G H Pure L-Arabinose G->H G Enzymatic Depolymerization of Arabinoxylan cluster_0 Arabinoxylan Backbone cluster_1 Side Chain cluster_2 Enzymes cluster_3 Products X1 Xylose X2 Xylose X1->X2 β-1,4 P2 D-Xylose X3 Xylose X2->X3 β-1,4 A1 Arabinose X2->A1 α-1,2 / α-1,3 X4 Xylose X3->X4 β-1,4 P1 L-Arabinose E1 Endo-β-xylanase E1->X2 cleaves backbone E2 α-L-arabinofuranosidase E2->A1 releases side chain E3 β-xylosidase E3->X1 releases xylose from oligomers

References

Application Notes and Protocols for Utilizing DL-Arabinose in Sugar Transport Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a racemic mixture of the pentose (B10789219) sugars L-arabinose and D-arabinose, serves as a valuable tool for investigating the mechanisms of sugar transport across cellular membranes. While L-arabinose is the more prevalent enantiomer in nature, found in plant polysaccharides like hemicellulose and pectin, both isomers can be utilized to probe the specificity and kinetics of various sugar transporters. These transporters play crucial roles in nutrient uptake, cell wall biosynthesis, and metabolic regulation in a wide range of organisms, from microbes to plants and animals. Understanding how these transporters recognize and internalize different sugar isomers is fundamental for applications in biotechnology, such as improving microbial fermentation of biomass, and in drug development for designing targeted therapeutic agents.

This document provides detailed application notes and experimental protocols for the use of this compound in studying sugar transport mechanisms. It is intended to guide researchers in designing and executing experiments to characterize sugar transporters, assess their substrate specificity, and investigate the inhibitory effects of arabinose on other sugar transport processes.

Application Notes

This compound can be employed in several key research applications:

  • Characterization of Novel Sugar Transporters: By expressing a putative transporter in a heterologous system (e.g., Saccharomyces cerevisiae or Xenopus laevis oocytes) that lacks endogenous arabinose transport, researchers can determine if the new transporter facilitates the uptake of L-arabinose, D-arabinose, or both. This is a critical step in elucidating the function of uncharacterized transport proteins.

  • Kinetic Analysis of Transporter Activity: Uptake assays using radiolabeled L- or D-arabinose allow for the determination of key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These values provide quantitative insights into the transporter's affinity for arabinose and its transport efficiency.

  • Substrate Specificity and Competition Assays: this compound can be used in competition experiments to investigate the substrate specificity of a known transporter. By measuring the uptake of a primary substrate (e.g., glucose) in the presence of varying concentrations of L- or D-arabinose, one can determine if arabinose acts as a competitive inhibitor, indicating that it binds to the same active site. This is particularly relevant for understanding how the presence of pentose sugars might affect the transport of hexoses in complex biological environments like the gut or in industrial fermentation media. For example, L-arabinose has been shown to inhibit the transport of D-xylose in some systems.[1][2]

  • Studying the Regulation of Sugar Transport: The presence of arabinose can influence the expression of sugar transporter genes. For instance, in some microorganisms, L-arabinose can induce the expression of its own specific transporters.[3] By monitoring transporter gene expression and protein levels in response to this compound, researchers can uncover regulatory pathways that govern sugar utilization. In Escherichia coli, there is a reciprocal regulation between L-arabinose and D-xylose metabolism, where L-arabinose can inhibit the expression of xylose metabolic genes.[4][5]

  • Inhibition of Digestive Enzymes: L-arabinose is a known inhibitor of intestinal sucrase, an α-glucosidase enzyme.[6][7] This property can be leveraged to study the impact of delayed sucrose (B13894) digestion on glucose absorption and overall glycemic response.[7][8] While this is not a direct study of transport, it is a related application in understanding sugar metabolism.

Data Presentation

Table 1: Kinetic Parameters of L-Arabinose Transporters
TransporterOrganismHeterologous SystemKm (mM)Vmax or Uptake RateReference
Trire2_104072Trichoderma reeseiXenopus laevis oocytes~0.1–0.2High-affinity symporter[1][2]
XLT1Trichoderma reeseiXenopus laevis oocytesLow affinity for L-arabinoseLower transport rate than Trire2_104072[1]
LAT-1Neurospora crassaSaccharomyces cerevisiae-116.7 mmol/h/g DCW[9]
MtLAT-1Myceliophthora thermophilaSaccharomyces cerevisiae-High uptake activity[9]
GAL2Saccharomyces cerevisiaeSaccharomyces cerevisiae-0.13 mmol/h/g DCW[9]
STP7Arabidopsis thalianaSaccharomyces cerevisiaeHigh affinitySpecific for L-arabinose and D-xylose[10]

DCW: Dry Cell Weight

Table 2: Inhibition of L-Arabinose Transport by Other Sugars
TransporterOrganismInhibitor (in excess)% InhibitionReference
Trire2_104072Trichoderma reeseiD-xylose (5-fold)Slight inhibition[1][2]
Trire2_104072Trichoderma reeseiD-glucose (5-fold)No inhibition[1][2]
LAT-1Neurospora crassaD-glucoseConcentration-dependent inhibition[9]
MtLAT-1Myceliophthora thermophilaD-glucoseConcentration-dependent inhibition[9]

Experimental Protocols

Protocol 1: Heterologous Expression and Functional Characterization of a Putative Arabinose Transporter in Saccharomyces cerevisiae

This protocol describes the steps to express a candidate transporter gene in a yeast strain that lacks endogenous arabinose transporters and subsequently assess its function through uptake assays.

1. Materials:

  • S. cerevisiae strain deficient in endogenous hexose (B10828440) and pentose transporters (e.g., EBY.VW4000).

  • Yeast expression vector (e.g., pFL60).

  • Candidate transporter gene cDNA.

  • Restriction enzymes and T4 DNA ligase.

  • Competent E. coli for plasmid amplification.

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method).

  • Selective yeast growth media (e.g., synthetic complete medium lacking uracil).

  • Radiolabeled L-[14C]arabinose or D-[14C]arabinose.

  • Non-radiolabeled L-arabinose and D-arabinose.

  • Washing buffer (e.g., ice-cold PBS).

  • Scintillation cocktail and scintillation counter.

2. Methodology:

  • Vector Construction: Clone the full-length cDNA of the candidate transporter gene into the yeast expression vector.

  • Yeast Transformation: Transform the engineered plasmid into the transporter-deficient S. cerevisiae strain. As a negative control, transform an empty vector into the same yeast strain.

  • Yeast Cultivation: Grow the transformed yeast cells in selective medium to mid-log phase.

  • Uptake Assay: a. Harvest the yeast cells by centrifugation and wash them twice with ice-cold washing buffer. b. Resuspend the cells in assay buffer to a defined cell density. c. Initiate the uptake reaction by adding radiolabeled arabinose (e.g., a final concentration of 1 mM). d. At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the cell suspension and immediately stop the reaction by adding a large volume of ice-cold washing buffer. e. Quickly filter the cells through a glass fiber filter and wash them several times to remove extracellular radioactivity. f. Place the filter in a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the initial rate of arabinose uptake. Compare the uptake rate of the yeast expressing the candidate transporter with the control strain. A significantly higher uptake rate in the experimental strain indicates that the candidate protein transports arabinose.

Protocol 2: Kinetic Analysis of Arabinose Transport

This protocol details the determination of Km and Vmax for an arabinose transporter.

1. Materials:

  • Yeast or oocytes expressing the transporter of interest.

  • Radiolabeled L-[14C]arabinose or D-[14C]arabinose.

  • A range of concentrations of non-radiolabeled L-arabinose or D-arabinose.

  • Assay buffer, washing buffer, filters, scintillation cocktail, and counter as in Protocol 1.

2. Methodology:

  • Prepare Cells: Prepare the transporter-expressing cells as described in Protocol 1.

  • Perform Uptake Assays: Set up a series of uptake reactions, each with a different concentration of arabinose. This is achieved by mixing a fixed amount of radiolabeled arabinose with varying amounts of non-radiolabeled arabinose to achieve the desired final concentrations (e.g., ranging from 0.1 to 10 times the expected Km).

  • Measure Initial Uptake Rates: For each arabinose concentration, measure the initial rate of uptake as described in Protocol 1 (i.e., within the linear range of uptake over time).

  • Data Analysis: Plot the initial uptake velocity (V) against the substrate concentration ([S]). Fit the data to the Michaelis-Menten equation (V = Vmax[S] / (Km + [S])) using non-linear regression analysis to determine the values of Km and Vmax. Alternatively, use a linear transformation of the data, such as a Lineweaver-Burk plot.

Protocol 3: Competition Assay to Determine Substrate Specificity

This protocol is used to assess whether other sugars, such as glucose or xylose, compete with arabinose for transport.

1. Materials:

  • Cells expressing the transporter of interest.

  • Radiolabeled L-[14C]arabinose or D-[14C]arabinose at a fixed concentration (typically near the Km).

  • A range of concentrations of the potential competitor sugar (e.g., D-glucose, D-xylose).

  • Assay buffer, washing buffer, filters, scintillation cocktail, and counter.

2. Methodology:

  • Prepare Cells: Prepare the transporter-expressing cells.

  • Perform Competition Assays: a. Set up a series of uptake reactions with a fixed concentration of radiolabeled arabinose. b. To each reaction, add a different concentration of the competitor sugar (e.g., 0, 1x, 5x, 10x, 50x the concentration of the radiolabeled arabinose). c. Initiate the uptake and measure the initial rate of radiolabeled arabinose transport as described in Protocol 1.

  • Data Analysis: Plot the rate of arabinose uptake as a function of the competitor sugar concentration. A decrease in arabinose uptake with increasing competitor concentration indicates competition. The data can be further analyzed to determine the inhibition constant (Ki) of the competitor.

Visualizations

Experimental_Workflow_for_Transporter_Characterization cluster_cloning Gene Cloning cluster_expression Heterologous Expression cluster_assay Functional Assays cDNA Candidate Transporter cDNA Cloning Ligation cDNA->Cloning Vector Expression Vector Vector->Cloning Recombinant_Plasmid Recombinant Plasmid Cloning->Recombinant_Plasmid Transformation Transformation Recombinant_Plasmid->Transformation Host_Cell Host Cell (e.g., Yeast) Host_Cell->Transformation Expressed_Cells Transporter- Expressing Cells Transformation->Expressed_Cells Uptake_Assay Radioactive Uptake Assay Expressed_Cells->Uptake_Assay Kinetic_Analysis Kinetic Analysis (Km, Vmax) Uptake_Assay->Kinetic_Analysis Competition_Assay Competition Assay (Ki) Uptake_Assay->Competition_Assay

Caption: Workflow for heterologous expression and functional characterization of a sugar transporter.

Sugar_Transport_Inhibition_Pathway cluster_membrane Cell Membrane Transporter Sugar Transporter Intracellular Intracellular Space Transported_Glucose Glucose Transporter->Transported_Glucose Transport Extracellular Extracellular Space Glucose Glucose Glucose->Transporter Binding & Transport Arabinose This compound Arabinose->Transporter Competitive Inhibition

Caption: Competitive inhibition of a sugar transporter by this compound.

Arabinose_Regulatory_Pathway Arabinose L-Arabinose Regulatory_Protein Regulatory Protein (e.g., AraC) Arabinose->Regulatory_Protein Binds to & Activates Uptake Uptake Arabinose->Uptake Transporter_Gene Transporter Gene (e.g., araE) Regulatory_Protein->Transporter_Gene Induces Transcription Transporter_Protein Arabinose Transporter Transporter_Gene->Transporter_Protein Translation Cell_Membrane Cell Membrane Transporter_Protein->Cell_Membrane Inserts into Transporter_Protein->Uptake Mediates

Caption: Induction of an arabinose transporter by L-arabinose.

References

Application Notes and Protocols for DL-Arabinose in Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, particularly the L-enantiomer, is a naturally occurring pentose (B10789219) sugar found in plant hemicelluloses and gums. In food science research, L-arabinose has garnered significant attention for its potential as a functional food ingredient with positive health implications. Its primary mechanism of action involves the inhibition of the intestinal enzyme sucrase, which is responsible for the hydrolysis of sucrose (B13894) into glucose and fructose. By impeding this process, L-arabinose can effectively reduce the postprandial glycemic and insulinemic responses to sucrose-containing foods and beverages.[1][2][3][4][5] Furthermore, emerging research suggests that L-arabinose may modulate the gut microbiota, offering additional health benefits.[6][7][8] This document provides detailed application notes and experimental protocols for researchers investigating the utility of this compound in food science and nutritional studies.

Application Notes

Sucrose Metabolism Inhibition and Glycemic Control

L-Arabinose acts as an uncompetitive inhibitor of intestinal sucrase.[4][5] This means it binds to the enzyme-substrate (sucrase-sucrose) complex, preventing the breakdown of sucrose and the subsequent absorption of glucose and fructose. This inhibitory action leads to a blunted and delayed rise in blood glucose levels after consuming sucrose-rich products.[1][2][9][10] The efficacy of L-arabinose is dose-dependent and can be influenced by the food matrix.[1][2][3] While highly effective in simple aqueous solutions like sugary drinks, its impact may be less pronounced in complex solid food matrices such as muffins or mixed meals.[1][3][11]

Modulation of Gut Microbiota

Undigested sucrose and L-arabinose pass into the large intestine where they can be fermented by the gut microbiota.[8] Studies suggest that L-arabinose supplementation can alter the composition of the gut microbiome, potentially promoting the growth of beneficial bacteria like Bifidobacterium.[6] This modulation may lead to the production of short-chain fatty acids (SCFAs), which have various health benefits, including improved gut barrier function and anti-inflammatory effects.[6] However, it is also important to note that high intake of L-arabinose could potentially lead to gut dysbiosis and exacerbate certain infections in specific contexts, a factor that warrants further investigation.[12][13]

Food Formulation Considerations

L-Arabinose has a sweetness level of approximately 50-60% that of sucrose, allowing it to be incorporated into food and beverage products without significantly compromising taste.[14] Its solubility and stability in various food systems are critical considerations for formulation. Research has explored the solubility of L-arabinose in different solvent mixtures and at various temperatures, providing valuable data for product development. When formulating with L-arabinose, it is crucial to consider its interaction with other ingredients, as the food matrix can impact its effectiveness as a sucrase inhibitor.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of L-arabinose on glycemic and insulinemic responses from various human clinical trials.

Table 1: Effect of L-Arabinose on Postprandial Glucose and Insulin (B600854) Responses in Beverages

Study ReferenceL-Arabinose DoseSucrose DoseFood MatrixKey Findings
Krog-Mikkelsen et al. (2011)[15]4% by weight of beverage (3g in 75g sucrose)75 gSucrose beverage11% lower glucose peak; 33% lower and delayed insulin peak.[15]
Osaki et al. (2001)4% added L-arabinoseNot specifiedSucrose-containing foodReduced increases in plasma glucose and serum insulin in healthy and type 2 diabetic subjects.
Shibanuma et al. (2011)[9]Not specifiedNot specifiedSucrose solutionSignificantly lower blood glucose values 2 hours post-ingestion.[9]
Pretorius et al. (2025)[1]10% w/w of sucroseNot specifiedSucrose drink14% reduction in glucose peaks and 30% reduction in insulin peaks in individuals with impaired fasting glucose.[1]
van der Velde et al. (2022)[2]5 g50 gSucrose in waterLowered glucose peak by 15% and insulin peak by 52%.[2]
van der Velde et al. (2022)[2]5 g50 gSucrose + 22g oil in waterLowered glucose peak by 8% and insulin peak by 45%.[2]
van der Velde et al. (2022)[2]5 g50 gSucrose + 50g starch in waterLowered glucose peak by 7% and insulin peak by 29%.[2]

Table 2: Effect of L-Arabinose in Solid and Mixed Meals

Study ReferenceL-Arabinose DoseSucrose/Carbohydrate SourceFood MatrixKey Findings
Pol & Mars (2021)[1][14][16]10% of sucrose~25 g sucroseMuffinNo significant difference in glucose responses; trend towards lower insulin peak.[1][14]
Krog-Mikkelsen et al. (2014)[11]5% and 10% by weightSucrose and/or wheat flour starchMixed breakfast meal (buns/muffins)No alteration in glucose, insulin, or C-peptide peak concentrations or AUC.[11]

Experimental Protocols

Protocol 1: In Vitro Sucrase Inhibition Assay

This protocol is adapted from studies using Caco-2 cell homogenates to assess the inhibitory effect of L-arabinose on sucrase activity.[9][15]

1. Materials:

  • Caco-2 cells (cultured for 21 days to allow differentiation)

  • Phosphate buffered saline (PBS)

  • Cell lysis buffer

  • Sucrose solutions of varying concentrations (e.g., 7 to 280 mmol/L)

  • L-arabinose solutions of varying concentrations (e.g., 0.84, 1.4, and 2.8 mmol/L)

  • Glucose assay kit

  • Protein assay kit (e.g., BCA)

  • Microplate reader

2. Procedure:

  • Cell Culture and Homogenate Preparation:

    • Culture Caco-2 cells in appropriate media for 21 days.

    • Wash the differentiated cells with cold PBS.

    • Lyse the cells using a suitable lysis buffer and mechanical homogenization.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cell homogenate.

    • Determine the protein concentration of the homogenate using a protein assay kit.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the Caco-2 cell homogenate (standardized by protein concentration).

    • Add the L-arabinose solution (inhibitor) at various concentrations to the respective wells.

    • Add the sucrose solution (substrate) at various concentrations to initiate the reaction.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction (e.g., by heat inactivation or adding a stop solution).

    • Measure the amount of glucose released using a glucose assay kit and a microplate reader.

  • Data Analysis:

    • Calculate the rate of sucrose hydrolysis (glucose production).

    • Create a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration to determine the type of inhibition and the inhibition constant (Ki). Uncompetitive inhibition is characterized by parallel lines on the plot.

Protocol 2: Human Clinical Trial for Glycemic Response

This protocol outlines a randomized, double-blind, crossover trial to evaluate the effect of L-arabinose on postprandial glycemic response, based on methodologies from several cited studies.[1][2][9][11][17]

1. Study Design:

  • Design: Randomized, double-blind, crossover trial.

  • Participants: Healthy volunteers or a target population (e.g., individuals with impaired fasting glucose).

  • Intervention: Test beverage/meal with a standardized amount of sucrose and a specific dose of L-arabinose.

  • Control: The same beverage/meal with sucrose but without L-arabinose.

  • Washout Period: A sufficient period (e.g., 1 week) between test sessions.

2. Procedure:

  • Participant Screening and Recruitment: Recruit participants based on inclusion/exclusion criteria (e.g., age, BMI, health status).

  • Pre-study Instructions: Instruct participants to fast overnight (10-12 hours) and refrain from strenuous exercise and alcohol for 24 hours before each test day.

  • Test Day Protocol:

    • Upon arrival at the clinical facility, insert an indwelling catheter into a forearm vein for blood sampling.

    • Collect baseline (fasting) blood samples at -15 and 0 minutes.

    • At time 0, provide the test or control beverage/meal to be consumed within a specified timeframe (e.g., 5-10 minutes).

    • Collect postprandial blood samples at regular intervals (e.g., 15, 30, 45, 60, 90, 120, and 180 minutes).

  • Blood Sample Analysis:

    • Collect blood in appropriate tubes (e.g., EDTA tubes for plasma).

    • Centrifuge the blood samples to separate plasma.

    • Analyze plasma for glucose, insulin, C-peptide, and incretin (B1656795) hormones (GLP-1, GIP) using standard enzymatic assays or ELISA kits.

  • Data Analysis:

    • Calculate the incremental area under the curve (iAUC) for glucose and insulin responses.

    • Determine the peak concentration (Cmax) and time to peak (Tmax) for glucose and insulin.

    • Use appropriate statistical tests (e.g., paired t-test or repeated measures ANOVA) to compare the effects of the L-arabinose intervention and the control.

Protocol 3: Gut Microbiota Analysis

This protocol provides a general workflow for assessing changes in the gut microbiota following L-arabinose supplementation.

1. Study Design:

  • A longitudinal study with stool sample collection at baseline and after a period of L-arabinose supplementation.

2. Procedure:

  • Stool Sample Collection:

    • Provide participants with stool collection kits and detailed instructions for at-home collection.

    • Instruct participants to freeze the samples immediately after collection and transport them to the laboratory on dry ice.

  • DNA Extraction:

    • Extract microbial DNA from the stool samples using a commercially available DNA extraction kit optimized for fecal samples.

  • 16S rRNA Gene Sequencing:

    • Amplify a specific variable region (e.g., V3-V4) of the 16S rRNA gene using PCR with universal primers.

    • Purify the PCR products.

    • Perform high-throughput sequencing of the amplicons on a platform such as Illumina MiSeq.

  • Bioinformatic and Statistical Analysis:

    • Process the raw sequencing reads to remove low-quality sequences and chimeras.

    • Cluster the sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

    • Assign taxonomy to the OTUs/ASVs using a reference database (e.g., Greengenes, SILVA).

    • Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity).

    • Use statistical methods to identify specific taxa that are significantly different between the baseline and post-intervention samples.

Visualizations

Sucrase_Inhibition cluster_0 Normal Sucrose Metabolism cluster_1 Sucrose Metabolism with L-Arabinose Sucrose Sucrose ES_Complex Sucrase-Sucrose Complex Sucrose->ES_Complex Binds to Sucrase Sucrase (Enzyme) Sucrase->ES_Complex ES_Complex->Sucrase Releases Glucose Glucose ES_Complex->Glucose Hydrolyzes to Fructose Fructose ES_Complex->Fructose Absorption Absorption into Bloodstream Glucose->Absorption Fructose->Absorption Sucrose2 Sucrose ES_Complex2 Sucrase-Sucrose Complex Sucrose2->ES_Complex2 Binds to Sucrase2 Sucrase (Enzyme) Sucrase2->ES_Complex2 L_Arabinose L-Arabinose ES_Complex2->L_Arabinose Binds to ESI_Complex Sucrase-Sucrose-L-Arabinose (Inactive Complex) ES_Complex2->ESI_Complex L_Arabinose->ESI_Complex Blocked Hydrolysis Blocked ESI_Complex->Blocked Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis Recruitment Participant Recruitment (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Recruitment->Informed_Consent Baseline_Visit Baseline Visit (Fasting Blood Sample, Stool Sample) Informed_Consent->Baseline_Visit Randomization Randomization Baseline_Visit->Randomization Microbiota_Analysis Gut Microbiota Analysis (16S rRNA Sequencing) Baseline_Visit->Microbiota_Analysis Group_A Group A (L-Arabinose Treatment) Randomization->Group_A Group_B Group B (Placebo Control) Randomization->Group_B Test_Day_1 Test Day 1 (Meal/Drink Consumption, Blood Sampling) Group_A->Test_Day_1 Group_B->Test_Day_1 Washout Washout Period Crossover Crossover Washout->Crossover Crossover->Group_A Receives Placebo Crossover->Group_B Receives Treatment Test_Day_2 Test Day 2 (Meal/Drink Consumption, Blood Sampling) Crossover->Test_Day_2 Test_Day_1->Washout Biochemical_Analysis Biochemical Analysis (Glucose, Insulin, etc.) Test_Day_1->Biochemical_Analysis Post_Intervention_Samples End of Study Samples (Stool Sample) Test_Day_2->Post_Intervention_Samples Test_Day_2->Biochemical_Analysis Post_Intervention_Samples->Microbiota_Analysis Statistical_Analysis Statistical Analysis Biochemical_Analysis->Statistical_Analysis Microbiota_Analysis->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

References

Application Notes and Protocols for the Quantification of DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arabinose, a five-carbon monosaccharide, exists as two enantiomers, D-Arabinose and L-Arabinose. DL-Arabinose refers to a racemic mixture of these two forms. Accurate quantification of arabinose in various samples, including biological matrices and pharmaceutical formulations, is crucial for numerous applications. In drug development, it can be a component of glycoproteins, a biomarker, or a starting material for synthesis.[1] This document provides detailed application notes and protocols for three common analytical methods for quantifying this compound: Enzymatic Assay, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Comparative Quantitative Data

The selection of an appropriate analytical method depends on factors such as required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes key quantitative performance metrics for the described methods.

Analytical MethodPrincipleTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Throughput
Enzymatic Assay (UV) Enzymatic oxidation of L-Arabinose coupled to NAD+ reduction, measured spectrophotometrically.[2]4 - 80 µ g/assay [2]0.58 mg/L[3]Not explicitly stated< 5%High
GC-MS (with Derivatization) Separation of volatile arabinose derivatives by gas chromatography and detection by mass spectrometry.[4]10 - 2000 ng/mL[5]~10 ng/mL (in urine)[6]5 - 10 ng/mL[5]< 15%Medium
HPLC-HILIC-CAD Hydrophilic interaction chromatography separation with charged aerosol detection.[7]1 - 1000 mg/L[7]0.032 - 2.675 mg/L[7]0.107 - 8.918 mg/L[7]< 5.1%[4]Medium
HPLC-ELSD Separation by HPLC with detection based on light scattering of the nebulized eluent.[8]0.1 - 1.0 mg/mL0.61–4.04 µg/mL[9]2.04–13.46 µg/mL[9]< 1.12% (intra- and inter-day)[10]Medium

Experimental Workflows and Signaling Pathways

To visualize the operational flow of these quantification methods, the following diagrams illustrate a generalized workflow and the enzymatic reaction pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_analysis Data Analysis Biological_Sample Biological Sample Extraction Extraction Biological_Sample->Extraction Hydrolysis Hydrolysis Extraction->Hydrolysis if required Purification_Derivatization Purification_Derivatization Hydrolysis->Purification_Derivatization Purification/ Derivatization Enzymatic_Assay Enzymatic Assay Purification_Derivatization->Enzymatic_Assay GC_MS GC-MS Purification_Derivatization->GC_MS HPLC HPLC Purification_Derivatization->HPLC Signal_Detection Signal_Detection Enzymatic_Assay->Signal_Detection GC_MS->Signal_Detection HPLC->Signal_Detection Quantification Quantification Signal_Detection->Quantification Result_Interpretation Result_Interpretation Quantification->Result_Interpretation

A generalized workflow for this compound quantification.

enzymatic_pathway Arabinose L-Arabinose Arabinono_lactone L-Arabinono-1,4-lactone Arabinose->Arabinono_lactone oxidation Arabinose_Dehydrogenase L-Arabinose Dehydrogenase Arabinose->Arabinose_Dehydrogenase NAD NAD+ NADH NADH + H+ NAD->NADH reduction NAD->Arabinose_Dehydrogenase Spectrophotometer Spectrophotometer (detects NADH at 340 nm) NADH->Spectrophotometer Arabinose_Dehydrogenase->Arabinono_lactone Arabinose_Dehydrogenase->NADH

Enzymatic assay pathway for L-Arabinose quantification.

Application Note 1: Enzymatic Quantification of L-Arabinose

Principle

This method utilizes a specific enzyme, L-arabinose dehydrogenase, to catalyze the oxidation of L-arabinose to L-arabinono-1,4-lactone.[11] This reaction is coupled with the reduction of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the concentration of L-arabinose in the sample.[2] Commercial kits often include galactose mutarotase (B13386317) to accelerate the interconversion of α- and β-anomers of arabinose, ensuring a rapid reaction.[2]

Experimental Protocol (Based on Megazyme K-ARGA Kit)[2]

1. Reagent Preparation:

  • Prepare reagents as instructed in the kit manual. This typically involves dissolving buffer salts, NAD+, and enzyme suspensions in distilled water.

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a stock solution of L-arabinose (e.g., 0.4 mg/mL). Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 4 to 80 µ g/assay ).

  • Sample Preparation: Dilute samples to ensure the L-arabinose concentration falls within the linear range of the assay. For solid samples, extraction and clarification steps may be necessary.

3. Manual Assay Procedure (Cuvette):

  • Pipette into 1 cm light-path cuvettes:

    • 2.10 mL distilled water

    • 0.10 mL sample or standard solution

    • 0.20 mL Buffer solution

    • 0.02 mL NAD+ solution

  • Mix and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Start the reaction by adding 0.02 mL of the L-arabinose dehydrogenase suspension.

  • Mix and read the final absorbance (A2) at 340 nm after approximately 12 minutes (or until the reaction is complete).

  • Calculate the change in absorbance (ΔA = A2 - A1).

4. Microplate Assay Procedure (96-well plate):

  • Pipette into wells of a clear, flat-bottomed 96-well plate:

    • 0.210 mL distilled water

    • 0.010 mL sample or standard solution

    • 0.020 mL Buffer solution

    • 0.002 mL NAD+ solution

  • Mix and read the initial absorbance (A1) at 340 nm.

  • Start the reaction by adding 0.002 mL of the L-arabinose dehydrogenase suspension.

  • Mix and read the final absorbance (A2) at 340 nm after approximately 12 minutes.

  • Calculate the change in absorbance (ΔA = A2 - A1).

5. Data Analysis:

  • Construct a calibration curve by plotting the change in absorbance (ΔA) against the concentration of the L-arabinose standards.

  • Determine the concentration of L-arabinose in the unknown samples from the calibration curve.

Application Note 2: GC-MS Quantification of this compound

Principle

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific method for quantifying monosaccharides.[4] Due to the non-volatile nature of arabinose, a two-step derivatization process is required to increase its volatility for GC analysis.[4] This typically involves oximation to convert the open-chain and cyclic forms into stable oximes, followed by silylation of the hydroxyl groups.[4] A stable isotope-labeled internal standard, such as D-arabinose-¹³C, is often used to ensure accurate and precise quantification by correcting for variations during sample preparation and analysis.[4]

Experimental Protocol

1. Reagent Preparation:

  • Oximation Reagent: Dissolve 20 mg of hydroxylamine (B1172632) hydrochloride in 1 mL of anhydrous pyridine. Prepare fresh.[4]

  • Silylation Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[4]

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in water or methanol (B129727) at 1 mg/mL. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).[4]

  • Internal Standard (IS) Stock: Prepare a stock solution of a suitable stable isotope-labeled arabinose (e.g., D-arabinose-¹³C₂) at a concentration of 50 µg/mL.[4]

  • Sample Preparation: To 100 µL of each calibration standard and unknown sample in a 2 mL glass vial, add 20 µL of the 50 µg/mL Internal Standard stock solution.[4] Evaporate the samples to complete dryness under a gentle stream of nitrogen gas at approximately 40-50°C.[4]

3. Derivatization Procedure:

  • Oximation: Add 50 µL of the oximation reagent to each dry sample vial. Seal the vials tightly and heat at 90°C for 30 minutes. Allow the vials to cool to room temperature.[4]

  • Silylation: Add 100 µL of BSTFA + 1% TMCS to each vial. Seal the vials again and heat at 70°C for 60 minutes. Allow the vials to cool to room temperature.[4]

4. GC-MS Analysis:

  • Gas Chromatograph Conditions (Example):

    • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[9]

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Hold at 70°C for 4 min, then ramp to 310°C at 5°C/min and hold for 10 min.[9]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[9]

    • Injection Volume: 1 µL (splitless or with a split ratio, e.g., 10:1).[9]

  • Mass Spectrometer Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

    • Ions to Monitor (for TMS-oxime derivative): Monitor characteristic ions for arabinose and its internal standard. These should be determined experimentally but may include m/z 217 for the analyte.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard.[4]

  • Calculate the concentration of this compound in unknown samples using the linear regression equation from the calibration curve.[4]

Application Note 3: HPLC Quantification of this compound

Principle

High-Performance Liquid Chromatography (HPLC) offers several approaches for the quantification of underivatized arabinose. Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for separating polar compounds like sugars.[5] Detection can be achieved using a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), both of which are universal detectors that do not require the analyte to have a chromophore.[2] Alternatively, ion-exchange chromatography with a Refractive Index Detector (RID) can be employed.

Experimental Protocol (HILIC-CAD/ELSD)

1. Reagent and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water.[5]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]

2. Standard and Sample Preparation:

  • Calibration Standards: Prepare a stock solution of this compound in the initial mobile phase composition (e.g., 95% Acetonitrile) at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 1 to 1000 µg/mL).

  • Sample Preparation (from a biological matrix like plasma):

    • To 100 µL of plasma, add an internal standard if available.

    • Perform protein precipitation by adding 400 µL of cold acetonitrile. Vortex and centrifuge.[5]

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition.

3. HPLC Analysis:

  • HPLC Conditions (Example):

    • Column: HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

    • Mobile Phase Gradient: Start with 95% B, hold for 1 min, decrease to 40% B over 3 min, hold for 1 min, then return to 95% B and equilibrate.[5]

    • Flow Rate: 0.4 mL/min.[5]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 5 µL.[5]

  • Detector Conditions (Example):

    • CAD: Settings as per manufacturer's recommendations.

    • ELSD: Nebulizer temperature 30°C, Evaporator temperature 30°C, Gas flow rate 1.4 SLM.[2]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

Conclusion

The choice of analytical method for the quantification of this compound should be guided by the specific requirements of the study. Enzymatic assays are high-throughput and suitable for L-arabinose but may not be applicable for the D-enantiomer. GC-MS provides high sensitivity and specificity, making it ideal for complex matrices, though it requires derivatization. HPLC methods, particularly with HILIC and universal detectors like CAD or ELSD, offer a robust alternative for the analysis of underivatized arabinose. Each method, when properly validated, can provide accurate and reliable quantification of this compound for research, clinical, and drug development applications.

References

DL-Arabinose as a Chiral Building Block in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Arabinose, a five-carbon sugar, serves as a critical chiral starting material in the synthesis of a variety of bioactive molecules, particularly nucleoside analogues. The inherent chirality of both D- and L-arabinose enantiomers provides a scaffold for the stereoselective synthesis of complex drug candidates, enabling precise control over the three-dimensional arrangement of atoms, a crucial factor in drug efficacy and specificity. This document provides an overview of the application of this compound in drug discovery, with a focus on antiviral and anticancer agents. Detailed protocols for the synthesis of key drug molecules and quantitative data on their biological activities are presented to aid researchers in this field.

Applications in Drug Discovery

The unique stereochemistry of the arabinose sugar moiety, particularly the 2'-hydroxyl group in the 'up' or beta-configuration in arabinonucleosides, distinguishes it from the naturally occurring ribose. This structural difference is exploited in the design of nucleoside analogues that can act as inhibitors of viral polymerases or be incorporated into nucleic acids, leading to chain termination or dysfunction.

Antiviral Agents:

Arabinose-based nucleosides have demonstrated significant activity against a range of viruses. Notable examples include:

  • Vidarabine (B1017) (Ara-A): A D-arabinose-containing nucleoside analogue with activity against herpes viruses and poxviruses.[1]

  • Clevudine (L-FMAU): An L-arabinose-derived nucleoside analogue that is a potent inhibitor of the hepatitis B virus (HBV) polymerase.[2]

  • Elvucitabine (β-L-Fd4C): An L-arabinose-based nucleoside reverse transcriptase inhibitor (NRTI) with activity against HIV and hepatitis B virus (HBV).[3][4]

Anticancer Agents:

The incorporation of arabinose into nucleoside analogues has also led to the development of potent anticancer agents. These compounds can interfere with DNA replication and repair mechanisms in cancer cells. For example, 1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosine has shown significant cytotoxicity and antitumor activity in human tumor xenografts.[5]

Data Presentation

The following tables summarize the biological activity of several key nucleoside analogues synthesized from arabinose.

Table 1: Antiviral Activity of Arabinose-Derived Nucleoside Analogues

CompoundVirusCell LineEC50 (µM)Citation
Clevudine (L-FMAU)Hepatitis B Virus (HBV)N/A0.1[6]
Clevudine (L-FMAU)Epstein-Barr Virus (EBV)N/A5.0[6]
ATI-2173 (Clevudine prodrug)Hepatitis B Virus (HBV)Primary Human Hepatocytes0.00131[7]
Vidarabine (Ara-A)Vaccinia VirusN/A-[8]
Vidarabine (Ara-A)Cowpox VirusN/A-[8]

Table 2: Cytotoxicity of Arabinose-Derived Nucleoside Analogues

CompoundCell LineIC50 (µM)Citation
1-(4-C-methyl-2-fluoro-beta-D-arabinofuranosyl) cytosineHuman tumor cell linesHighly cytotoxic[5]
2'-acetylthiomethyluridine derivativeMouse squamous cell (SCC)Low micromolar[1]

Experimental Protocols

The following are generalized protocols for the synthesis of key drug molecules from arabinose, based on published literature. Disclaimer: These are not exhaustive protocols and should be supplemented with detailed information from the cited literature for precise experimental parameters.

Protocol 1: Chemical Synthesis of Clevudine (L-FMAU) from L-Arabinose

This multi-step synthesis transforms L-arabinose into the potent anti-HBV agent, Clevudine.[6][9]

Step 1: Benzyl (B1604629) L-arabinopyranoside formation

  • Suspend L-arabinose in benzyl alcohol.

  • Bubble hydrogen chloride gas through the mixture.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Isolate and purify the product.

Step 2: Isopropylidene protection

  • Dissolve the product from Step 1 in acetone.

  • Add 2,2-dimethoxypropane (B42991) (DMP) and a catalytic amount of p-toluenesulfonic acid (p-TsOH).

  • Stir at room temperature until the reaction is complete (TLC).

  • Neutralize, filter, and concentrate to obtain the protected intermediate.

Step 3: Oxidation of the 2-hydroxy group

Step 4: Reduction of the ketone

  • Dissolve the ketone in methanol (B129727) (MeOH).

  • Add sodium borohydride (B1222165) (NaBH4) portion-wise at 0°C.

  • Stir until reduction is complete.

  • Quench the reaction and purify the resulting alcohol.

Step 5: Deprotection of the benzyl group

  • Treat the product with 4% trifluoroacetic acid (CF3CO2H).

Step 6: Furanose ring formation

  • Treat the deprotected sugar with 1% HCl in methanol.

Step 7: Benzoylation

  • Dissolve the furanose in pyridine.

  • Add benzoyl chloride (BzCl) and stir.

Step 8: Acetolysis

  • Treat the benzoylated product with acetic anhydride and acetic acid in the presence of sulfuric acid.

Step 9: Glycosylation with silylated thymine (B56734)

  • Prepare silylated thymine.

  • Couple the activated sugar with silylated thymine in chloroform.

Step 10: Deprotection

  • Treat the coupled product with ammonia (B1221849) in methanol to remove the benzoyl and acetyl groups to yield Clevudine.

Protocol 2: Enzymatic Synthesis of Vidarabine (Ara-A) from D-Arabinose Precursors

This protocol utilizes a bienzymatic system for the synthesis of the antiviral drug Vidarabine.[10][11][12]

Materials:

Procedure:

  • Prepare a solution of arabinofuranosyluracil (16 mM) and adenine (8 mM) in 50 mM phosphate buffer (pH 7.5).[12]

  • Pack a column with the immobilized CpUP and AhPNP enzymes.[12]

  • Equilibrate the column by washing with 50 mM phosphate buffer (pH 7.5).[12]

  • Flow the substrate solution through the column at a controlled flow rate (e.g., 83 µL/min) and temperature (28°C).[12]

  • Monitor the reaction progress by analyzing the column effluent using High-Performance Liquid Chromatography (HPLC).

  • Collect the effluent containing the product, Vidarabine.

  • Cool the collected solution to induce precipitation of Vidarabine.[12]

  • Isolate the product by filtration, wash with cold water, and dry under vacuum.[12]

Mandatory Visualization

Synthesis of Clevudine from L-Arabinose

G Arabinose L-Arabinose Step1 Benzyl L-arabinopyranoside Arabinose->Step1 BnOH, HCl Step2 3,4-O-Isopropylidene derivative Step1->Step2 DMP, p-TsOH Step3 Oxidation to Ketone Step2->Step3 PDC, Ac2O Step4 Reduction to L-ribo derivative Step3->Step4 NaBH4 Step5 Debenzylation Step4->Step5 4% TFA Step6 Furanose formation Step5->Step6 1% HCl/MeOH Step7 Benzoylation Step6->Step7 BzCl, Pyridine Step8 Acetolysis Step7->Step8 Ac2O, AcOH, H2SO4 Step9 Glycosylation Step8->Step9 Silylated Thymine Clevudine Clevudine Step9->Clevudine NH3/MeOH

Caption: Chemical synthesis pathway of Clevudine from L-Arabinose.

Enzymatic Synthesis of Vidarabine

G cluster_substrates Substrates cluster_enzymes Immobilized Enzymes AraU Arabinofuranosyluracil (ara-U) Reaction Transglycosylation AraU->Reaction Adenine Adenine Adenine->Reaction CpUP Uridine Phosphorylase (CpUP) CpUP->Reaction AhPNP Purine Nucleoside Phosphorylase (AhPNP) AhPNP->Reaction Vidarabine Vidarabine (Ara-A) Reaction->Vidarabine

Caption: Bienzymatic synthesis of Vidarabine.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DL-Arabinose for Bacterial Induction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the concentration of DL-Arabinose for bacterial protein induction using systems like the pBAD promoter.

Frequently Asked Questions (FAQs)

Q1: How does arabinose induce protein expression in bacteria?

A1: The L-arabinose induction system, commonly regulated by the araBAD (pBAD) promoter, relies on the AraC regulatory protein.[1][2][3]

  • In the absence of arabinose: The AraC protein acts as a repressor. It forms a dimer that binds to two DNA sites, araO₂ and araI₁, creating a DNA loop.[2][4][5] This loop physically blocks RNA polymerase from accessing the promoter, preventing the transcription of the target gene.[1][2][4]

  • In the presence of L-arabinose: L-arabinose binds to the AraC protein, causing a conformational change.[3][4] This change causes AraC to release the araO₂ site and instead bind to the araI₁ and araI₂ sites.[3][4][5] This new conformation helps recruit RNA polymerase to the pBAD promoter, initiating transcription of the gene of interest.[3][4]

Q2: What is the difference between L-Arabinose and this compound for induction?

A2: L-Arabinose is the biologically active isomer that induces the pBAD promoter system.[6][7] D-arabinose, the other isomer, is not recognized by the AraC protein and will not induce expression.[6] this compound is a racemic mixture containing both L- and D-isomers. While it can be used, only the L-arabinose component will be effective. For consistent and predictable results, using pure L-Arabinose is highly recommended.

Q3: What is a good starting concentration for L-Arabinose induction?

A3: The optimal concentration can vary significantly depending on the target protein, expression vector, and host strain. However, a common starting point is to test a wide range of L-arabinose concentrations. A pilot expression experiment is recommended to determine the ideal concentration for your specific protein.[8] Many protocols suggest starting with concentrations between 0.001% and 0.2%.[9][10] For tightly controlled or toxic proteins, lower concentrations in the range of 0.00002% to 0.02% may be necessary.[8]

Q4: How does glucose affect arabinose induction?

A4: Glucose inhibits arabinose induction through a mechanism called catabolite repression.[1][8] In the absence of glucose, cellular levels of cyclic AMP (cAMP) are high.[2] The cAMP-CAP (catabolite activator protein) complex binds to the DNA and is required for the full activation of the pBAD promoter.[2][4] When glucose is present, cAMP levels are low, preventing the cAMP-CAP complex from forming and binding, which in turn suppresses pBAD promoter activity even if arabinose is available.[2][4] This feature can be used to further reduce basal ("leaky") expression before induction.[2][8]

Q5: What is the "all-or-none" phenomenon in arabinose induction?

A5: The "all-or-none" phenomenon describes a situation where, at intermediate arabinose concentrations, a bacterial population splits into two distinct subpopulations: one that is fully induced and another that remains completely uninduced.[9][11][12][13] This happens because the genes for arabinose transporters (like araE and araFGH) are also under the control of the arabinose promoter.[11][14] A cell needs to import arabinose to trigger induction, but the transporters required for import are only expressed after induction has begun. This creates a positive feedback loop, leading to a bimodal population response.[12]

Troubleshooting Guides

Issue 1: No or Low Protein Expression

If you observe little to no expression of your target protein after induction, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Incorrect Arabinose Isomer Ensure you are using L-Arabinose, not D-Arabinose or an expired stock.[6]
Suboptimal Inducer Concentration Perform a titration experiment with a wide range of L-arabinose concentrations (e.g., 0.0002% to 0.2%).[8] Some proteins require very specific concentrations for optimal expression.
Induction at Incorrect Growth Phase Induce the culture during the mid-logarithmic growth phase, typically at an OD₆₀₀ of 0.4-0.8.[6][9][15] Inducing too early or too late can significantly reduce yield.[6]
Presence of Glucose Ensure your growth medium does not contain glucose, which causes catabolite repression.[1][8] If repression is needed before induction, cells should be washed and resuspended in a glucose-free medium for induction.
Arabinose Catabolism Use an E. coli strain deficient in arabinose catabolism (e.g., TOP10, LMG194) to prevent the depletion of the inducer from the medium over time.[2]
Suboptimal Temperature/Time Optimize post-induction temperature (e.g., 18°C, 25°C, 30°C, 37°C) and induction duration (e.g., 4 hours to overnight).[10][15] Lower temperatures can sometimes improve protein solubility and yield.[15]
Vector or Clone Integrity Verify the plasmid sequence to ensure the gene of interest is in the correct frame and that the vector contains a functional Ribosome Binding Site (RBS).[6]
Issue 2: High Basal (Leaky) Expression Before Induction

Leaky expression, or expression of the target protein without the addition of arabinose, can be problematic, especially for toxic proteins.

Potential CauseRecommended Solution
Promoter Leakiness The pBAD promoter can have low levels of basal expression even without arabinose.[9]
Insufficient Repression Add glucose (0.1% - 1%) to the growth medium before induction to leverage catabolite repression and tighten control over the promoter.[2][8][15]
High Plasmid Copy Number A high number of plasmids can lead to an insufficient concentration of AraC repressor proteins, resulting in leaky expression. Consider using a lower copy number vector.
Host Strain Use a host strain specifically designed for tight regulation, such as LMG194, which allows for robust glucose repression.[8]
Issue 3: Protein is Insoluble (Inclusion Bodies)

High expression levels can lead to protein misfolding and aggregation into insoluble inclusion bodies.

Potential CauseRecommended Solution
Expression Rate is Too High Lower the L-arabinose concentration to reduce the rate of protein synthesis, allowing more time for proper folding.
High Induction Temperature Reduce the induction temperature to 18°C, 25°C, or 30°C.[15] Lower temperatures slow down protein synthesis and can enhance solubility.[8]
Induction Duration Shorten the induction time. A time-course experiment can help identify the optimal duration before significant aggregation occurs.
Host Cell Environment Try expressing the protein in a different E. coli strain that may have a more favorable folding environment or use a vector with a solubility-enhancing tag.

Experimental Protocols & Data

Pilot Expression Protocol

This protocol provides a general framework for determining the optimal L-arabinose concentration.

  • Inoculation: Inoculate 5 mL of LB medium (plus appropriate antibiotic) with a single colony from a fresh plate. Grow overnight at 37°C with shaking.

  • Secondary Culture: The next day, inoculate 50 mL of fresh LB medium (plus antibiotic) with the overnight culture to an initial OD₆₀₀ of ~0.05.

  • Growth: Incubate at 37°C with shaking until the culture reaches an OD₆₀₀ of 0.5-0.6.

  • Induction: Divide the culture into several smaller, equal volumes (e.g., 5 mL each). Add L-arabinose to each tube to achieve a range of final concentrations. A negative control with no arabinose should be included.

  • Expression: Incubate the tubes for 4 hours at 37°C (or another desired temperature).

  • Harvesting: Measure the final OD₆₀₀ of each culture. Harvest 1 mL of each culture by centrifugation.

  • Analysis: Resuspend the cell pellets in SDS-PAGE loading buffer, normalize by OD₆₀₀, and analyze the protein expression levels by SDS-PAGE and Coomassie staining or Western blot.

Table 1: Typical Induction Parameters

The following table summarizes common starting points and ranges for key induction parameters.

ParameterRecommended Starting PointTypical RangeNotes
L-Arabinose Conc. 0.02%0.00002% - 0.2%Highly protein-dependent. Titration is critical.[8]
OD₆₀₀ at Induction 0.50.4 - 0.8Induction in mid-log phase is generally optimal.[9][15]
Induction Temperature 37°C18°C - 37°CLower temperatures may improve solubility.[15]
Induction Time 4 hours2 hours - OvernightLonger times do not always equate to higher soluble protein yield.

Visualizations

Arabinose Signaling Pathway

The following diagram illustrates the dual regulatory function of the AraC protein on the pBAD promoter.

ArabinoseSignaling cluster_off Absence of Arabinose (Repression) cluster_on Presence of Arabinose (Activation) AraC_dimer_off AraC Dimer DNA_loop DNA Loop AraC_dimer_off->DNA_loop Binds araO2 & araI1 pBAD_off pBAD Promoter DNA_loop->pBAD_off Blocks Access Gene_off Target Gene (Transcription OFF) RNAP_off RNA Polymerase RNAP_off->pBAD_off Cannot Bind Arabinose L-Arabinose AraC_dimer_on AraC Dimer Arabinose->AraC_dimer_on Binds AraC_Arabinose AraC-Arabinose Complex AraC_dimer_on->AraC_Arabinose Conformational Change pBAD_on pBAD Promoter AraC_Arabinose->pBAD_on Binds araI1 & araI2 Gene_on Target Gene (Transcription ON) pBAD_on->Gene_on Transcription RNAP_on RNA Polymerase RNAP_on->pBAD_on Recruited

Caption: Mechanism of pBAD promoter regulation by AraC and L-Arabinose.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve common issues with arabinose induction.

TroubleshootingWorkflow start Start: Protein Expression Problem check_expression Analyze Expression by SDS-PAGE start->check_expression no_band No/Low Expression check_expression->no_band No/Weak Band leaky_band Expression in Uninduced Control (Leaky) check_expression->leaky_band Band w/o Inducer insoluble_band Band in Pellet Fraction (Insoluble) check_expression->insoluble_band Band Insoluble success Optimal Expression Achieved check_expression->success Correct Band, Soluble check_reagents Verify Reagents: L-Arabinose (not D-) Fresh Antibiotics no_band->check_reagents add_glucose Add Glucose (0.2%) to Growth Media Pre-Induction leaky_band->add_glucose lower_temp Lower Induction Temperature (e.g., 18-25°C) insoluble_band->lower_temp optimize_conc Optimize Arabinose Concentration (Titration: 0.0002% - 0.2%) check_reagents->optimize_conc optimize_conditions Optimize Growth Conditions: Induce at OD 0.4-0.8 Check media for glucose optimize_conc->optimize_conditions verify_clone Verify Plasmid Sequence: Correct Frame, RBS present optimize_conditions->verify_clone change_strain Switch to Tight-Regulation Host (e.g., LMG194) add_glucose->change_strain lower_inducer Lower Arabinose Concentration lower_temp->lower_inducer reduce_time Reduce Induction Time lower_inducer->reduce_time

References

Technical Support Center: D- and L-Arabinose Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of arabinose. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the separation of D- and L-arabinose from a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating D- and L-arabinose?

A1: The main strategies for resolving a racemic mixture of arabinose include Chiral High-Performance Liquid Chromatography (HPLC), enzymatic kinetic resolution, and chemical derivatization followed by diastereomeric crystallization. Each method offers distinct advantages regarding scale, purity, and cost.[1][2][3]

Q2: Can I use preferential crystallization to separate D- and L-arabinose?

A2: No, this is generally not feasible. Studies have shown that DL-arabinose crystallizes as a stable racemic compound (a true racemate), not as a conglomerate (a mechanical mixture of separate D- and L-crystals).[4][5][6] Therefore, seeding a supersaturated solution with a crystal of one enantiomer will not lead to the preferential crystallization of that same enantiomer.

Q3: What is the most common analytical method for determining the enantiomeric excess (e.e.) of my separated arabinose?

A3: Chiral HPLC is the most prevalent and reliable method for analyzing the enantiomeric purity of arabinose samples.[7][8] By using a suitable chiral stationary phase (CSP), baseline separation of D- and L-arabinose can be achieved, allowing for accurate quantification of each enantiomer.

Q4: In enzymatic resolution, the maximum theoretical yield for a single enantiomer is 50%. How can this be overcome?

A4: While a standard kinetic resolution is limited to a 50% yield for the desired enantiomer, this can be addressed by incorporating a racemization step for the unwanted enantiomer. In a process called Dynamic Kinetic Resolution (DKR), the unwanted enantiomer is continuously converted back into the racemic mixture in situ, allowing the enzyme to theoretically convert 100% of the starting material into the desired product.[9]

Q5: What is a chiral resolving agent and how does it work for arabinose?

A5: A chiral resolving agent is an enantiomerically pure compound that reacts with a racemic mixture to form a pair of diastereomers.[1][10] For arabinose, which has hydroxyl groups, you could react it with a chiral carboxylic acid to form diastereomeric esters. These diastereomers have different physical properties, such as solubility, allowing them to be separated by conventional methods like fractional crystallization. Afterward, the chiral agent is cleaved to yield the pure arabinose enantiomer.

Troubleshooting Guides

Chiral HPLC Separation
Issue Potential Cause(s) Recommended Solution(s)
Poor or no peak separation (low resolution). 1. Incorrect Chiral Stationary Phase (CSP).2. Mobile phase composition is not optimal.3. Column temperature is too high.4. Column is degraded or contaminated.1. Consult literature or column manufacturer guides for a CSP known to resolve monosaccharides (e.g., polysaccharide-based columns like Chiralpak AD-H).[7]2. Systematically vary the mobile phase composition (e.g., hexane/ethanol or acetonitrile/water ratios).3. Lower the column temperature to enhance chiral recognition; try running at 20-25°C.[11]4. Flush the column with a strong solvent or replace it if performance does not improve.
Broad or tailing peaks. 1. Sample overload.2. Extra-column volume is too high.3. Contamination on the column frit or guard column.1. Reduce the concentration or injection volume of the arabinose sample.2. Use smaller diameter and shorter lengths of tubing between the injector, column, and detector.3. Replace the guard column and filter your samples before injection.
Inconsistent retention times. 1. Fluctuations in mobile phase composition.2. Unstable column temperature.3. Leak in the HPLC system.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Perform a system pressure test to check for leaks.
Enzymatic Kinetic Resolution
Issue Potential Cause(s) Recommended Solution(s)
Low or no enzymatic activity. 1. Incorrect enzyme for the substrate/reaction.2. Non-optimal pH, temperature, or solvent.3. Enzyme denaturation.1. Screen different enzymes (e.g., various lipases like Candida antarctica Lipase B (CALB) for acylation).[12]2. Optimize reaction conditions by testing a range of pH values, temperatures, and organic solvents.3. Ensure proper storage and handling of the enzyme.
Low enantioselectivity (low e.e.). 1. The chosen enzyme is not highly selective.2. Reaction has proceeded too far past 50% conversion.3. Non-optimal reaction conditions.1. Screen for a more selective enzyme.2. Monitor the reaction over time and stop it at or near 50% conversion for maximum e.e. of the remaining substrate.[13]3. Vary the temperature or solvent, as these can significantly impact enantioselectivity.
Difficult separation of product from unreacted arabinose. 1. Product and substrate have similar polarities.1. If an acylation reaction was performed, the resulting arabinose ester will be significantly less polar. Use normal-phase column chromatography (e.g., silica (B1680970) gel with a hexane/ethyl acetate (B1210297) gradient) for separation.

Methodology Comparison

The following table summarizes key quantitative parameters for common arabinose separation methods. Values are representative and can vary based on specific experimental conditions.

Method Typical Purity (e.e.) Max. Theoretical Yield Primary Advantage Primary Disadvantage
Preparative Chiral HPLC > 99%> 95%High purity and direct separationHigh cost (solvents, columns), limited scalability
Diastereomeric Crystallization 95 - >99%< 50% per cycleScalable, uses standard lab equipmentRequires stoichiometric chiral agent, often involves trial-and-error
Enzymatic Kinetic Resolution > 95%< 50% (without racemization)High selectivity, mild conditionsLimited to 50% yield, requires screening for a suitable enzyme
Simulated Moving Bed (SMB) > 98%> 90%Continuous process, high throughput, reduced solvent use[14][15]High initial capital investment, complex process design

Experimental Protocols & Workflows

General Workflow for Chiral Resolution

The diagram below illustrates a generalized workflow for separating a racemic mixture into its constituent enantiomers.

References

Technical Support Center: Ensuring the Stability of DL-Arabinose in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Arabinose. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by temperature, pH, and the presence of other reactive molecules. High temperatures can lead to caramelization and other degradation reactions.[1] Acidic conditions, particularly at elevated temperatures, can catalyze the degradation of arabinose to form furfural (B47365).[2][3] In the presence of amino acids, this compound can undergo the Maillard reaction, especially under neutral to alkaline conditions and with heating, resulting in non-enzymatic browning.[4][5][6]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound powder in high-purity water (e.g., distilled or deionized). For applications requiring sterility, it is recommended to sterilize the solution by passing it through a 0.22 μm filter rather than autoclaving.[7][8] Autoclaving can cause some degradation of the sugar, which may be indicated by a slight color change.[7]

Q3: What are the recommended storage conditions for this compound solutions?

A3: For short-term storage (a few days to a week), aqueous solutions of this compound can be stored at 4°C.[7] For longer-term storage, it is advisable to aliquot the sterile-filtered stock solution into smaller, single-use volumes and store them at -20°C to minimize the risk of chemical degradation and microbial growth.[7][9] Avoid repeated freeze-thaw cycles. Some sources suggest that room temperature storage of sterile-filtered solutions is acceptable for up to six months, but refrigeration or freezing is a more cautious approach to ensure maximum stability.[10][11]

Q4: My this compound solution has turned yellow/brown. What is the cause and can I still use it?

A4: Discoloration (yellowing or browning) of a this compound solution is a common indicator of degradation. This can be due to several factors:

  • Caramelization: This occurs when the solution is exposed to high temperatures.[1]

  • Maillard Reaction: If the solution contains amino acids or proteins (e.g., in a culture medium), the Maillard reaction can occur, especially with heating or over time, leading to browning.[4][5][6]

  • Acid-Catalyzed Degradation: In acidic conditions, particularly with heat, arabinose can degrade to form furfural and other colored compounds.[2][3]

It is generally not recommended to use a discolored solution for experiments where the precise concentration and purity of arabinose are critical, as the presence of degradation products can interfere with experimental outcomes.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Solution turns yellow or brown over time. 1. Maillard Reaction: Reaction with amines (e.g., in buffers like Tris or in media components).2. Caramelization: Exposure to high temperatures during preparation or storage.3. Low pH: Degradation in acidic conditions.1. Avoid using amine-containing buffers if heating is required. Consider phosphate (B84403) buffer as an alternative.[12]2. Prepare solutions at room temperature and sterile filter instead of autoclaving. Store at 4°C or -20°C.[7][8]3. Buffer the solution to a neutral pH if compatible with your experiment.
Precipitate forms in the solution. 1. Microbial Contamination: Growth of bacteria or fungi in non-sterile solutions.2. Low Solubility at Low Temperatures: Concentrated solutions may precipitate when cooled.1. Always sterile-filter the solution after preparation and handle it using aseptic techniques.[8]2. If a precipitate forms upon cooling, gently warm the solution to redissolve the arabinose before use. Consider preparing a less concentrated stock solution.
Inconsistent experimental results (e.g., variable induction of gene expression). 1. Degradation of Arabinose: The effective concentration of arabinose has decreased due to improper storage or handling.2. Incorrect Concentration: Errors in weighing or dilution.1. Prepare fresh solutions regularly. Store aliquots at -20°C for long-term use.[7][9]2. Double-check all calculations and ensure the balance is properly calibrated.
Unexpected pH shift in the solution. Degradation to Acidic Byproducts: At high temperatures, arabinose can degrade into acidic compounds.[2]Avoid exposing the solution to high temperatures. Use buffered solutions for experiments sensitive to pH changes.

Experimental Protocols

Protocol 1: Preparation of a Sterile 10% (w/v) this compound Stock Solution
  • Weigh 10 g of high-purity this compound powder.

  • Add the powder to a sterile beaker or flask.

  • Add approximately 80 mL of high-purity water (e.g., Milli-Q or equivalent).

  • Stir at room temperature until the arabinose is completely dissolved.

  • Transfer the solution to a 100 mL sterile volumetric flask.

  • Bring the volume to exactly 100 mL with high-purity water.

  • Sterilize the solution by passing it through a 0.22 μm syringe filter into a sterile storage bottle.

  • For long-term storage, dispense the solution into sterile, single-use aliquots (e.g., 1 mL or 5 mL) and store at -20°C. For short-term use, store at 4°C for up to one week.

Protocol 2: Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of a this compound solution over time.

  • Sample Preparation: Prepare your this compound solution and store it under the desired conditions (e.g., different temperatures, pH values, or in different buffers). At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the solution. Dilute the aliquot with high-purity water to a concentration suitable for HPLC analysis (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87H) is suitable for separating sugars and their degradation products.[13]

    • Mobile Phase: A common mobile phase is a dilute sulfuric acid solution (e.g., 0.005 M H₂SO₄) in water.[14]

    • Flow Rate: A typical flow rate is 0.6 mL/min.[14]

    • Column Temperature: Maintain the column at an elevated temperature, for example, 60-85°C, to improve peak resolution.[14]

    • Detection: A Refractive Index (RI) detector is commonly used for sugar analysis.[14] A photodiode array (PDA) detector can be used simultaneously to detect degradation products like furfural, which absorbs UV light.[13]

  • Data Analysis:

    • Create a calibration curve using standards of known this compound concentrations.

    • Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the calibration curve.

    • Plot the concentration of this compound versus time to determine the degradation rate.

    • Monitor the appearance and increase of new peaks, which may correspond to degradation products.

Data Presentation

Table 1: Effect of Temperature and Acid on Arabinose Degradation Rate Constant (k)

Temperature (°C)Acid Catalyst (50 mM)Degradation Rate Constant, k (min⁻¹)95% Confidence Interval
150Sulfuric acid0.0075(0.0070, 0.0080)
150Maleic acid0.0016(0.0014, 0.0018)
150Fumaric acid0.0017(0.0015, 0.0019)
150De-ionized water0.0028(0.0025, 0.0031)
170Sulfuric acid0.0456(0.0433, 0.0479)
170Maleic acid0.0125(0.0115, 0.0135)
170Fumaric acid0.0083(0.0076, 0.0090)
170De-ionized water0.0125(0.0116, 0.0134)

Data adapted from a study on arabinose degradation under acidic conditions. This table illustrates that higher temperatures and stronger acids significantly increase the rate of degradation.[3]

Visualizations

DegradationPathways cluster_acid Acidic Conditions & High Temperature cluster_alkaline Neutral/Alkaline Conditions & Heat (with Amino Acids) cluster_caramelization High Temperature (No Amines) Arabinose This compound Furfural Furfural Arabinose->Furfural Dehydration Amadori_Product Amadori Product Arabinose->Amadori_Product Maillard Reaction Caramel_Products Caramelization Products (Colored) Arabinose->Caramel_Products Caramelization Acidic_Compounds Other Acidic Compounds Furfural->Acidic_Compounds Further Degradation Melanoidins Melanoidins (Brown Polymers) Amadori_Product->Melanoidins Complex Reactions ExperimentalWorkflow A Prepare this compound Solution B Sterile Filter (0.22 µm) A->B C Aliquot into single-use tubes B->C D Store at appropriate temperature (-20°C long-term, 4°C short-term) C->D E Use in Experiment D->E F Monitor for discoloration or precipitation D->F F->E Discard if degraded

References

Common impurities in commercial DL-Arabinose and how to remove them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial DL-Arabinose.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound is typically produced by the hydrolysis of plant-based biomass such as corn cobs, sugar beet pulp, or vegetable gums.[1] Consequently, impurities are often related to the raw materials and the production process. The most common impurities include other monosaccharides, residual larger sugar molecules, byproducts of the hydrolysis process, and inorganic salts.

Q2: My this compound solution has a slight yellow tint. What is the cause and is it problematic?

A2: A yellow tint in your this compound solution is likely due to color impurities originating from the plant raw materials used in its production.[2][3] For many applications, this slight coloration may not interfere with your experiment. However, for sensitive applications such as pharmaceutical formulation or high-performance liquid chromatography (HPLC) analysis, these impurities could be problematic and should be removed.

Q3: I observe a small shoulder peak next to my main arabinose peak in my HPLC chromatogram. What could this be?

A3: A shoulder peak is often indicative of a closely related sugar impurity that has a similar retention time to arabinose under the employed HPLC conditions. The most likely candidates are other pentose (B10789219) sugars like xylose, or hexose (B10828440) sugars such as galactose, glucose, and mannose, which are common co-products of biomass hydrolysis.[4][5]

Q4: After recrystallization, the yield of my this compound is lower than expected. What are the possible reasons?

A4: Low yield after recrystallization can be attributed to several factors:

  • Using too much solvent: This will prevent the solution from becoming saturated upon cooling, leading to less crystal formation.[6]

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Incomplete precipitation: The solubility of arabinose in the chosen solvent at low temperatures might be higher than anticipated.

  • Transfer losses: Material loss during transfers between flasks and during filtration.

Troubleshooting Guides

Issue 1: Presence of Suspected Sugar Impurities

Symptoms:

  • Additional peaks in HPLC or GC analysis.

  • Inconsistent experimental results.

  • Broad melting point range of the solid.

Troubleshooting Steps:

  • Confirm Impurity Identity: If possible, use analytical standards (e.g., xylose, galactose) and co-injection in your HPLC system to identify the impurity peaks.

  • Purification by Recrystallization: This is the most effective method for removing other sugar impurities. Refer to the detailed protocol below.

  • Chromatographic Purification: For very high purity requirements, preparative HPLC can be employed to separate arabinose from other closely related sugars.[7]

Issue 2: Colored Impurities in the this compound Solution

Symptoms:

  • Yellow or brownish tint in the dissolved arabinose.

  • Interference in colorimetric or spectroscopic assays.

Troubleshooting Steps:

  • Activated Carbon Treatment: This is a standard and effective method for removing color impurities.[2][3] Refer to the detailed protocol below.

  • Filtration: Ensure the solution is passed through a fine filter (e.g., 0.22 µm) after activated carbon treatment to remove all carbon particles.[8]

Data on Common Impurities

The following table summarizes the common impurities found in commercial this compound.

Impurity CategorySpecific ExamplesOrigin
Other Monosaccharides D-Xylose, D-Galactose, D-Glucose, D-MannoseCo-hydrolysis of hemicellulose from biomass.[1]
Oligosaccharides Di- and trisaccharidesIncomplete hydrolysis of polysaccharides.[1]
Degradation Products Furfural, 5-Hydroxymethylfurfural (HMF)Acid-catalyzed degradation of pentoses/hexoses.[9][10]
Inorganic Salts Sulfates, ChloridesNeutralization step after acid hydrolysis.[1]
Color Impurities Plant pigments (e.g., flavonoids, carotenoids)Extraction from the plant raw material.[2]

Experimental Protocols

Protocol 1: Recrystallization of this compound for Removal of Sugar Impurities

This protocol describes a general procedure for the purification of this compound by recrystallization.

Materials:

  • Impure this compound

  • Ethanol (B145695) (90% aqueous solution)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the impure this compound. While gently warming on a hot plate, add the minimum amount of hot 90% ethanol required to completely dissolve the solid.[6]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this step.

  • Inducing Crystallization (if necessary): If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure arabinose.[6]

  • Complete Crystallization: Once the flask has reached room temperature and crystal formation is evident, place it in an ice bath for at least 30 minutes to maximize the crystal yield.[11]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[11]

  • Washing: Wash the crystals with a small amount of ice-cold 90% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Decolorization of this compound Solution using Activated Carbon

This protocol outlines the steps for removing colored impurities from a this compound solution.

Materials:

  • Colored this compound solution

  • Activated carbon, powdered

  • Stir plate and stir bar

  • Celite or a fine filter aid

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Preparation: Prepare a solution of your this compound in water or another suitable solvent.

  • Addition of Activated Carbon: To the stirred solution, add powdered activated carbon. A general starting point is 1-2% of the weight of the dissolved arabinose (e.g., 100-200 mg of carbon for 10 g of arabinose).[12]

  • Adsorption: Stir the mixture at room temperature for 30-60 minutes.[12]

  • Filtration: Set up a vacuum filtration apparatus with a Buchner funnel. Place a piece of filter paper in the funnel and add a small layer of celite on top. Wet the celite pad with the pure solvent.

  • Removal of Carbon: Filter the arabinose solution through the celite pad to remove the activated carbon. The filtrate should be colorless.[12]

  • Recovery: The decolorized this compound can be recovered by removing the solvent via rotary evaporation or by proceeding directly to a crystallization step.

Visualizations

experimental_workflow cluster_start Starting Material cluster_problem Problem Identification cluster_purification Purification Steps cluster_analysis Analysis & Final Product start Commercial This compound problem Presence of Impurities (Color, Other Sugars) start->problem decolorize Decolorization (Activated Carbon) problem->decolorize If color is an issue recrystallize Recrystallization (e.g., from 90% Ethanol) problem->recrystallize If only sugar impurities decolorize->recrystallize analyze Purity Analysis (HPLC, GC) recrystallize->analyze analyze->recrystallize Further Purification Needed end_product High-Purity This compound analyze->end_product Purity Confirmed

Caption: Workflow for the purification of commercial this compound.

References

Optimizing HPLC Conditions for DL-Arabinose Analysis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their High-Performance Liquid Chromatography (HPLC) conditions for the analysis of DL-Arabinose.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC column used for this compound analysis?

A1: Amino-based columns (e.g., Amino, NH2P-50 4E) and amide-based columns are frequently used for the analysis of underivatized monosaccharides like arabinose.[1][2][3] These columns operate in hydrophilic interaction liquid chromatography (HILIC) or normal-phase partitioning modes.[1][2][4] Ion-exchange columns, such as the Aminex HPX-87H, can also be employed.[5][6]

Q2: What is a typical mobile phase for arabinose separation?

A2: A mixture of acetonitrile (B52724) and water is the most common mobile phase for separating sugars on amino or amide columns.[7][8][9][10] The ratio of acetonitrile to water is a critical parameter to optimize, with typical starting ratios around 75:25 (v/v) or 80:20 (v/v).[3][8][9][10] Increasing the acetonitrile concentration generally leads to longer retention times and can improve resolution between sugar peaks.[8] For some applications, a dilute acid like sulfuric acid in water can be used with ion-exchange columns.[5][6]

Q3: Which detector is best suited for this compound analysis?

A3: Refractive Index (RI) detection is commonly used for analyzing sugars that lack a strong UV chromophore, such as arabinose.[2][10][11][12] RI detectors are universal but are sensitive to temperature fluctuations and are not compatible with gradient elution.[2][11] Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are also viable options. For enhanced sensitivity, especially at low concentrations, UV detection at low wavelengths (around 190 nm) can be used, although solvent impurities can be a challenge.[2] Pre-column derivatization with an agent like 1-phenyl-3-methyl-5-pyrazolone (PMP) allows for UV or fluorescence detection with higher sensitivity.[13]

Q4: Why am I seeing split peaks for my arabinose standard?

A4: Split peaks for reducing sugars like arabinose can occur due to a phenomenon called mutarotation, where the sugar exists in equilibrium between its α and β anomeric forms in solution.[11] To collapse these into a single peak, it is often necessary to operate at elevated column temperatures (e.g., > 30°C) or at a high pH.[11] Other potential causes for split peaks include issues with the injection port or air bubbles in the system.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Resolution / Co-elution of Peaks Mobile phase composition is not optimal.Adjust the acetonitrile/water ratio. Increasing the proportion of acetonitrile will generally increase retention and may improve separation.[8] Experiment with small, incremental changes.
Column temperature is too low.Increase the column temperature. Higher temperatures can improve peak efficiency and resolution for carbohydrate analysis.[15]
Inappropriate column chemistry.Consider a column with a different selectivity, such as an amide phase if an amino phase is providing poor results, or vice versa.[1]
Peak Tailing Secondary interactions with the column.Use a mobile phase modifier to reduce tailing.[14] Ensure the column is not degraded; if it is old, replace it.
Sample overload.Reduce the injection volume or the concentration of the sample.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase daily and ensure accurate mixing of solvents.
Column temperature fluctuations.Use a column oven to maintain a stable temperature.[16]
Column degradation or contamination.Flush the column with a strong solvent or follow the manufacturer's regeneration procedure.[16] If the problem persists, the column may need to be replaced.
No Peaks or Very Small Peaks Detector issue (especially with RI detectors).Ensure the RI detector's reference cell is properly flushed with the mobile phase and that the detector has had adequate time to warm up and stabilize.[3]
Incorrect mobile phase composition.Verify that the mobile phase composition is appropriate for the column and analyte. An excessively strong mobile phase can cause the analyte to elute with the solvent front.[14]
Sample degradation.Ensure proper sample storage and handling.
Rising Baseline Contaminants in the mobile phase or system.Use high-purity HPLC-grade solvents and filter the mobile phase. Flush the system to remove any contaminants.
Gradient elution with a detector that is not gradient-compatible (e.g., RI).RI detectors require isocratic conditions.[11] If a gradient is necessary, use a compatible detector like ELSD or a mass spectrometer.

Experimental Protocols

Protocol 1: Isocratic HPLC-RI Method for this compound

This protocol outlines a general method for the analysis of this compound using an amino column with refractive index detection.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm membrane filters

2. Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Amino-based HPLC column (e.g., 250 x 4.6 mm, 5 µm)

  • Refractive Index (RI) Detector

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v)[8][9][10]

  • Flow Rate: 1.0 mL/min[8][10]

  • Column Temperature: 30-35°C[8][9][10]

  • Detector Temperature: 35°C[8][9]

  • Injection Volume: 10-20 µL

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of acetonitrile and water. Degas the mobile phase using sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm filter before injection.[15]

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples. Record the chromatograms and integrate the peak areas.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: Typical HPLC Conditions for Arabinose Analysis

ParameterCondition 1Condition 2Condition 3
Column Amino Column (e.g., 150 x 4.6 mm)Aminex HPX-87HReverse Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile:Water (75:25 v/v)[10]5mM Sulfuric Acid[5]Acetonitrile:Water with Phosphoric Acid[7]
Flow Rate 1.0 mL/min[10]0.6 mL/min[6]1.0 mL/min
Temperature 35°C[10]45-55°C[17]Ambient
Detector Refractive Index (RI)[10]RI or ELSD[6]UV or MS[7]

Visualizations

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation B Standard/Sample Preparation A->B C Filtration B->C D System Equilibration C->D E Injection D->E F Chromatographic Separation E->F G Detection F->G H Peak Integration G->H I Calibration Curve Construction H->I J Quantification I->J

Caption: A typical experimental workflow for HPLC analysis.

troubleshooting_logic cluster_resolution Resolution Issues cluster_shape Peak Shape Issues cluster_retention Retention Time Issues start Poor Chromatogram? q1 Co-elution? start->q1 q2 Peak Tailing? start->q2 q3 Shifting RT? start->q3 a1 Adjust Mobile Phase (Acetonitrile %) q1->a1 a2 Increase Column Temperature q1->a2 a3 Check for Secondary Interactions q2->a3 a4 Reduce Sample Concentration q2->a4 a5 Ensure Consistent Mobile Phase Prep q3->a5 a6 Check Column Health q3->a6

Caption: A logical flow for troubleshooting common HPLC issues.

References

Technical Support Center: DL-Arabinose Stability in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Arabinose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in experimental settings?

A1: this compound degradation can be triggered by several factors, including exposure to high temperatures, acidic or alkaline pH conditions, the presence of oxidizing agents, and interaction with amino acids in the Maillard reaction.[1][2][3] The stability of arabinose is influenced by temperature, pH, and the presence of other reactive molecules.

Q2: How should I store this compound powder and solutions to ensure stability?

A2: this compound powder should be stored in a cool, dry place and has an indefinite shelf life if stored properly.[4] Aqueous stock solutions of L-arabinose can be filter-sterilized and stored at room temperature for up to six months. For long-term storage of solutions, freezing at -20°C or -80°C is recommended to prevent both chemical degradation and microbial growth.[5][6]

Q3: Can this compound degrade in cell culture media?

A3: Yes, this compound can degrade in cell culture media, especially during incubation at 37°C. The presence of amino acids and other components in media like DMEM and RPMI-1640 can lead to the Maillard reaction, a non-enzymatic browning reaction.[3][7][8][9] The rate of this reaction is influenced by temperature, pH, and the concentration of reactants.

Q4: What are the visible signs of this compound degradation?

A4: A common visible sign of degradation, particularly through the Maillard reaction, is the appearance of a yellow or brown color in the solution.[10] However, significant degradation can occur before any color change is apparent. Therefore, analytical methods are recommended for accurate assessment.

Q5: Which analytical techniques are suitable for detecting this compound degradation?

A5: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying this compound and identifying its degradation products.[4][11][12][13][14] These methods can separate and detect compounds like furfural (B47365), a common degradation product of pentoses.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpectedly low concentration of arabinose in my experiment. Degradation due to improper storage or harsh experimental conditions.Prepare fresh solutions of this compound for each experiment. Avoid prolonged exposure to high temperatures and extreme pH. Store stock solutions in aliquots at -20°C or -80°C.[5][6]
Browning or yellowing of arabinose-containing solutions (e.g., cell culture media). Maillard reaction between arabinose and amino acids.[3][10]Minimize heating steps when preparing arabinose-containing media. If possible, add sterile arabinose solution to the media just before use. Consider using a protein-free medium if appropriate for the experiment.
Inconsistent results in arabinose-induced gene expression in bacteria. Degradation of arabinose in the culture medium leading to variable inducer concentration.Use freshly prepared or properly stored arabinose stock solutions. Ensure the pH of the culture medium is stable and within the optimal range for arabinose stability (near neutral).[15]
Formation of interfering peaks in HPLC or GC-MS analysis. Arabinose degradation during sample preparation or analysis.Optimize sample preparation to avoid high temperatures and extreme pH. Use derivatization methods suitable for sugars to improve stability and detection.[4][11]

Quantitative Data on this compound Degradation

The rate of this compound degradation is highly dependent on environmental conditions. The following tables summarize key findings on its stability.

Table 1: Effect of Temperature and pH on Arabinose Degradation

Temperature (°C)pHDegradation ProductsObservationsReference
901Arabinonic acidIn the context of arabinogalactan (B145846) hydrolysis, arabinose was found to be stable.[16]
210-250Not specifiedFurfural, Acidic compoundsDegradation occurs in subcritical water, with the formation of acidic byproducts leading to a decrease in pH.[2]
708Arabinonic acidCatalytic oxidation over gold nanoparticles.[1]

Table 2: Stability of L-Arabinose Isomerase (an enzyme that metabolizes L-arabinose)

ConditionRemaining Activity (%)Incubation TimeReference
pH Stability 1 hour [17]
pH < 6.0Unstable
Neutral & moderately alkalineNotably stable
Thermal Stability 1 hour [17]
Up to 65°CVery stable
> 70°CRapid inactivation
Storage Stability (Immobilized) [18]
4°C10032 days
4°C73.5860 days

Experimental Protocols

Protocol 1: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general method for the quantification of arabinose and common degradation products like furfural.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatograph (HPLC) with a Refractive Index (RI) detector for sugars and a Photodiode Array (PDA) detector for degradation products like furfural and 5-hydroxymethylfurfural (B1680220) (5-HMF).[13]

  • Aminex HPX-87H column (or similar ion-exclusion column).[13][19]

2. Mobile Phase:

  • 0.005 M Sulfuric Acid in ultrapure water.[12][13] Filter and degas before use.

3. HPLC Conditions:

  • Flow rate: 0.6 mL/min.[13]

  • Column Temperature: 60-85°C.[12]

  • Injection Volume: 10-50 µL.

  • RI Detector Temperature: Same as column temperature.

  • PDA Detector Wavelength: 275 nm for furfural and 284 nm for 5-HMF.[13]

4. Sample Preparation:

  • Dilute samples with the mobile phase to fall within the concentration range of the calibration standards.

  • Filter samples through a 0.2 µm syringe filter before injection.[12]

5. Calibration:

  • Prepare a series of standards of this compound, furfural, and 5-HMF in the mobile phase.

  • Generate a calibration curve by plotting peak area against concentration for each compound.

Protocol 2: GC-MS Analysis of this compound

This protocol is for the sensitive quantification of D-Arabinose using a stable isotope-labeled internal standard.

1. Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[4][11]

2. Sample Preparation and Derivatization:

  • To 100 µL of sample, add a known amount of stable isotope-labeled internal standard (e.g., D-arabinose-13C).[4]

  • Evaporate the sample to dryness under a stream of nitrogen.

  • Oximation: Add 50 µL of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) and heat at 90°C for 30 minutes. This step reduces the number of isomeric peaks.[4]

  • Silylation: Cool the sample, then add 100 µL of BSTFA + 1% TMCS and heat at 70°C for 60 minutes to increase volatility.[4]

3. GC-MS Conditions:

  • GC Column: DB-5 or similar capillary column.

  • Oven Program: Example program: initial temperature of 150°C, ramp to 300°C.[11]

  • MS Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions for derivatized D-arabinose and the internal standard.[11]

Visualizations

experimental_workflow_for_arabinose_stability_assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_arabinose Prepare this compound Solution subject_to_conditions Subject to Experimental Conditions (e.g., pH, Temp, Time) prep_arabinose->subject_to_conditions analytical_method Choose Analytical Method (HPLC or GC-MS) subject_to_conditions->analytical_method Take Samples run_analysis Perform Analysis analytical_method->run_analysis quantify Quantify Arabinose & Degradation Products run_analysis->quantify assess Assess Stability quantify->assess

Caption: Experimental workflow for assessing this compound stability.

degradation_pathways cluster_conditions Degradation Conditions cluster_products Degradation Products Arabinose This compound HighTemp High Temperature Arabinose->HighTemp ExtremePH Extreme pH (Acidic/Alkaline) Arabinose->ExtremePH OxidizingAgents Oxidizing Agents Arabinose->OxidizingAgents AminoAcids Amino Acids (Maillard Reaction) Arabinose->AminoAcids Furfural Furfural HighTemp->Furfural ExtremePH->Furfural AldonicAcids Aldonic Acids OxidizingAgents->AldonicAcids Melanoidins Melanoidins (Brown Pigments) AminoAcids->Melanoidins

References

Technical Support Center: Scaling Up DL-Arabinose Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in scaling up DL-Arabinose fermentation processes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to navigate the complexities of moving from laboratory-scale experiments to industrial production.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound fermentation in a question-and-answer format.

Question: We are observing a significant drop in product yield after scaling up our this compound fermentation from a 10L to a 1000L bioreactor. What are the likely causes and how can we troubleshoot this?

Answer: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that change with the increased volume and different geometry of the bioreactor.[1] Key areas to investigate include:

  • Oxygen Transfer: The oxygen transfer rate (OTR) is often a critical parameter that is difficult to maintain consistently across different scales.[2] Inadequate oxygen supply in a larger vessel can lead to a shift in metabolism, favoring the production of byproducts and reducing the yield of your target molecule.

    • Troubleshooting:

      • Monitor Dissolved Oxygen (DO): Ensure that your DO probes are calibrated and strategically placed to get a representative reading of the entire vessel.[2]

      • Adjust Agitation and Aeration: Increase the agitation speed and/or the aeration rate to improve oxygen dissolution. However, be mindful of excessive shear stress on your microorganisms.[3]

      • Oxygen-Enriched Air: Consider using oxygen-enriched air to increase the driving force for oxygen transfer.

  • Mixing and Homogeneity: In large-scale bioreactors, achieving complete homogeneity is challenging, which can lead to gradients in pH, temperature, and substrate concentration.[1] These gradients can create localized environments that are suboptimal for your microbial culture, impacting overall productivity.[3]

    • Troubleshooting:

      • Computational Fluid Dynamics (CFD) Modeling: If possible, use CFD to model the fluid dynamics in your large-scale bioreactor to identify poorly mixed zones.[3]

      • Impeller Configuration: Evaluate the type, number, and position of impellers to ensure efficient mixing throughout the vessel.

      • Feeding Strategy: Implement a distributed feeding strategy for substrates and pH control agents to avoid localized high concentrations.

  • Substrate Utilization: Your microbial strain may exhibit different kinetics for D- and L-arabinose. At a larger scale, with potential mixing issues, one isomer might be consumed preferentially, leading to an accumulation of the other and potentially triggering inhibitory effects or metabolic shifts.

    • Troubleshooting:

      • Regular Substrate Analysis: Frequently monitor the concentration of both D- and L-arabinose in the fermentation broth using methods like HPLC.

      • Strain Engineering: If a significant preference for one isomer is observed, consider further strain development to improve the co-utilization of both isomers.

Question: Our fermentation is experiencing significant foaming at the larger scale, which was not an issue in the lab. What is causing this and how can we control it?

Answer: Foaming is a common issue in large-scale fermentation, primarily caused by the sparging of gas into a protein-rich medium.[4] While some foaming is normal, excessive foam can lead to loss of culture volume, contamination, and blockage of exhaust filters.[4]

  • Causes:

    • Increased Aeration and Agitation: Higher gas flow rates and agitation speeds required for oxygen transfer at scale increase the tendency for foam formation.

    • Cell Lysis: Increased shear stress in larger bioreactors can lead to cell lysis, releasing intracellular proteins and other molecules that act as surfactants.

    • Medium Composition: Certain components in the fermentation medium can contribute to foaming.

  • Troubleshooting:

    • Antifoam Agents: Use a suitable antifoam agent. It is crucial to test different types and concentrations at a smaller scale to ensure they do not negatively impact your microbial growth or downstream processing.

    • Mechanical Foam Breakers: Many large-scale bioreactors are equipped with mechanical foam breakers.

    • Headspace: Ensure adequate headspace in your bioreactor design to allow for some foam accumulation without it reaching the exhaust filters.

Frequently Asked Questions (FAQs)

1. What are the key differences in the metabolic pathways of D-arabinose and L-arabinose that we should be aware of during co-fermentation?

Understanding the distinct metabolic routes for D- and L-arabinose is crucial for troubleshooting and process optimization.

  • L-Arabinose Metabolism: In many bacteria and engineered yeasts, the L-arabinose metabolic pathway is a well-characterized series of enzymatic reactions that convert L-arabinose to D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP).[5][6]

  • D-Arabinose Metabolism: The metabolism of D-arabinose is less common in microorganisms. In organisms like E. coli, it is catabolized via enzymes of the L-fucose pathway. D-arabinose is isomerized to D-ribulose, phosphorylated to D-ribulose-1-phosphate, and then cleaved into dihydroxyacetone phosphate (DHAP) and glycolaldehyde. DHAP enters glycolysis.

When co-fermenting this compound, it is important to ensure your chosen microorganism possesses efficient pathways for both isomers or has been engineered to do so.

2. How does the presence of glucose affect this compound utilization during scale-up?

The presence of glucose can lead to carbon catabolite repression (CCR), where the microorganism preferentially consumes glucose and represses the genes required for the utilization of other carbon sources like arabinose.[7] This can be a significant challenge in industrial fermentations that use complex, mixed-sugar feedstocks.

  • At Scale: In large bioreactors with potential mixing inefficiencies, pockets of high glucose concentration can prolong the repression of arabinose utilization, leading to incomplete substrate consumption and lower overall productivity.

  • Mitigation Strategies:

    • Fed-batch Strategy: A controlled fed-batch strategy that maintains a low glucose concentration in the bioreactor can alleviate CCR.

    • Strain Engineering: Develop or use microbial strains that have been engineered to be resistant to CCR, allowing for the simultaneous co-fermentation of glucose and arabinose.[7]

3. What are the most critical process parameters to monitor and control when scaling up this compound fermentation?

While all process parameters are important, the following are particularly critical during scale-up:

ParameterImportance at ScaleMonitoring & Control Strategies
Dissolved Oxygen (DO) Crucial for aerobic processes; difficult to maintain homogeneity in large vessels.[4]Calibrated DO probes at multiple locations; control via agitation, aeration rate, and oxygen enrichment.[2]
pH Gradients can develop in large tanks, affecting enzyme activity and cell viability.[8]Multiple pH probes; controlled addition of acid/base at different locations.
Temperature Heat removal becomes a major challenge at scale due to a lower surface-area-to-volume ratio.[9]Bioreactor jacketing with efficient cooling water circulation; internal cooling coils for very large vessels.
Substrate Concentration To avoid substrate limitation or inhibition and to manage catabolite repression.[8]At-line or on-line monitoring (e.g., HPLC, NIR spectroscopy); controlled feeding strategies.
Mixing Time Longer mixing times at scale can lead to nutrient and pH gradients.[3]Characterize mixing time at different scales; optimize impeller design and agitation speed.

Quantitative Data from L-Arabinose Fermentation Studies

The following tables summarize quantitative data from lab-scale L-arabinose fermentation studies, primarily focusing on the production of ethanol (B145695) and xylitol (B92547) in engineered Saccharomyces cerevisiae. This data can serve as a baseline for scale-up considerations.

Table 1: Ethanol Production from L-Arabinose in Engineered S. cerevisiae

StrainL-Arabinose Consumed (g/L)Ethanol Titer (g/L)Ethanol Yield (g/g)Byproducts (g/L)Reference
BSW3AP18.66.90.43Arabitol: 0.13[5]
BSW3AGNot specifiedNot specified0.43Glycerol: 1.4[5]
IMS0002 (anaerobic batch)208.90.43Not specified[6]
IMS0002 (co-fermentation with 20 g/L glucose)2017.0 (total ethanol)0.42 (overall)Not specified[6]
TMB3664 (anaerobic, with glucose)3.915.3 (total ethanol)0.35 (from pentoses)L-arabitol: ~1.9, Xylitol: ~1.0

Table 2: Xylitol and Arabitol Production from Pentose Sugars in Engineered S. cerevisiae

StrainSugars ConsumedXylitol Yield (g/g xylose)Arabitol Yield (g/g arabinose)Reference
TMB3400 (X)Xylose0.42N/A[3]
TMB3063 (X+A+A)Xylose + Arabinose0.21~1.0[3]
TMB3130 (X+A evolved)Xylose + Arabinose0.31~1.0[3]
Recombinant C. tropicalis JYL-arabinose (10.5 g/L)N/A0[9]

Experimental Protocols

1. Protocol for Monitoring this compound and Metabolite Concentrations using HPLC

This protocol outlines the steps for quantifying this compound and key metabolites from fermentation broth samples.

  • Sample Preparation:

    • Aseptically withdraw a representative sample from the bioreactor. For large-scale vessels, it may be necessary to sample from different locations to check for homogeneity.

    • Immediately place the sample on ice to quench metabolic activity.

    • Centrifuge the sample at high speed (e.g., 10,000 x g for 5 minutes) to pellet the cells.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.

    • Dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range of the HPLC method.

  • HPLC Analysis:

    • Column: Use a column suitable for carbohydrate analysis, such as an Aminex HPX-87H or a similar ion-exclusion column.

    • Mobile Phase: A dilute acid solution, such as 0.005 M sulfuric acid, is commonly used.[6]

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature, typically between 50-65°C, to ensure reproducible retention times.

    • Detector: A Refractive Index (RI) detector is most commonly used for sugar and alcohol quantification.

    • Calibration: Prepare standard solutions of D-arabinose, L-arabinose, and all expected metabolites (e.g., ethanol, xylitol, arabitol, glycerol, organic acids) at known concentrations to generate calibration curves.

    • Quantification: Integrate the peak areas of the analytes in the samples and quantify their concentrations using the calibration curves.

2. Protocol for Off-line Biomass Measurement (Dry Cell Weight)

  • Sample Preparation:

    • Prepare and pre-weigh dry 0.2 µm filters.

    • Take a known volume of the fermentation broth.

    • Filter the broth through the pre-weighed filter.

    • Wash the filter with deionized water to remove any residual medium components.

    • Dry the filter with the biomass in an oven at a constant temperature (e.g., 60-80°C) until a constant weight is achieved.

    • Cool the filter in a desiccator before weighing.

    • The dry cell weight is the final weight minus the pre-weighed filter weight, expressed as g/L.

Visualizations

Signaling Pathways and Experimental Workflows

L_Arabinose_Metabolism_Bacteria L_Arabinose_ext L-Arabinose (extracellular) L_Arabinose_int L-Arabinose (intracellular) L_Arabinose_ext->L_Arabinose_int Transport L_Ribulose L-Ribulose L_Arabinose_int->L_Ribulose L-arabinose isomerase (araA) L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P L-ribulokinase (araB) D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-ribulose-5-P 4-epimerase (araD) PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

Caption: Bacterial L-Arabinose Metabolic Pathway.

D_Arabinose_Metabolism_Ecoli D_Arabinose_ext D-Arabinose (extracellular) D_Arabinose_int D-Arabinose (intracellular) D_Arabinose_ext->D_Arabinose_int Transport D_Ribulose D-Ribulose D_Arabinose_int->D_Ribulose L-fucose isomerase D_Ribulose_1P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_1P L-fuculokinase DHAP DHAP D_Ribulose_1P->DHAP L-fuculose-1-P aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-fuculose-1-P aldolase Glycolysis Glycolysis DHAP->Glycolysis

Caption: D-Arabinose Metabolism in E. coli via the L-Fucose Pathway.

Fermentation_Scale_Up_Workflow cluster_0 Lab Scale (0.5-20L) cluster_1 Pilot Scale (100-1000L) cluster_2 Industrial Scale (>10,000L) lab_dev Strain Selection & Process Development param_opt Parameter Optimization (pH, Temp, DO) lab_dev->param_opt pilot_scaleup Scale-up Studies (Constant kLa or P/V) param_opt->pilot_scaleup Technology Transfer process_val Process Validation & Data Collection pilot_scaleup->process_val dsp_dev Downstream Process Development process_val->dsp_dev ind_prod Full-Scale Production dsp_dev->ind_prod Technology Transfer qa_qc Quality Assurance & Quality Control ind_prod->qa_qc

Caption: General Workflow for Fermentation Scale-Up.

References

How to increase the solubility of DL-Arabinose for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in effectively dissolving DL-Arabinose for experimental use.

Troubleshooting Guide

Researchers may encounter challenges in dissolving this compound to their desired concentration. This guide provides solutions to common issues.

Issue: this compound is not dissolving completely in water at room temperature.

  • Solution 1: Increase the temperature. The solubility of arabinose in water increases with temperature.[1][2][3][4] Gently heat the solution while stirring to facilitate dissolution. For example, the solubility of L-arabinose increases significantly as the temperature is raised from 20°C to 68°C.[2][3]

  • Solution 2: Prepare a stock solution. A common laboratory practice is to prepare a concentrated stock solution, which can then be diluted to the desired final concentration. For instance, a 20% (m/m) L-Arabinose stock solution can be prepared by adding 5 ml of distilled water per gram of arabinose powder.[5]

  • Solution 3: Sonication. If heating is not desirable for the experiment, sonicating the solution can help to break down clumps and enhance dissolution.

Issue: A very high concentration of this compound is required, exceeding its aqueous solubility limit.

  • Solution 1: Use co-solvents. The solubility of arabinose can be altered by using mixed solvent systems. For instance, the solubility of arabinose has been studied in ethanol-water and methanol-water mixtures.[6][7][8][9] However, the addition of ethanol (B145695) generally decreases the solubility of arabinose in water.

  • Solution 2: Add salts (Salting-in effect). The addition of certain salts can increase the solubility of arabinose. Studies have shown that both potassium chloride (KCl) and calcium chloride (CaCl2) increase the solubility of L-arabinose in aqueous solutions, and this effect is more pronounced at higher temperatures.[2][3][4][10] For example, at 35°C, the solubility of L-arabinose increased by 17.3%, 22.2%, and 24.5% in 1%, 2%, and 4% KCl solutions, respectively.[10] The solubility increment in a calcium chloride-water system is even higher than that of the potassium chloride-water system under the same conditions.[2]

  • Solution 3: Use alternative solvents. For specific applications, organic solvents can be considered. D-Arabinose is soluble in DMSO.[11]

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in water?

Q2: How does temperature affect the solubility of this compound?

Increasing the temperature increases the solubility of arabinose in water.[1][2][3][4] This is a common property for most solid solutes dissolving in liquid solvents.

Q3: Can I prepare a concentrated stock solution of this compound?

Yes, preparing a stock solution is a standard and recommended practice. A 20% (m/m) L-Arabinose stock solution (200 mg/ml) can be prepared by dissolving it in distilled water.[5]

Q4: Are there any solvents other than water that can dissolve this compound?

Yes, this compound has limited solubility in ethanol but is soluble in DMSO.[11] Its solubility has also been studied in methanol-water and ethanol-water mixtures.[6][7][8][9]

Q5: How can I increase the solubility of this compound in an aqueous solution without significant heating?

The addition of salts like potassium chloride or calcium chloride can increase the solubility of L-arabinose in water, a phenomenon known as the "salting-in" effect.[2][3][10]

Data Presentation

Table 1: Effect of Salts on L-Arabinose Solubility in Aqueous Solution

Salt AddedConcentration of SaltTemperature (°C)Solubility Increment (%)
Potassium Chloride1.0%3517.3
Potassium Chloride2.0%3522.2
Potassium Chloride4.0%3524.5
Calcium Chloride1.0%30-6022.3 - 78.6
Calcium Chloride2.0%30-6033.1 - 84.9

Data extracted from studies on L-arabinose and may serve as a reference for this compound.[10]

Experimental Protocols

Protocol 1: Preparation of a 20% (m/m) L-Arabinose Stock Solution

This protocol is adapted from a standard molecular biology method.[5]

Materials:

  • L-Arabinose powder

  • Distilled water

  • Sterile 0.2 µm filter

  • Sterile vial

Procedure:

  • Weigh out the desired amount of L-Arabinose powder.

  • For every 1 gram of L-Arabinose, add 5 ml of distilled water.

  • Stir the solution until the arabinose is completely dissolved. Gentle heating can be applied to aid dissolution.

  • Once dissolved and cooled to room temperature, sterilize the solution by passing it through a 0.2 µm filter into a sterile vial.

  • Store the stock solution at +8°C.

Visualizations

Diagram 1: Workflow for Increasing this compound Solubility

cluster_start Start: Undissolved this compound cluster_methods Solubilization Methods cluster_end Result start This compound Powder + Solvent heat Increase Temperature start->heat cosolvent Add Co-solvent (e.g., Ethanol) start->cosolvent saltingin Add Salt (e.g., KCl, CaCl2) start->saltingin sonicate Sonication start->sonicate end Dissolved this compound Solution heat->end cosolvent->end saltingin->end sonicate->end

Caption: Workflow for troubleshooting this compound dissolution.

Diagram 2: Experimental Workflow for Arabinose-Inducible Protein Expression

cluster_prep Preparation cluster_induction Induction cluster_expression Expression & Analysis culture Inoculate Bacteria with Expression Plasmid growth Grow Culture to Mid-Log Phase culture->growth add_arabinose Add Arabinose to Culture growth->add_arabinose arabinose_prep Prepare Sterile Arabinose Stock Solution arabinose_prep->add_arabinose incubation Incubate for Protein Expression add_arabinose->incubation harvest Harvest Cells incubation->harvest analysis Analyze Protein Expression (e.g., SDS-PAGE) harvest->analysis

Caption: Using arabinose to induce protein expression.

References

Technical Support Center: Accurate DL-Arabinose Quantification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for DL-Arabinose Quantification. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for accurate and reproducible experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your work with this compound.

Frequently Asked Questions (FAQs)

Q1: Which is the most suitable method for quantifying this compound in my specific sample type?

A1: The choice of method depends on several factors including the required sensitivity, specificity, sample matrix, and available instrumentation.[1]

  • Enzymatic assays are highly specific and suitable for high-throughput screening.

  • High-Performance Liquid Chromatography (HPLC) offers good separation of different sugars and is widely used.

  • Gas Chromatography-Mass Spectrometry (GC-MS) provides high sensitivity and specificity, especially when coupled with stable isotope-labeled internal standards.[1]

  • Colorimetric assays , like the Bial's Test, are simpler but are generally considered semi-quantitative.[1]

Q2: Can I use the same protocol for both D-Arabinose and L-Arabinose?

A2: Not always. Enzymatic assays are often specific to one enantiomer (e.g., L-arabinose). Chromatographic methods like HPLC and GC-MS can separate and quantify both D- and L-arabinose, but may require specific chiral columns or derivatization steps to differentiate them effectively.

Q3: What are the common sources of error in arabinose quantification?

A3: Common errors include incomplete sample preparation (e.g., hydrolysis of polysaccharides), interference from other sugars or matrix components, improper standard curve preparation, and instrument calibration issues. Each method has its specific potential pitfalls, which are addressed in the troubleshooting guides below.

Q4: How can I improve the accuracy of my measurements?

A4: To enhance accuracy, it is crucial to use appropriate controls, perform replicate measurements, and validate your method with reference standards. For chromatographic methods, the use of an internal standard, such as a stable isotope-labeled arabinose, is highly recommended to correct for variations in sample processing and instrument response.

Comparative Performance of this compound Quantification Methods

The following table summarizes the key performance characteristics of common this compound quantification methods to aid in selecting the most appropriate technique for your research needs.

MethodPrincipleTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Throughput
Enzymatic Assay (UV) Enzymatic oxidation of arabinose coupled to NAD+ reduction, measured spectrophotometrically.[1]4 - 80 µ g/assay [1]~0.58 mg/L[1]Not explicitly stated< 5%[1]High[1]
HPLC-ELSD Separation on an Aminex HPX-87H column with evaporative light scattering detection.[2]Good linearity (r² > 0.998)[2]--< 1.12% (intra- and inter-day)[2]Medium
GC-MS Derivatization of arabinose followed by separation and mass spectrometric detection.[1]-~10 ng/mL (in urine)[1]-Good reproducibility[1]Medium-High
Bial's Test (Colorimetric) Dehydration of pentoses to furfural, which reacts with orcinol (B57675) to form a colored complex.[3]Semi-quantitative--LowerHigh

Troubleshooting Guides

Enzymatic Assay Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
High Background Signal - Contaminated reagents or samples.- Non-specific enzyme activity.- Run a reagent blank (without sample) to check for contamination.- Ensure the enzyme used is specific for arabinose.- Use fresh, high-purity reagents.
Low or No Signal - Inactive enzyme.- Incorrect buffer pH or temperature.- Presence of inhibitors in the sample.- Check the expiration date and storage conditions of the enzyme.- Verify the pH and temperature of the assay buffer are optimal for the enzyme.- Prepare samples with appropriate cleanup steps to remove potential inhibitors. Test for inhibition by spiking a known amount of arabinose into your sample.
Inconsistent Results - Inaccurate pipetting.- Temperature fluctuations during incubation.- Use calibrated pipettes and ensure proper mixing.- Use a temperature-controlled incubator or water bath for consistent reaction times.
HPLC Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column degradation.- Inappropriate mobile phase pH.- Sample overload.- Replace the column or use a guard column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the injection volume or sample concentration.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a constant temperature.- Equilibrate the column sufficiently before each run. If the column is old, replace it.
No Peaks or Very Small Peaks - Detector issue (e.g., lamp off).- No flow or leak in the system.- Sample degradation.- Check the detector status and connections.- Verify the pump is running and there are no leaks in the system.- Prepare fresh samples and standards.
GC-MS Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
Multiple Peaks for Arabinose - Incomplete derivatization.- Presence of anomers.- Optimize derivatization conditions (time, temperature, reagent concentration).- Use an oximation step before silylation to reduce the number of anomers.
Poor Sensitivity - Sample loss during preparation.- Inefficient ionization.- Contaminated ion source.- Use an internal standard to account for sample loss.- Optimize MS parameters (e.g., ionization energy, detector voltage).- Clean the ion source according to the manufacturer's instructions.
Peak Tailing - Active sites in the GC inlet or column.- Column contamination.- Use a deactivated inlet liner.- Bake the column at a high temperature (within its limits) to remove contaminants.
Bial's Test (Colorimetric) Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
False Positive (Green color with non-pentose sugars) - Prolonged heating.- Adhere strictly to the recommended heating time (e.g., 60 seconds).[4]
Weak Color Development - Low concentration of arabinose.- Reagent degradation.- Concentrate the sample if possible.- Prepare fresh Bial's reagent.
Brown or Muddy Color - Presence of hexoses.- This is the expected result for hexoses and indicates the test is distinguishing between pentoses and hexoses.[3]

Detailed Experimental Protocols

Protocol 1: Enzymatic Quantification of L-Arabinose

This protocol is based on the principle of L-arabinose oxidation by β-galactose dehydrogenase, coupled with the reduction of NAD+ to NADH, which is measured spectrophotometrically at 340 nm.

Materials:

  • L-Arabinose Assay Kit (e.g., Megazyme K-ARGA)[5]

  • Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm light path)

  • Micropipettes and tips

  • Distilled water

  • Sample containing L-arabinose

Procedure:

  • Sample Preparation: Dilute the sample to ensure the L-arabinose concentration falls within the linear range of the assay (e.g., 4-80 µg per assay).[6]

  • Assay Setup:

    • Pipette 2.0 mL of distilled water and 0.2 mL of Buffer solution into a cuvette.

    • Add 0.1 mL of NAD+ solution.

    • Add 0.1 mL of the sample solution.

    • Mix thoroughly and read the initial absorbance (A1) at 340 nm after approximately 3 minutes.

  • Enzymatic Reaction:

    • Add 0.02 mL of β-galactose dehydrogenase/galactose mutarotase (B13386317) enzyme suspension.

    • Mix and incubate at room temperature.

    • Read the final absorbance (A2) at 340 nm after the reaction is complete (~12 minutes).[6]

  • Calculation: Calculate the change in absorbance (ΔA = A2 - A1) and determine the L-arabinose concentration using the provided calculation formula in the kit manual, which is based on the extinction coefficient of NADH.

Protocol 2: HPLC Quantification of this compound

This protocol describes the separation and quantification of arabinose using an Aminex HPX-87H column with an Evaporative Light Scattering Detector (ELSD).[2]

Materials:

  • HPLC system with an ELSD detector

  • Aminex HPX-87H column (300 mm x 7.8 mm)

  • Mobile phase: 0.005 M H₂SO₄ in ultrapure water

  • Arabinose standard solutions

  • Sample containing arabinose

Procedure:

  • System Setup:

    • Set the column temperature to 65°C.

    • Set the mobile phase flow rate to 0.6 mL/min.[2]

    • Set the ELSD drift tube temperature to 50°C and the nebulizer gas pressure to 350 kPa.[2]

  • Calibration: Prepare a series of arabinose standard solutions of known concentrations (e.g., 0.1 to 10 mg/mL). Inject each standard and construct a calibration curve by plotting peak area against concentration.

  • Sample Analysis:

    • Filter the sample through a 0.22 µm filter.

    • Inject the sample into the HPLC system.

    • Identify the arabinose peak based on the retention time of the standard.

  • Quantification: Determine the peak area of arabinose in the sample chromatogram and calculate the concentration using the calibration curve.

Protocol 3: GC-MS Quantification of this compound

This protocol involves a two-step derivatization (oximation followed by silylation) for the analysis of arabinose by GC-MS.

Materials:

  • GC-MS system

  • Derivatization reagents: Hydroxylamine (B1172632) hydrochloride in pyridine, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Arabinose standards and internal standard (e.g., D-Arabinose-¹³C₅)

  • Sample containing arabinose

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • To an aliquot of the sample, add a known amount of the internal standard.

    • Evaporate the sample to dryness under a stream of nitrogen.

  • Derivatization:

    • Oximation: Add 50 µL of hydroxylamine hydrochloride in pyridine, seal the vial, and heat at 90°C for 30 minutes. Cool to room temperature.[7]

    • Silylation: Add 100 µL of BSTFA + 1% TMCS, seal, and heat at 70°C for 60 minutes.[7]

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the derivatized arabinose.

    • Acquire data in Selected Ion Monitoring (SIM) mode for characteristic ions of derivatized arabinose and the internal standard.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Calculate the arabinose concentration in the sample from this curve.

Diagrams

Signaling and Metabolic Pathways

L_Arabinose_Catabolism Arabinose_ext L-Arabinose (extracellular) Arabinose_int L-Arabinose (intracellular) Arabinose_ext->Arabinose_int AraE, AraFGH (Transporters) Ribulose L-Ribulose Arabinose_int->Ribulose araA (Isomerase) Ribulose_P L-Ribulose-5-P Ribulose->Ribulose_P araB (Kinase) Xylulose_P D-Xylulose-5-P Ribulose_P->Xylulose_P araD (Epimerase) PPP Pentose Phosphate Pathway Xylulose_P->PPP

Caption: L-Arabinose catabolic pathway in E. coli.

Arabinose_Inducible_Expression cluster_promoter pBAD Promoter Region araC araC gene AraC_protein AraC protein araC->AraC_protein constitutive expression pC pC pC->araC pBAD pBAD geneX Gene of Interest pBAD->geneX transcription Arabinose L-Arabinose Arabinose->AraC_protein AraC_active Active AraC Complex AraC_protein->AraC_active AraC_active->pBAD activates HPLC_Workflow start Start sample_prep Sample Preparation (Dilution, Filtration) start->sample_prep std_prep Standard Preparation (Serial Dilution) start->std_prep hplc_analysis HPLC Analysis (Injection, Separation) sample_prep->hplc_analysis std_prep->hplc_analysis detection Detection (ELSD) hplc_analysis->detection data_acq Data Acquisition detection->data_acq cal_curve Calibration Curve Construction data_acq->cal_curve Standards quantification Quantification data_acq->quantification Samples cal_curve->quantification end End quantification->end GCMS_Workflow start Start sample_prep Sample Preparation (Add Internal Standard) start->sample_prep evaporation Evaporation to Dryness sample_prep->evaporation derivatization Derivatization (Oximation & Silylation) evaporation->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis data_analysis Data Analysis (Peak Integration) gcms_analysis->data_analysis quantification Quantification (Using Calibration Curve) data_analysis->quantification end End quantification->end

References

Validation & Comparative

A Comparative Analysis of the Metabolic Effects of DL-Arabinose and L-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic effects of L-Arabinose and its racemic mixture, DL-Arabinose. The information presented herein is intended to inform research and development in the fields of nutrition, metabolic disorders, and pharmacology.

Executive Summary

L-Arabinose, a naturally occurring pentose (B10789219) sugar, has been the subject of extensive research for its notable effects on glucose metabolism. Its primary mechanism of action involves the inhibition of the intestinal enzyme sucrase, which plays a crucial role in the digestion of sucrose (B13894). By impeding sucrase activity, L-Arabinose effectively slows the absorption of glucose into the bloodstream, leading to a blunted postprandial glycemic and insulinemic response. In contrast, this compound is a synthetic mixture containing equal parts L-Arabinose and its enantiomer, D-Arabinose. Crucially, studies have shown that D-Arabinose does not possess the same sucrase-inhibiting properties as L-Arabinose. Therefore, the metabolic effects of this compound are solely attributable to its L-Arabinose component, with the D-Arabinose component being metabolically inert in this context.

Comparative Data on Metabolic Effects

The following table summarizes the key metabolic effects of L-Arabinose. The effects of this compound can be inferred to be approximately half of those of a pure L-Arabinose dose, given that the D-enantiomer is inactive in sucrase inhibition.

Metabolic ParameterL-ArabinoseThis compound (Inferred)Supporting Experimental Data
Blood Glucose Peak Reduction Up to 15% reduction in peak glucose levels after a sucrose challenge.[1]Expected to be approximately half the effect of L-Arabinose.In a study with healthy volunteers, the addition of 5g of L-arabinose to a 50g sucrose drink lowered the glucose peak by an average of 1.1 mmol/L (15%).[1]
Insulin (B600854) Peak Reduction Up to 52% reduction in peak insulin levels.[1]Expected to be approximately half the effect of L-Arabinose.The same study demonstrated a 21 mU/L (52%) lower insulin peak with the addition of L-arabinose.[1]
Sucrase Inhibition Uncompetitive inhibitor of intestinal sucrase.[1]The L-Arabinose component acts as an uncompetitive inhibitor; D-Arabinose has no inhibitory effect.In vitro studies have demonstrated that L-arabinose inhibits sucrase activity in an uncompetitive manner. Conversely, its optical isomer, D-arabinose, does not inhibit sucrase activity.
Gut Microbiota Modulation May alter the composition of gut microbiota, potentially increasing the abundance of beneficial bacteria like Bifidobacterium.The L-Arabinose component may have similar effects. The impact of D-Arabinose on gut microbiota is not well-documented.Studies in mice have shown that dietary L-arabinose can affect the composition and metabolic activity of the intestinal microbiota.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

Mechanism of L-Arabinose on Sucrase Inhibition

Sucrase_Inhibition cluster_1 Brush Border Membrane cluster_2 Enterocyte Sucrose Sucrose Sucrase Sucrase Sucrose->Sucrase Binds to active site L-Arabinose L-Arabinose L-Arabinose->Sucrase Binds to enzyme-substrate complex Glucose Glucose Sucrase->Glucose Hydrolysis Fructose Fructose Sucrase->Fructose Hydrolysis Inhibited Complex Sucrase->Inhibited Complex Forms inactive complex GLUT2 GLUT2 Glucose->GLUT2 Fructose->GLUT2 Bloodstream Bloodstream GLUT2->Bloodstream Transport

Caption: Mechanism of uncompetitive inhibition of sucrase by L-Arabinose.

Experimental Workflow for a Human Clinical Trial

Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Intervention_Group Intervention Group (Sucrose + L-Arabinose) Randomization->Intervention_Group n=X Control_Group Control Group (Sucrose only) Randomization->Control_Group n=X Blood_Sampling_I Blood Sampling (Baseline, 15, 30, 45, 60, 90, 120 min) Intervention_Group->Blood_Sampling_I Blood_Sampling_C Blood Sampling (Baseline, 15, 30, 45, 60, 90, 120 min) Control_Group->Blood_Sampling_C Data_Analysis Data_Analysis Blood_Sampling_I->Data_Analysis Blood_Sampling_C->Data_Analysis

Caption: A typical crossover design for a human clinical trial investigating L-Arabinose.

Experimental Protocols

In Vitro Sucrase Inhibition Assay

Objective: To determine the inhibitory effect of a test compound (L-Arabinose or this compound) on sucrase activity.

Materials:

  • Porcine intestinal acetone (B3395972) powder (source of sucrase)

  • Sucrose solutions of varying concentrations

  • L-Arabinose and this compound solutions

  • Phosphate (B84403) buffer (pH 6.8)

  • Glucose oxidase-peroxidase reagent

  • Spectrophotometer

Procedure:

  • Prepare a crude enzyme solution by homogenizing the porcine intestinal powder in phosphate buffer.

  • In a series of test tubes, combine the enzyme solution with different concentrations of sucrose and the test compound (L-Arabinose or this compound). Include a control group with no inhibitor.

  • Incubate the mixtures at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a stopping reagent (e.g., sodium carbonate).

  • Measure the amount of glucose produced using the glucose oxidase-peroxidase reagent and a spectrophotometer.

  • Analyze the data using Lineweaver-Burk plots to determine the type of inhibition and the inhibition constant (Ki).

Human Clinical Trial for Glycemic and Insulinemic Response

Objective: To evaluate the effect of L-Arabinose or this compound on postprandial blood glucose and insulin levels in healthy volunteers.

Study Design: A randomized, double-blind, crossover study.

Participants: Healthy adult volunteers with a normal body mass index.

Procedure:

  • Participants undergo a screening process to ensure they meet the inclusion criteria.

  • After an overnight fast, a baseline blood sample is collected.

  • Participants are randomly assigned to consume a test beverage containing a standard amount of sucrose with either a specific dose of L-Arabinose, this compound, or a placebo (control).

  • Blood samples are collected at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the beverage.

  • A washout period of at least one week is implemented before participants cross over to the other test beverage.

  • Blood samples are analyzed for glucose and insulin concentrations.

  • Statistical analysis is performed to compare the incremental area under the curve (iAUC) for glucose and insulin between the different conditions.

Conclusion

The available evidence strongly supports the role of L-Arabinose as a potent inhibitor of intestinal sucrase, leading to favorable effects on postprandial glucose and insulin management. In contrast, the D-enantiomer of arabinose does not exhibit this inhibitory activity. Consequently, the metabolic effects of this compound are solely dependent on its L-Arabinose content, rendering it approximately half as potent as a pure L-Arabinose formulation at the same dosage. For researchers and developers in the food and pharmaceutical industries, this distinction is critical when considering the application of these sugars for metabolic health benefits. Future research should focus on directly comparing the in vivo effects of this compound and L-Arabinose to confirm the inferred metabolic activity and to investigate any potential independent effects of D-Arabinose on other metabolic pathways or the gut microbiome.

References

A Comparative Analysis of the Biological Activity of DL-Arabinose and its Pure Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological activities of the racemic mixture DL-arabinose against its constituent pure enantiomers, L-arabinose and D-arabinose. The information is targeted towards researchers, scientists, and professionals in the field of drug development and metabolic research. This document synthesizes available experimental data to highlight the distinct and sometimes opposing biological roles of these sugar isomers.

Introduction

Arabinose, a five-carbon aldose sugar, exists as two enantiomers, L-arabinose and D-arabinose. While structurally similar, these molecules exhibit significantly different biological activities. L-arabinose is a naturally occurring sugar in many plants and is well-known for its ability to inhibit the digestive enzyme sucrase. In contrast, D-arabinose is less common in nature but plays a crucial role in the cell wall structure of certain pathogenic bacteria. The racemic mixture, this compound, is a synthetic combination of both enantiomers. Understanding the distinct effects of each form is critical for applications in nutrition, metabolic disease research, and antimicrobial drug development.

Core Biological Activities: A Comparative Overview

The primary biological distinction between the arabinose enantiomers lies in their interaction with mammalian and microbial metabolic pathways. L-arabinose is predominantly recognized for its impact on sucrose (B13894) metabolism in humans, while D-arabinose is a key structural component in the cell walls of pathogens like Mycobacterium tuberculosis.

L-Arabinose: The most studied biological effect of L-arabinose is its non-competitive inhibition of intestinal sucrase.[1][2][3] This enzyme is responsible for breaking down sucrose into glucose and fructose (B13574) for absorption. By inhibiting sucrase, L-arabinose effectively reduces the post-prandial glycemic and insulinemic responses to sucrose consumption.[1][4][5][6][7] This property has led to its investigation as a functional food ingredient for managing blood sugar levels and potentially aiding in weight management.[8]

D-Arabinose: In stark contrast to its L-isomer, D-arabinose does not inhibit sucrase.[3] Its biological significance is primarily in the microbial world, where it is an essential component of arabinogalactan, a polymer crucial for the structural integrity of the mycobacterial cell wall. The enzymes involved in the D-arabinose biosynthetic pathway are established targets for antimicrobial drugs, such as ethambutol, used in the treatment of tuberculosis.

This compound: There is a notable lack of direct experimental data on the biological activity of the racemic this compound mixture. However, based on the distinct activities of the individual enantiomers, it can be hypothesized that the effects of this compound would be a composite of its components. For instance, in the context of sucrase inhibition, a this compound mixture would likely exhibit approximately half the potency of a pure L-arabinose solution at the same concentration, as the D-enantiomer is inactive in this regard. This compound has been shown to crystallize as a stable racemic compound, which is less soluble than the individual L-arabinose enantiomer.[9]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of L-arabinose on sucrase inhibition and post-prandial glucose and insulin (B600854) responses. No comparable data for this compound or D-arabinose is available as they do not exhibit these effects.

Table 1: In Vitro Sucrase Inhibition by L-Arabinose

ParameterValueSource
Inhibition typeUncompetitive[3]
Inhibition Constant (Ki)2 mmol/L[3]

Table 2: In Vivo Effects of L-Arabinose on Post-Sucrose Glycemic and Insulinemic Response in Humans

Study ParameterL-Arabinose DoseSucrose Load% Reduction in Peak Glucose% Reduction in Peak InsulinSource
Healthy Volunteers7.5 g50 gAttenuated peak, delayed to 60 min from 30 minNot specified[5]
Healthy Volunteers5 g50 g15%52%[6]
Healthy Volunteers4% (w/w) of beverage75 g11%33%[10][11]
Individuals with Impaired Fasting Glucose10% (w/w) of drinkNot specified14%30%[7]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided.

Sucrase_Inhibition cluster_small_intestine Small Intestine Lumen Sucrose Sucrose Sucrase Sucrase Enzyme Sucrose->Sucrase Binds to EIS_Complex Enzyme-Inhibitor- Substrate Complex Sucrose->EIS_Complex Glucose Glucose Sucrase->Glucose Hydrolyzes to Fructose Fructose Sucrase->Fructose Sucrase->EIS_Complex Forms Bloodstream Bloodstream Glucose->Bloodstream Absorption Fructose->Bloodstream Absorption Arabinose L-Arabinose Arabinose->EIS_Complex EIS_Complex->Sucrase Inhibition

Caption: L-Arabinose non-competitively inhibits sucrase.

Glucose_Response_Workflow start Participant Recruitment (e.g., Healthy Volunteers) fasting Overnight Fasting start->fasting baseline Baseline Blood Sample (t=0 min) fasting->baseline intervention Ingestion of Sucrose Solution with or without L-Arabinose baseline->intervention sampling Serial Blood Sampling (e.g., 15, 30, 60, 90, 120 min) intervention->sampling analysis Plasma Glucose and Insulin Analysis sampling->analysis data Data Analysis (Peak concentration, AUC) analysis->data

Caption: In vivo oral sucrose tolerance test workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of arabinose.

In Vitro Sucrase Inhibition Assay

This assay quantifies the inhibitory effect of a substance on the enzymatic activity of sucrase.

  • Enzyme Preparation: A crude sucrase enzyme solution is typically prepared from the intestinal mucosa of rats or pigs, or from Caco-2 cell homogenates.[3][10][11]

  • Incubation: The enzyme preparation is incubated at 37°C with a sucrose solution of varying concentrations in the presence and absence of different concentrations of the inhibitor (e.g., L-arabinose).

  • Reaction Termination and Glucose Measurement: The enzymatic reaction is stopped after a defined period (e.g., 30 minutes) by heat inactivation or the addition of a chemical stop solution. The amount of glucose produced is then measured using a glucose oxidase assay.

  • Kinetic Analysis: The data are plotted using a Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).[3]

In Vivo Oral Sucrose Tolerance Test (in Humans)

This test measures the body's ability to handle a sucrose load and is used to assess the in vivo efficacy of sucrase inhibitors.

  • Participants: A cohort of healthy volunteers or a specific patient population (e.g., individuals with impaired fasting glucose) is recruited.

  • Protocol: The study is typically conducted as a randomized, double-blind, crossover trial.[10][11]

  • Procedure: After an overnight fast, a baseline blood sample is collected. Participants then consume a standardized drink containing a high dose of sucrose (e.g., 50-75g) with or without a specific dose of L-arabinose.

  • Blood Sampling: Blood samples are collected at regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120, and 180 minutes) post-ingestion.[2][5]

  • Analysis: Plasma is separated, and concentrations of glucose and insulin are measured. The data are used to calculate the peak concentrations and the incremental area under the curve (iAUC) for both glucose and insulin.

Conclusion

The biological activities of L-arabinose and D-arabinose are distinct and non-overlapping. L-arabinose acts as a potent inhibitor of intestinal sucrase, leading to a reduction in post-sucrose hyperglycemia and hyperinsulinemia. This has significant implications for its use as a functional food ingredient in the management of metabolic disorders. Conversely, D-arabinose is a vital component of the cell wall in certain bacteria, making its biosynthetic pathway a key target for antimicrobial drug development. There is a clear lack of research on the biological effects of the racemic mixture, this compound. Based on the available evidence, the activity of a DL-mixture would likely be dictated by the L-enantiomer, with a potency that is approximately half that of pure L-arabinose in contexts such as sucrase inhibition. Further research is warranted to directly investigate the biological effects of this compound to fully understand its potential applications.

References

A Comparative Analysis of DL-Arabinose and D-Xylose in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Pentose (B10789219) Fermentation Efficiency

The efficient microbial conversion of pentose sugars, abundant in lignocellulosic biomass, into biofuels and other valuable chemicals is a cornerstone of modern biotechnology. Among these five-carbon sugars, D-xylose (B76711) and L-arabinose are the most prevalent. This guide provides a detailed comparison of the microbial fermentation efficiency of DL-Arabinose, a racemic mixture of D- and L-arabinose, and D-Xylose. This analysis is supported by experimental data, detailed methodologies, and visualizations of the key metabolic pathways and experimental workflows.

Executive Summary

While both D-xylose and the L-arabinose component of this compound can be fermented by genetically engineered microorganisms, their metabolic pathways and fermentation efficiencies differ significantly. L-arabinose is generally metabolized at a slower rate than D-xylose. The D-arabinose component of the racemic mixture is even less readily utilized by most microorganisms, often requiring the co-opting of enzymes from other metabolic pathways, which can lead to lower overall product yields and efficiencies. In contrast, dedicated metabolic pathways for D-xylose are well-established in many engineered industrial strains, leading to higher fermentation rates and product yields.

Data Presentation: Fermentation Performance Metrics

The following table summarizes key quantitative data from various studies on the fermentation of L-arabinose and D-xylose by engineered Saccharomyces cerevisiae, the workhorse of industrial ethanol (B145695) production. It is important to note that data for the direct fermentation of a this compound racemic mixture is scarce; the data for L-arabinose represents the fermentable component of this mixture.

ParameterL-Arabinose FermentationD-Xylose FermentationMicroorganismReference
Ethanol Yield (g/g sugar) 0.430.23 - 0.41S. cerevisiae (engineered)[1][2][3]
Specific Sugar Consumption Rate (g/g cell dry weight/h) 0.020 - 0.700.02 - 0.09S. cerevisiae (engineered)[1][3][4]
Specific Ethanol Production Rate (g/g cell dry weight/h) 0.035 - 0.290.01 - 0.024S. cerevisiae (engineered)[1][3][4]
Maximum Specific Growth Rate (h⁻¹) 0.050.03 - 0.14S. cerevisiae (engineered)[3][4]

Note: The presented data is a synthesis from multiple studies with varying experimental conditions and engineered strains. Direct comparison should be made with caution. The efficiency of this compound fermentation would be lower than the values presented for L-arabinose due to the presence of the less fermentable D-arabinose.

Metabolic Pathways: A Tale of Two Sugars

The metabolic routes for D-xylose and L-arabinose are distinct, which directly impacts their fermentation efficiency.

D-Xylose Metabolism: In many engineered yeasts, D-xylose is converted to D-xylulose, which then enters the pentose phosphate (B84403) pathway (PPP). Two primary pathways are employed:

  • Xylose Isomerase (XI) Pathway: This bacterial pathway directly converts D-xylose to D-xylulose. It is generally considered more efficient as it does not involve redox cofactors.

  • Xylose Reductase (XR) / Xylitol (B92547) Dehydrogenase (XDH) Pathway: This fungal pathway involves a two-step conversion with xylitol as an intermediate. This pathway can lead to a redox imbalance, potentially reducing the final product yield.

L-Arabinose Metabolism: The bacterial pathway for L-arabinose metabolism is commonly expressed in engineered yeast. It involves a series of enzymatic steps to convert L-arabinose into L-ribulose, then L-ribulose-5-phosphate, and finally D-xylulose-5-phosphate, which enters the PPP.[5]

D-Arabinose Metabolism: The metabolic pathway for D-arabinose is less defined in most fermentative microbes. Some organisms, like E. coli, utilize enzymes from the L-fucose catabolic pathway to process D-arabinose.[6] This co-opting of enzymes generally results in a less efficient metabolic flux compared to dedicated pathways.

Metabolic_Pathways cluster_d_xylose D-Xylose Metabolism cluster_l_arabinose L-Arabinose Metabolism cluster_d_arabinose D-Arabinose Metabolism D-Xylose D-Xylose D-Xylulose D-Xylulose D-Xylose->D-Xylulose Xylose Isomerase (XI) Xylulose-5-P Xylulose-5-P D-Xylulose->Xylulose-5-P Xylulokinase PPP PPP Xylulose-5-P->PPP L-Arabinose L-Arabinose L-Ribulose L-Ribulose L-Arabinose->L-Ribulose L-arabinose isomerase L-Ribulose-5-P L-Ribulose-5-P L-Ribulose->L-Ribulose-5-P L-ribulokinase D-Xylulose-5-P D-Xylulose-5-P L-Ribulose-5-P->D-Xylulose-5-P L-ribulose-5-P 4-epimerase D-Xylulose-5-P->PPP D-Arabinose D-Arabinose D-Ribulose D-Ribulose D-Arabinose->D-Ribulose L-fucose isomerase (co-opted) D-Ribulose-1-P D-Ribulose-1-P D-Ribulose->D-Ribulose-1-P L-fuculokinase (co-opted) D-Ribulose-1-P->PPP

Figure 1: Simplified metabolic pathways for D-xylose, L-arabinose, and D-arabinose.

Experimental Protocols

A standardized protocol is crucial for the comparative assessment of fermentation performance. The following outlines a general methodology for evaluating the fermentation of pentose sugars by Saccharomyces cerevisiae.

Strain and Pre-culture Preparation
  • Strain: An engineered Saccharomyces cerevisiae strain capable of utilizing the pentose sugar(s) of interest.

  • Pre-culture Medium: YP medium (10 g/L yeast extract, 20 g/L peptone) supplemented with 20 g/L of a readily fermentable sugar like glucose.

  • Procedure: Inoculate a single colony into the pre-culture medium and incubate at 30°C with shaking (e.g., 200 rpm) for 16-24 hours until the culture reaches the mid-exponential phase.

Fermentation Experiment
  • Fermentation Medium: A defined synthetic medium containing essential vitamins, minerals, and a nitrogen source, supplemented with either this compound or D-Xylose as the sole carbon source at a specified concentration (e.g., 20-50 g/L).

  • Inoculation: Inoculate the fermentation medium with the pre-culture to a starting optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.5.

  • Fermentation Conditions:

    • Temperature: 30°C

    • pH: Maintained at a constant value (e.g., 5.5) using an automated pH controller with the addition of NaOH and HCl.

    • Agitation: Gentle agitation (e.g., 150 rpm) to ensure homogeneity.

    • Aeration: Typically anaerobic or micro-aerobic conditions are maintained to favor fermentation over respiration. This can be achieved by sparging with nitrogen gas.

  • Sampling: Aseptically collect samples at regular time intervals for analysis.

Analytical Methods
  • Cell Growth: Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Substrate and Product Analysis: Centrifuge the samples to pellet the cells. Analyze the supernatant for substrate (arabinose, xylose) and product (e.g., ethanol, glycerol, organic acids) concentrations using High-Performance Liquid Chromatography (HPLC).

    • HPLC System: An HPLC system equipped with a refractive index (RI) detector.

    • Column: A suitable column for sugar and organic acid analysis (e.g., a Bio-Rad Aminex HPX-87H column).

    • Mobile Phase: A dilute acid solution (e.g., 5 mM H₂SO₄).

    • Temperature: Column and detector temperatures should be maintained at a constant value (e.g., 60°C).

Experimental_Workflow cluster_fermentation Fermentation Setup A Strain Pre-culture (YPD Medium) B Inoculation A->B C Fermentation (Defined Medium with Test Sugar) B->C D Sampling at Time Intervals C->D E OD600 Measurement (Cell Growth) D->E F Sample Centrifugation D->F G Supernatant Analysis (HPLC) (Substrate & Product Concentration) F->G Temp: 30°C Temp: 30°C pH: 5.5 pH: 5.5 Anaerobic Anaerobic

References

Validating the Purity of Synthesized DL-Arabinose: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of key analytical methods for validating the purity of synthesized DL-Arabinose, a racemic mixture of the D- and L-enantiomers of the pentose (B10789219) sugar arabinose. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical strategy.

The synthesis of this compound can introduce various impurities, including residual starting materials, intermediates, by-products, and epimers. Therefore, a multi-faceted analytical approach is often necessary to fully characterize the purity of the final product. This guide focuses on four principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry.

Comparative Analysis of Analytical Techniques

Each analytical method offers distinct advantages and disadvantages for the analysis of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for quantitative purity assessment, identification of unknown impurities, or determination of the enantiomeric ratio.

Analytical TechniquePrincipleInformation ProvidedKey AdvantagesKey Disadvantages
HPLC Differential partitioning of analytes between a mobile and stationary phase.Quantitative purity, separation of non-volatile impurities.High resolution, well-established methods, suitable for non-volatile compounds.May require derivatization for some detectors, chiral columns needed for enantiomer separation.
GC-MS Separation of volatile compounds followed by mass-based detection and identification.Identification and quantification of volatile impurities, structural information of impurities.High sensitivity and specificity, provides structural information for impurity identification.Requires derivatization to make sugars volatile, which can introduce artifacts.
NMR Spectroscopy Interaction of atomic nuclei with an external magnetic field.Structural elucidation of the main compound and impurities, quantification of components.Non-destructive, provides detailed structural information, can be quantitative.Lower sensitivity compared to MS, complex spectra for mixtures.
Polarimetry Measurement of the rotation of plane-polarized light by chiral molecules.Enantiomeric ratio (D vs. L).Direct measurement of optical activity, essential for confirming the racemic nature of this compound.Not suitable for overall purity assessment, can be affected by optically active impurities.

Experimental Workflows and Logical Relationships

The validation of synthesized this compound purity typically follows a logical workflow, starting with a general purity assessment and followed by more specific analyses for impurity identification and enantiomeric ratio determination.

G cluster_0 Purity Validation Workflow for Synthesized this compound start Synthesized this compound Sample purity_assessment Overall Purity Assessment (e.g., HPLC-RID/ELSD) start->purity_assessment enantiomeric_ratio Enantiomeric Ratio (Polarimetry, Chiral HPLC) start->enantiomeric_ratio impurity_id Impurity Identification (GC-MS, LC-MS, NMR) purity_assessment->impurity_id If impurities detected decision Purity Specification Met? purity_assessment->decision Quantitative Purity fail Further Purification / Synthesis Optimization impurity_id->fail Identify critical impurities enantiomeric_ratio->decision Confirm DL-mixture pass Product Passes QC decision->pass Yes decision->fail No

A logical workflow for the comprehensive purity validation of synthesized this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like arabinose.

Protocol for HPLC with Refractive Index Detection (RID):

  • Column: Amino-based column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile/Water (e.g., 75:25 v/v), isocratic elution.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detector: Refractive Index Detector (RID).

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve a known concentration of the synthesized this compound in the mobile phase.

  • Quantification: Calculate the area percentage of the arabinose peak relative to the total peak area to determine purity. A standard of known purity should be used for comparison.

Protocol for Chiral HPLC for Enantiomeric Ratio:

  • Column: Chiral stationary phase (CSP) column suitable for sugar enantiomers (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: Typically a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). The exact ratio needs to be optimized for the specific column.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detector: UV detector (if derivatized) or a chiral detector like a circular dichroism (CD) detector.

  • Sample Preparation: Dissolve the sample in the mobile phase. Derivatization with a UV-active group may be necessary for sensitive detection.

  • Analysis: The D- and L-enantiomers will have different retention times. The ratio of their peak areas determines the enantiomeric composition. For a true DL- (racemic) mixture, the peak areas should be approximately equal.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful tool for identifying volatile impurities and can be used for arabinose analysis after derivatization.

Protocol for GC-MS Analysis:

  • Derivatization:

    • Dry a known amount of the sample under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to form oximes.

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and incubate to form trimethylsilyl (B98337) (TMS) ethers.

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 250°C) to elute all derivatives.

  • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

  • Identification: Compare the resulting mass spectra of impurity peaks with spectral libraries (e.g., NIST) to identify potential impurities. Common impurities could include other sugars (e.g., xylose, ribose) or degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Purity

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis.

Protocol for ¹H and ¹³C NMR:

  • Solvent: Deuterium oxide (D₂O).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a one-dimensional proton spectrum. The signals for the anomeric protons of the different arabinose isomers (α- and β-pyranose and furanose forms) will be in the region of 4.5-5.5 ppm. The presence of unexpected signals may indicate impurities.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. The anomeric carbons typically appear in the 90-110 ppm region. The number and chemical shifts of the signals can confirm the presence of arabinose and help identify impurities.

  • Quantitative NMR (qNMR): By adding a known amount of an internal standard with a distinct NMR signal, the absolute purity of the this compound can be determined by comparing the integral of the arabinose signals to the integral of the internal standard signal.

Polarimetry for Enantiomeric Ratio Confirmation

Polarimetry is a straightforward method to confirm the racemic nature of the synthesized this compound.

Protocol for Polarimetry:

  • Instrument: A polarimeter.

  • Solvent: Water.

  • Sample Preparation: Prepare a solution of the synthesized this compound of a known concentration (e.g., 1 g/100 mL).

  • Measurement: Measure the optical rotation of the solution at a standard wavelength (usually the sodium D-line, 589 nm) and temperature (20°C).

  • Analysis: A true racemic (DL) mixture will have an optical rotation of 0° because the equal and opposite rotations of the D- and L-enantiomers cancel each other out. Any significant deviation from 0° would indicate an excess of one enantiomer.

Signaling Pathway and Experimental Workflow Diagrams

The following diagram illustrates the general analytical approach for characterizing synthesized this compound.

G cluster_1 Analytical Techniques for this compound Purity HPLC HPLC Quantitative Purity (RID/ELSD) Enantiomeric Ratio (Chiral Column) GCMS GC-MS Derivatization (Silylation) Impurity Identification GCMS:derivatization->GCMS:id NMR NMR Structural Verification (¹H, ¹³C) Quantitative Purity (qNMR) Polarimetry Polarimetry Enantiomeric Ratio (Optical Rotation) Synthesized_Sample Synthesized this compound Synthesized_Sample->HPLC:purity Synthesized_Sample->HPLC:chiral Synthesized_Sample->GCMS:derivatization Synthesized_Sample->NMR:structure Synthesized_Sample->NMR:qnmr Synthesized_Sample->Polarimetry:ratio

Overview of analytical techniques applied to a synthesized this compound sample.

By employing a combination of these analytical techniques, researchers can confidently validate the purity and enantiomeric composition of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

D-Arabinose vs. L-Arabinose: A Comparative Analysis of Sucrase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sucrase inhibition properties of D-Arabinose and L-Arabinose, supported by experimental data. The findings indicate that L-Arabinose is a selective and potent inhibitor of intestinal sucrase, while its enantiomer, D-Arabinose, exhibits no such inhibitory activity. This selective inhibition by L-Arabinose suggests its potential as a functional food ingredient and a therapeutic agent for managing postprandial hyperglycemia.

Quantitative Comparison of Sucrase Inhibition

The following table summarizes the key quantitative data regarding the inhibition of sucrase by D-Arabinose and L-Arabinose.

InhibitorTarget EnzymeInhibition TypeInhibition Constant (Ki)Inhibitory Activity
L-Arabinose SucraseUncompetitive2 mmol/L[1][2]Potent inhibitor[1][2]
D-Arabinose SucraseNot ApplicableNot ApplicableNo inhibitory activity[1][2]

Experimental Protocols

The following is a detailed methodology for a typical in vitro sucrase inhibition assay used to compare the effects of D- and L-Arabinose.

In Vitro Sucrase Inhibition Assay

  • Enzyme Preparation:

    • Intestinal mucosa from porcine sources is homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to create a crude enzyme extract containing sucrase.[1]

    • Alternatively, cultured human Caco-2 cells, which express brush border enzymes like sucrase, can be homogenized to serve as the enzyme source.[3][4]

  • Inhibition Assay:

    • The enzyme preparation is pre-incubated with varying concentrations of the inhibitor (L-Arabinose or D-Arabinose).

    • The substrate, sucrose (B13894), is then added to the mixture to initiate the enzymatic reaction.[1][3][4]

    • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).[3][4]

  • Quantification of Glucose:

    • The amount of glucose released from the hydrolysis of sucrose is measured using a glucose oxidase assay or another suitable method.[3][4]

    • The inhibitory effect is determined by comparing the amount of glucose produced in the presence of the inhibitor to the amount produced in a control reaction without the inhibitor.

  • Kinetic Analysis:

    • To determine the type of inhibition and the inhibition constant (Ki), the assay is performed with multiple concentrations of both the substrate (sucrose) and the inhibitor.[1]

    • The data is then plotted using methods such as the Lineweaver-Burk plot to visualize the kinetic parameters.[4]

Mechanism of Action: L-Arabinose as an Uncompetitive Inhibitor

Kinetic studies have demonstrated that L-Arabinose acts as an uncompetitive inhibitor of sucrase.[1][2][5] This means that L-Arabinose does not bind to the free enzyme but rather to the enzyme-substrate (sucrase-sucrose) complex. This binding event prevents the breakdown of sucrose into glucose and fructose, thereby inhibiting the enzyme's function. In contrast, D-Arabinose does not exhibit this binding affinity and therefore does not inhibit sucrase activity.[1][2]

Experimental Workflow for Sucrase Inhibition Assay

Sucrase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Sucrase Source (e.g., Porcine Intestinal Mucosa) Homogenization Homogenization in Buffer Enzyme->Homogenization Enzyme_Prep Crude Enzyme Preparation Homogenization->Enzyme_Prep Incubation Incubation of Enzyme with Inhibitor Enzyme_Prep->Incubation Inhibitor_Sol Inhibitor Solutions (D- vs L-Arabinose) Inhibitor_Sol->Incubation Substrate_Sol Sucrose Solution Reaction Addition of Sucrose (Initiates Reaction) Substrate_Sol->Reaction Incubation->Reaction Termination Reaction Termination Reaction->Termination Measurement Glucose Measurement (e.g., Glucose Oxidase Assay) Termination->Measurement Data_Analysis Data Analysis (e.g., Lineweaver-Burk Plot) Measurement->Data_Analysis Results Determination of Inhibition Type and Ki Data_Analysis->Results

Workflow for in vitro sucrase inhibition assay.

In Vivo Effects and Significance

Studies in animal models and humans have corroborated the in vitro findings. L-Arabinose administration has been shown to suppress the rise in blood glucose levels following sucrose ingestion, a direct consequence of its sucrase-inhibiting activity.[1][2][6][7][8] Conversely, D-Arabinose does not produce this effect. The selective action of L-Arabinose on sucrase, without significantly affecting other disaccharidases like maltase or lactase, highlights its specificity.[1][2] This specificity is a desirable trait for a therapeutic agent, as it minimizes the potential for side effects associated with broader enzyme inhibition.

References

Cross-Reactivity of DL-Arabinose in Monosaccharide Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of monosaccharides is paramount. The presence of various sugar isomers, such as DL-Arabinose, can present a significant challenge due to cross-reactivity in common monosaccharide assays. This guide provides an objective comparison of the performance of widely used assays in the presence of arabinose, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparison of Monosaccharide Quantification Methods

The choice of a monosaccharide assay is dictated by the required specificity, sensitivity, and the complexity of the sample matrix. This section compares three common assay types: two colorimetric methods (Phenol-Sulfuric Acid and Dinitrosalicylic Acid) and enzymatic assays.

Data Presentation

The following tables summarize the quantitative performance of these assays with respect to arabinose and the commonly measured monosaccharide, glucose.

Table 1: Reactivity of Monosaccharides in Colorimetric Assays

MonosaccharideAssayWavelength (nm)Relative Absorbance (Compared to D-Glucose)
D-GlucosePhenol-Sulfuric Acid4901.00[1]
ArabinosePhenol-Sulfuric Acid480~1.00[1]
D-GlucoseDNS5401.00
ArabinoseDNS540Reacts, but quantitative comparison varies

*Most studies on general colorimetric assays like the Phenol-Sulfuric Acid and DNS methods do not differentiate between D and L enantiomers of arabinose, suggesting similar reactivity.

Table 2: Specificity of Enzymatic Assays

AssayTarget MonosaccharideCross-Reactivity with Arabinose
Hexokinase AssayD-GlucoseHighly specific for D-Glucose; negligible cross-reactivity with other monosaccharides.[2][3][4]
Glucose Oxidase Assayβ-D-GlucoseHighly specific for β-D-Glucose; potential for minor interference from other sugars.[5]
L-Arabinose/D-Galactose AssayL-Arabinose, D-GalactoseSpecific for L-Arabinose and D-Galactose.[6]

Experimental Protocols

Detailed methodologies for the key assays are provided below to ensure reproducibility and accurate comparison.

Phenol-Sulfuric Acid Assay

This method is a robust and simple colorimetric assay for the determination of total carbohydrates.

Principle: In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural (B47365) (from pentoses like arabinose) or hydroxymethylfurfural (from hexoses like glucose). These compounds then react with phenol (B47542) to produce a yellow-orange colored complex that can be measured spectrophotometrically.[7]

Protocol:

  • Sample Preparation: Prepare a 1 mg/mL aqueous solution of the carbohydrate sample.

  • Standard Curve: Prepare a series of D-glucose standards (e.g., 0, 20, 40, 60, 80, 100 µg/mL).

  • Reaction:

    • Pipette 1.0 mL of each standard or sample solution into a clean, dry test tube.

    • Add 1.0 mL of 5% (w/v) phenol solution to each tube and vortex briefly.

    • Rapidly add 5.0 mL of concentrated sulfuric acid to each tube, allowing the stream to hit the liquid surface to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive.

    • Let the tubes stand for 10 minutes at room temperature.

    • After 10 minutes, vortex the tubes and incubate in a water bath at 25-30°C for 20 minutes.

  • Measurement: Measure the absorbance of the solutions at 490 nm for hexoses or 480 nm for pentoses using a spectrophotometer.

  • Quantification: Plot the absorbance of the standards versus their concentration to create a standard curve. Use the equation of the line to determine the concentration of the unknown sample.

Dinitrosalicylic Acid (DNS) Assay for Reducing Sugars

The DNS assay is a colorimetric method used for the quantification of reducing sugars.

Principle: 3,5-Dinitrosalicylic acid (DNS) is reduced to 3-amino-5-nitrosalicylic acid by reducing sugars in an alkaline solution upon heating. The resulting reddish-brown solution has an absorbance maximum at 540 nm.

Protocol:

  • Reagent Preparation (DNS Reagent): Dissolve 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH. Gently heat to dissolve and then make up the volume to 100 mL with distilled water.

  • Sample Preparation: Prepare an aqueous solution of the carbohydrate sample.

  • Standard Curve: Prepare a series of D-glucose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • Reaction:

    • Pipette 1.0 mL of each standard or sample solution into a test tube.

    • Add 1.0 mL of DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature.

    • Add 8.0 mL of distilled water to each tube and mix well.

  • Measurement: Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Create a standard curve by plotting the absorbance of the standards against their concentration. Determine the concentration of the unknown sample from the standard curve.

Hexokinase Assay for D-Glucose

This is a highly specific enzymatic assay for the quantification of D-glucose.

Principle: Hexokinase catalyzes the phosphorylation of D-glucose to glucose-6-phosphate (G6P) by ATP. The G6P is then oxidized by glucose-6-phosphate dehydrogenase (G6PDH) with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to the formation of NADPH is directly proportional to the D-glucose concentration.[2][3]

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing Tris buffer (pH 7.5), MgCl₂, ATP, and NADP+.

  • Sample Preparation: Prepare an aqueous solution of the carbohydrate sample.

  • Standard Curve: Prepare a series of D-glucose standards.

  • Reaction:

    • Pipette the sample or standard into a cuvette.

    • Add the reaction mixture and incubate for a few minutes to allow for the completion of any side reactions.

    • Add G6PDH and mix.

    • Initiate the reaction by adding hexokinase.

  • Measurement: Monitor the increase in absorbance at 340 nm using a spectrophotometer.

  • Quantification: The final absorbance change is proportional to the initial glucose concentration. Compare the absorbance change of the sample to that of the standards.

Mandatory Visualization

The following diagrams illustrate the workflows and principles of the described assays.

Monosaccharide_Assay_Workflow cluster_colorimetric Colorimetric Assays cluster_enzymatic Enzymatic Assays Sample_Prep_C Sample Preparation Reaction_C Add Reagents (Phenol/DNS) Sample_Prep_C->Reaction_C Incubation_C Incubation/ Heating Reaction_C->Incubation_C Measure_C Measure Absorbance (Spectrophotometer) Incubation_C->Measure_C Sample_Prep_E Sample Preparation Reaction_E Add Enzyme & Cofactors Sample_Prep_E->Reaction_E Incubation_E Incubation Reaction_E->Incubation_E Measure_E Measure Absorbance (e.g., NADPH at 340nm) Incubation_E->Measure_E

General workflow for monosaccharide assays.

Phenol_Sulfuric_Acid_Pathway Arabinose Arabinose (Pentose) H2SO4 Conc. H₂SO₄ Arabinose->H2SO4 Dehydration Glucose Glucose (Hexose) Glucose->H2SO4 Dehydration Furfural Furfural H2SO4->Furfural HMF Hydroxymethylfurfural H2SO4->HMF Phenol Phenol Furfural->Phenol Reaction HMF->Phenol Reaction Colored_Complex_P Yellow-Orange Complex (Abs @ 480nm) Phenol->Colored_Complex_P Colored_Complex_H Yellow-Orange Complex (Abs @ 490nm) Phenol->Colored_Complex_H

Phenol-Sulfuric Acid reaction pathway.

Hexokinase_Assay_Pathway Glucose D-Glucose Hexokinase Hexokinase Glucose->Hexokinase ATP ATP ATP->Hexokinase G6P Glucose-6-Phosphate Hexokinase->G6P ADP ADP Hexokinase->ADP G6PDH G6PDH G6P->G6PDH NADP NADP⁺ NADP->G6PDH SixPG 6-Phosphogluconate G6PDH->SixPG NADPH NADPH (Abs @ 340nm) G6PDH->NADPH

Hexokinase assay signaling pathway.

References

A Comparative Guide: Evaluating DL-Arabinose as a Cost-Effective Alternative to L-Arabinose for Protein Expression in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize protein expression in Escherichia coli using the pBAD system, the choice of inducer is a critical factor influencing both yield and cost. While L-arabinose is the canonical inducer, its racemic mixture, DL-arabinose, presents a more economical option. This guide provides a comprehensive comparison of the efficacy of this compound relative to L-arabinose, supported by an understanding of the distinct metabolic pathways of each stereoisomer in E. coli.

Introduction to the AraBAD Promoter System

The pBAD expression system is widely utilized for the tightly regulated and dose-dependent expression of recombinant proteins in E. coli. This system is based on the native E. coli arabinose operon, which controls the catabolism of the sugar L-arabinose.[1][2] The key regulator of this system is the AraC protein. In the absence of L-arabinose, AraC acts as a repressor by forming a DNA loop that blocks transcription from the pBAD promoter.[1][3] The binding of L-arabinose to AraC induces a conformational change, causing AraC to function as an activator, recruiting RNA polymerase to the promoter and initiating the transcription of the gene of interest.[1][3] This tight regulation makes the pBAD system particularly suitable for expressing toxic proteins or for optimizing protein solubility.[2][4][5]

L-Arabinose vs. This compound: A Tale of Two Isomers

L-arabinose is the natural and sole inducer of the araBAD operon.[4][6] this compound is a racemic mixture, containing equal parts L-arabinose and D-arabinose. While the L-isomer directly participates in induction, the D-isomer is metabolized through a separate pathway.

The Role of D-Arabinose in E. coli Metabolism

E. coli is capable of metabolizing D-arabinose, but it does so via the L-fucose metabolic pathway. Importantly, this pathway is induced by L-fucose and D-arabinose itself, but not by L-arabinose in wild-type E. coli K-12. This suggests that in a mixture of this compound, the D-isomer will not interfere with the L-arabinose-mediated induction of the pBAD promoter. Instead, it will be utilized as a secondary carbon source, which could potentially influence cell growth and protein expression dynamics.

Theoretical Performance Comparison

In the absence of direct, published experimental data comparing the efficacy of this compound to L-arabinose for pBAD induction, we provide a theoretical comparison based on the known metabolic pathways.

FeatureL-ArabinoseThis compound (Theoretically Expected)
Induction of pBAD Promoter Direct and dose-dependent.Effective induction, but only by the L-arabinose component (50% of the total concentration).
Effective Inducer Concentration The total concentration added is the effective concentration.The effective inducer concentration is half of the total this compound concentration.
Impact on Cell Growth Serves as a carbon source, which can be depleted over time, affecting induction levels.[2]The L-arabinose component is consumed as a carbon source. The D-arabinose component is also consumed as a carbon source via a different pathway, potentially leading to more complex growth kinetics.
Cost-Effectiveness Higher cost.Lower cost due to simpler manufacturing of the racemic mixture.
Potential for Variability Can exhibit "all-or-none" induction at subsaturating concentrations.[7][8]May exhibit similar "all-or-none" phenomena. The metabolism of D-arabinose could introduce additional metabolic load and variability.

Experimental Protocols

Below are detailed methodologies for key experiments related to protein expression using the pBAD system.

General Protocol for Protein Expression Induction using L-Arabinose

This protocol is a standard starting point for inducing protein expression with L-arabinose in E. coli strains such as TOP10 or LMG194, which are suitable for pBAD expression.[4][6]

  • Starter Culture: Inoculate a single colony of E. coli harboring the pBAD expression plasmid into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic. Incubate overnight at 37°C with shaking (220-250 rpm).

  • Main Culture: The following day, inoculate a larger volume of LB medium (e.g., 500 mL) with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.05-0.1.

  • Growth: Incubate the main culture at 37°C with vigorous shaking until the OD600 reaches mid-log phase (approximately 0.5-0.7).

  • Induction: Add L-arabinose to the culture to a final concentration typically ranging from 0.002% to 0.2% (w/v). The optimal concentration should be determined empirically for each protein.[9][10][11]

  • Expression: Continue to incubate the culture for a period of 4-6 hours at 37°C, or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting: Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C until further processing.

Protocol for Optimizing L-Arabinose Concentration

To determine the optimal L-arabinose concentration for your protein of interest, a small-scale pilot expression experiment is recommended.

  • Prepare Cultures: Grow a 50 mL culture of your E. coli strain to an OD600 of 0.5 as described above.

  • Aliquot and Induce: Distribute 5 mL aliquots of the culture into separate sterile tubes. Induce each tube with a different final concentration of L-arabinose (e.g., 0%, 0.0002%, 0.002%, 0.02%, 0.2%).

  • Express and Harvest: Incubate the cultures for the desired expression time and temperature. After incubation, normalize the cultures by OD600 and harvest 1 mL from each.

  • Analyze Expression: Lyse the cell pellets and analyze the protein expression levels by SDS-PAGE and Western blot.

Visualizing the Pathways and Workflows

To better understand the underlying biological processes and experimental procedures, the following diagrams have been generated.

L_Arabinose_Signaling_Pathway cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm L-Arabinose_ext L-Arabinose L-Arabinose_peri L-Arabinose L-Arabinose_ext->L-Arabinose_peri Transport L-Arabinose_cyt L-Arabinose L-Arabinose_peri->L-Arabinose_cyt Transport AraC_inactive AraC (Inactive) L-Arabinose_cyt->AraC_inactive Binds to AraC_active AraC (Active) AraC_inactive->AraC_active Conformational Change pBAD pBAD Promoter AraC_active->pBAD Activates GOI Gene of Interest mRNA mRNA pBAD->mRNA Transcription Protein Recombinant Protein mRNA->Protein Translation

Caption: L-Arabinose induction pathway in E. coli.

Experimental_Workflow Start Inoculate Starter Culture Incubate_Overnight Incubate Overnight (37°C) Start->Incubate_Overnight Inoculate_Main Inoculate Main Culture Incubate_Overnight->Inoculate_Main Grow_Main Grow to OD600 ~0.6 Inoculate_Main->Grow_Main Induce Induce with L-Arabinose Grow_Main->Induce Express Express Protein (4-16h) Induce->Express Harvest Harvest Cells Express->Harvest Analyze Analyze Protein Expression Harvest->Analyze

References

A Comparative Analysis of the Crystallization Behavior of DL-Arabinose and DL-Xylose

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the distinct crystallization pathways of two pivotal diastereomeric sugars.

The crystallization behavior of monosaccharides is a critical factor in their purification, formulation, and application across the pharmaceutical and food industries. This guide provides a detailed comparison of the crystallization characteristics of DL-Arabinose and DL-Xylose, two chiral diastereomers with similar sweetness profiles to sucrose. The key distinction lies in their solid-state landscapes: this compound crystallizes as a stable racemic compound, while DL-Xylose forms a conglomerate.[1][2][3] This fundamental difference influences their physical properties and the methodologies required for their separation and purification.

Comparative Crystallographic and Physicochemical Properties

The distinct crystallization behaviors of this compound and DL-Xylose give rise to notable differences in their crystal structures and physical properties. This compound forms a racemic compound where both D- and L-enantiomers are present in the same crystal lattice, leading to a unique block-shaped morphology.[1][4] In contrast, DL-Xylose forms a conglomerate, which is a physical mixture of separate crystals of D- and L-enantiomers.[1][2][3]

PropertyThis compoundDL-XyloseReference
Crystallization Form Racemic CompoundConglomerate[1][2][3]
Crystal Morphology Block-shapedElongated rods (for individual enantiomers)[1][4]
Anomer in Crystal Structure β-anomerα-anomer[1][3]
Space Group (L-arabinose) P212121Not specified for conglomerate[1]
PXRD Key Peaks (2θ) 14°, 15°, 20°13°, 21°, 22° (for individual enantiomers)[1][4]

Solubility Data

Solubility is a crucial parameter in designing crystallization processes. The solubility of this compound and the individual enantiomers of D-Xylose were measured in a 50:50 (w/w) ethanol/water mixture at various temperatures.

Temperature (°C)This compound Solubility ( g/100g solvent)D-Xylose Solubility ( g/100g solvent)Reference
5~25~40[1]
15~30~50[1]
25~38~65[1]
35~48~80[1]
45~60~100[1]
55~75~125[1]
65~95~150[1]

Note: The solubility data is estimated from graphical representations in the source publication and should be considered approximate. D-Xylose consistently exhibits higher solubility than this compound in this solvent system.[5]

Experimental Protocols

The following experimental methodologies were employed to characterize the crystallization behavior of this compound and DL-Xylose.

1. Single Crystal Growth: Single crystals were grown via slow evaporation from a 50:50 (w/w) ethanol/water solvent mixture.[1][4] This technique allows for the formation of high-quality crystals suitable for X-ray diffraction analysis.

2. X-ray Diffraction (XRD): Both single-crystal XRD and Powder X-ray Diffraction (PXRD) were used to determine the crystal structures and identify the solid forms.[1][2][4] PXRD patterns are particularly useful for distinguishing between the racemic compound of this compound and the conglomerate of DL-xylose based on their characteristic peaks.[1][4]

3. Solubility Measurement: A thermogravimetric method was used to measure the solubilities of the different solid forms in various solvent mixtures and at different temperatures.[2][6] Saturated solutions with excess solid were stirred for extended periods to ensure equilibrium before analysis.[4]

4. Differential Scanning Calorimetry (DSC): DSC measurements were conducted to determine the phase diagrams of the two chiral systems.[2][4][6] This thermal analysis technique helps to understand the melting behavior and relative stability of the racemic compound versus the conglomerate.[1]

5. Slurry Experiments: To determine the relative stability and kinetics of transformation, slurry experiments were performed in a 50:50 (w/w) ethanol/water solvent.[1][2][3] These experiments confirmed that this compound rapidly transforms from its constituent enantiomers into the more stable racemic compound in solution.[1][2][3]

Visualizing Crystallization Pathways and Experimental Workflow

The following diagrams illustrate the logical relationship between the two diastereomers' crystallization behavior and the general experimental workflow for their characterization.

Logical Flow of Crystallization Behavior cluster_arabinose This compound cluster_xylose DL-Xylose arabinose_solution This compound in Solution (D- and L-enantiomers) arabinose_racemate Stable Racemic Compound (D- and L- in same crystal) arabinose_solution->arabinose_racemate Crystallization xylose_solution DL-Xylose in Solution (D- and L-enantiomers) d_xylose D-Xylose Crystals xylose_solution->d_xylose Crystallization l_xylose L-Xylose Crystals xylose_solution->l_xylose Crystallization xylose_conglomerate Conglomerate (Mixture of D- and L-crystals) d_xylose->xylose_conglomerate l_xylose->xylose_conglomerate

Caption: Crystallization pathways for this compound and DL-Xylose.

Experimental Workflow for Crystallization Analysis start Sample Preparation (this compound & DL-Xylose) crystal_growth Single Crystal Growth (Slow Evaporation) start->crystal_growth solubility Solubility Measurement (Thermogravimetric) start->solubility Thermodynamic Properties slurry Slurry Experiments start->slurry Stability & Kinetics characterization Solid-State Characterization crystal_growth->characterization xrd XRD (Single-Crystal & Powder) characterization->xrd Structure & Form microscopy Optical Microscopy characterization->microscopy Morphology dsc DSC Analysis characterization->dsc Thermal Properties

References

A Comparative Guide to the Validation of Analytical Methods for DL-Arabinose Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of monosaccharides like DL-Arabinose is a critical aspect of various analytical procedures. The choice of an appropriate analytical method is contingent upon several factors, including the required sensitivity, specificity, the nature of the sample matrix, and the available instrumentation. This guide provides an objective comparison of common analytical methods for the detection and quantification of this compound, supported by experimental data and detailed protocols to facilitate the selection of the most suitable method for your research needs.

This guide delves into the principles, performance characteristics, and procedural details of four primary methods for D-arabinose quantification: Enzymatic Assay, Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Capillary Zone Electrophoresis (CZE).[1] Additionally, a traditional colorimetric method, the Bial's Test (Orcinol Assay), is discussed as a qualitative or semi-quantitative alternative.[1]

Comparative Performance of Analytical Methods

The selection of an appropriate quantification method is a critical decision in the analytical workflow. The following table summarizes the key quantitative performance metrics for the compared methods, offering a clear overview to aid in this selection process.

MethodPrincipleTypical Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (RSD)Throughput
Enzymatic Assay (UV) Enzymatic oxidation of L-arabinose by β-galactose dehydrogenase, with spectrophotometric detection of NADH at 340 nm.[2]4 - 80 µ g/assay [2]0.577 mg/L[2]Not explicitly statedNot explicitly statedHigh
GC-MS Gas chromatographic separation of derivatized arabinose followed by mass spectrometric detection.[1][3][4]~10 - 40 ng/mL[4][5]Not explicitly statedNot explicitly statedNot explicitly statedLow
HPLC-ELSD High-performance liquid chromatographic separation with evaporative light scattering detection.[6]Not explicitly statedNot explicitly statedNot explicitly stated< 1.12% (intra- and inter-day)[6]Medium
HPLC-HILIC-CAD Hydrophilic interaction chromatography separation with charged aerosol detection.[1]1 - 1000 mg/L0.032 - 2.675 mg/L0.107 - 8.918 mg/L< 5%Medium
CZE-CCD Separation of anionic arabinose at high pH with contactless conductivity detection.[1]Not explicitly stated13 - 31 µMNot explicitly statedNot explicitly statedHigh

Experimental Workflows and Signaling Pathways

To visualize the operational flow of these quantification methods, the following diagrams illustrate a generalized workflow for method validation, a typical experimental workflow for D-arabinose quantification, and the enzymatic reaction pathway.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis MD_Define Define Analytical Requirements MD_Select Select Method MD_Define->MD_Select MD_Optimize Optimize Parameters MD_Select->MD_Optimize MV_Specificity Specificity/ Selectivity MD_Optimize->MV_Specificity MV_Linearity Linearity & Range MV_Accuracy Accuracy MV_Linearity->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Accuracy->MV_Precision MV_LOD Limit of Detection (LOD) MV_Precision->MV_LOD MV_LOQ Limit of Quantification (LOQ) MV_Precision->MV_LOQ MV_Robustness Robustness MV_LOD->MV_Robustness MV_LOQ->MV_Robustness SA_Prep Sample Preparation MV_Robustness->SA_Prep SA_Analysis Analytical Measurement SA_Prep->SA_Analysis SA_Quant Quantification SA_Analysis->SA_Quant SA_Report Reporting SA_Quant->SA_Report

A generalized workflow for analytical method validation.

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Biological_Sample Biological Sample Extraction Extraction Biological_Sample->Extraction Hydrolysis Hydrolysis (if required) Extraction->Hydrolysis Purification_Derivatization Purification/Derivatization Hydrolysis->Purification_Derivatization Method_Choice Select Method Purification_Derivatization->Method_Choice Enzymatic_Assay Enzymatic Assay Method_Choice->Enzymatic_Assay GC_MS GC-MS Method_Choice->GC_MS HPLC HPLC Method_Choice->HPLC CZE CZE Method_Choice->CZE Signal_Detection Signal Detection Enzymatic_Assay->Signal_Detection GC_MS->Signal_Detection HPLC->Signal_Detection CZE->Signal_Detection Quantification Quantification Signal_Detection->Quantification Result_Interpretation Result Interpretation Quantification->Result_Interpretation

General Experimental Workflow for D-Arabinose Quantification.[1]

Arabinose D-Arabinose Arabinono_lactone D-Arabinono-1,4-lactone Arabinose->Arabinono_lactone Arabinose Dehydrogenase NADH NADH + H+ NAD NAD+ NAD->NADH Spectrophotometer Spectrophotometer (detects NADH at 340 nm) NADH->Spectrophotometer

Enzymatic Assay Signaling Pathway.[1]

Detailed Experimental Protocols

Enzymatic Assay (L-Arabinose/D-Galactose Assay Kit)

This method provides a simple and accurate UV-based measurement for L-arabinose.[7][8]

  • Principle: The assay is based on the oxidation of β-L-arabinose by nicotinamide-adenine dinucleotide (NAD+) to L-arabinonic acid, catalyzed by β-galactose dehydrogenase. The amount of NADH formed is stoichiometric with the amount of L-arabinose and is measured by the increase in absorbance at 340 nm.[2] Galactose mutarotase (B13386317) is included to rapidly convert α-L-arabinose to the β-anomer.[2][9]

  • Sample Preparation: The amount of L-arabinose in the sample should be between 4 and 80 µg per cuvette. The sample solution should be diluted to yield a concentration between 0.04 and 0.8 g/L.[2]

  • Assay Procedure (Manual):

    • Pipette 0.10 mL of sample solution into a cuvette.

    • Add 2.00 mL of distilled water and 0.20 mL of Buffer. Mix well.

    • Read the initial absorbance (A1) of the solutions after ~3 min.

    • Start the reaction by adding 0.02 mL of NAD+/GalM suspension. Mix.

    • Add 0.02 mL of β-GalDH suspension. Mix and read the final absorbance (A2) after ~12 minutes.[2]

  • Calculation: The concentration of L-arabinose is calculated from the difference in absorbance (A2 - A1) using the extinction coefficient of NADH.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of D-arabinose, particularly in complex biological matrices.[4][10]

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample, add an internal standard (e.g., D-arabinose-13C-2).[3]

    • Evaporate the samples to complete dryness under a gentle stream of nitrogen.[3]

    • Oximation: Add hydroxylamine (B1172632) hydrochloride in anhydrous pyridine (B92270) and heat at 90°C for 30 minutes. This step converts the sugar into stable oximes, simplifying the chromatogram.[3]

    • Silylation: Add a silylating agent (e.g., BSTFA + 1% TMCS) and heat at 70°C for 60 minutes to increase the volatility of the sugar for GC analysis.[3]

  • GC-MS Analysis:

    • Column: A capillary column suitable for sugar analysis (e.g., DB-5ms).

    • Injector and Oven Temperature Program: An appropriate temperature program is used to separate the derivatized arabinose from other components. For example, start at 70°C, hold for 4 minutes, then ramp up to 310°C.[11]

    • Mass Spectrometry: Detection is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring specific m/z fragments of the derivatized arabinose and the internal standard.[3]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.[12]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for sugar analysis, with various column and detector combinations available.

  • HPLC with Evaporative Light Scattering Detector (ELSD):

    • Column: Aminex HPX-87H column.[6]

    • Mobile Phase: Isocratic elution with dilute sulfuric acid in ultra-pure water.[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Detection: ELSD with the drift tube temperature set to 50°C and nitrogen as the carrier gas.[6]

  • HPLC with Refractive Index (RI) Detector:

    • Column: Amino column (e.g., COL–AMINO 150 x 4.6 mm).[13]

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 75:25).[13]

    • Flow Rate: 1 mL/min.[13]

    • Detection: Refractive index detector.[13]

  • Sample Preparation (for HPLC): Samples are typically centrifuged and filtered through a 0.22 µm membrane before injection.[13] Dilution may be necessary to fall within the linear range of the detector.

LC-MS/MS

This method provides high sensitivity and specificity, particularly for deuterated internal standards.[14]

  • Sample Preparation:

    • To a 100 µL sample, add 20 µL of a 1 µg/mL D-Arabinose-d2 internal standard solution and vortex.[12]

    • Perform protein precipitation with cold acetonitrile, vortex, and centrifuge.[12]

    • Evaporate the supernatant to dryness and reconstitute in the mobile phase.[12][14]

  • Liquid Chromatography:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column.[14]

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[14]

    • Flow Rate: 0.4 mL/min.[14]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI).[14]

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for D-Arabinose and the internal standard.[14]

  • Data Analysis: Integrate peak areas, calculate the analyte to internal standard ratio, and determine the concentration from a calibration curve.[14]

References

A Tale of Two Sugars: Differential Effects of Arabinose Enantiomers on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Arabinose, a five-carbon sugar, exists as two enantiomers, L-arabinose and D-arabinose, which, despite their mirror-image structures, exert markedly distinct effects on fundamental cell signaling pathways. This guide provides a comprehensive comparison of their divergent biological activities, supported by experimental data, to inform research and drug development in metabolic diseases and oncology. While L-arabinose primarily modulates metabolic pathways related to glucose homeostasis, D-arabinose has been shown to influence stress-activated signaling cascades.

Key Differential Effects at a Glance

The most striking difference lies in their interaction with intestinal enzymes. L-arabinose is a well-documented inhibitor of sucrase, the enzyme responsible for breaking down sucrose (B13894). In contrast, D-arabinose exhibits no such inhibitory activity[1][2]. This fundamental divergence sets the stage for their distinct downstream effects on cellular signaling.

Pathway/EffectL-ArabinoseD-Arabinose
Sucrase Inhibition Potent uncompetitive inhibitor (Ki ≈ 2 mmol/L)[1][2]No inhibitory effect[1][2]
Postprandial Glucose Reduces peak blood glucose levelsNo direct effect from sucrose digestion
Postprandial Insulin (B600854) Reduces peak insulin levelsNo direct effect from sucrose digestion
AMPK Pathway Activates AMPK, leading to suppression of gluconeogenesis[3][4]No reported effect
Incretin Hormones Increases GLP-1 and decreases GIP secretion[5][6]No reported effect
p38 MAPK Pathway No reported effectActivates p38 MAPK, inducing autophagy and cell cycle arrest in cancer cells[7]

L-Arabinose: A Modulator of Metabolic Signaling

L-arabinose primarily impacts pathways involved in glucose metabolism. Its inhibition of sucrase in the small intestine leads to a delayed and reduced absorption of glucose from sucrose, thereby blunting postprandial glycemic and insulinemic responses[8][9][10][11].

This initial enzymatic inhibition triggers a cascade of downstream signaling events:

  • AMP-activated Protein Kinase (AMPK) Pathway : Studies have shown that L-arabinose administration leads to the activation of AMPK, a key cellular energy sensor. Activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, and suppresses the expression of gluconeogenic genes such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase)[3][4]. This contributes to the overall improvement in glucose homeostasis.

  • Incretin Hormone Modulation : Co-ingestion of L-arabinose with sucrose has been demonstrated to increase the secretion of glucagon-like peptide-1 (GLP-1) and decrease the secretion of glucose-dependent insulinotropic polypeptide (GIP)[5][6][12]. GLP-1 is known to enhance glucose-stimulated insulin secretion, suppress glucagon (B607659) release, and delay gastric emptying, all of which contribute to better glycemic control.

L_Arabinose_Pathway cluster_intestine Small Intestine cluster_blood Bloodstream cluster_liver Liver Cell cluster_gut_endocrine Gut Endocrine L-Cell Sucrose Sucrose Sucrase Sucrase Sucrose->Sucrase Glucose_Fructose Glucose + Fructose Sucrase->Glucose_Fructose Reduced_Glucose Reduced Glucose Absorption Glucose_Fructose->Reduced_Glucose Reduced Absorption L_Arab L-Arabinose L_Arab->Sucrase Inhibits Reduced_Insulin Reduced Insulin Spike Reduced_Glucose->Reduced_Insulin AMPK AMPK pAMPK p-AMPK (Active) AMPK->pAMPK ACC ACC pAMPK->ACC Phosphorylates Gluconeogenesis Gluconeogenesis Genes (PEPCK, G6Pase) pAMPK->Gluconeogenesis Suppresses Expression pACC p-ACC (Inactive) ACC->pACC L_Arab_Systemic L-Arabinose (Systemic) L_Arab_Systemic->AMPK Activates GLP1 GLP-1 Secretion L_Arab_Gut L-Arabinose (in gut) L_Arab_Gut->GLP1 Increases

Signaling pathways affected by L-arabinose.

D-Arabinose: A Trigger of Stress-Activated Pathways

In stark contrast to its L-enantiomer, D-arabinose does not inhibit sucrase and thus does not directly interfere with sucrose digestion[1][2]. Instead, recent research has illuminated its role in activating cellular stress-response pathways, particularly in the context of cancer biology.

  • p38 Mitogen-Activated Protein Kinase (MAPK) Pathway : Studies in breast cancer cell lines have shown that D-arabinose treatment leads to the activation of the p38 MAPK signaling pathway. This activation is associated with the induction of autophagy and subsequent cell cycle arrest at the G2/M phase, ultimately inhibiting cancer cell proliferation[7]. The activation of p38 MAPK suggests that D-arabinose may be perceived by cells as a form of cellular stress.

D_Arabinose_Pathway cluster_cell Cancer Cell D_Arab D-Arabinose p38 p38 MAPK D_Arab->p38 Activates p_p38 p-p38 MAPK (Active) p38->p_p38 Autophagy Autophagy p_p38->Autophagy Induces Cell_Cycle_Arrest G2/M Cell Cycle Arrest Autophagy->Cell_Cycle_Arrest Leads to Proliferation Cell Proliferation Cell_Cycle_Arrest->Proliferation Inhibits

Signaling pathway affected by D-arabinose in cancer cells.

Experimental Protocols

In Vitro Sucrase Inhibition Assay

This protocol is adapted from studies investigating the inhibitory effects of arabinose on sucrase activity.

  • Enzyme Preparation : Homogenize Caco-2 cells cultured for 21 days to serve as the enzyme preparation[13].

  • Reaction Mixture : Prepare a reaction mixture containing a sucrose substrate (concentrations ranging from 7 to 280 mmol/L) and the arabinose enantiomer (L- or D-arabinose) at various concentrations (e.g., 0.84, 1.4, and 2.8 mmol/L) in a suitable buffer[13].

  • Incubation : Incubate the reaction mixture at 37°C for 30 minutes[13].

  • Measurement : Measure the amount of released glucose using a glucose oxidase assay[13].

  • Data Analysis : Determine the kinetic parameters of inhibition (e.g., Ki) by plotting the data using Lineweaver-Burk plots[2].

Western Blot for AMPK and p38 MAPK Activation

This generalized protocol can be adapted for assessing the phosphorylation status of AMPK and p38 MAPK.

  • Cell Culture and Treatment : Culture appropriate cells (e.g., HepG2 for AMPK, breast cancer cell lines for p38) and treat with L-arabinose or D-arabinose at desired concentrations and time points[3][7].

  • Protein Extraction : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-p38 MAPK (Thr180/Tyr182), and total p38 MAPK overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis : Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Experimental_Workflow cluster_sucrase Sucrase Inhibition Assay cluster_western Western Blot Workflow Enzyme_Prep Enzyme Preparation Reaction Reaction with Sucrose & Arabinose Enzyme_Prep->Reaction Glucose_Measure Glucose Measurement Reaction->Glucose_Measure Kinetics Kinetic Analysis Glucose_Measure->Kinetics Cell_Treat Cell Treatment with Arabinose Lysis Protein Extraction Cell_Treat->Lysis SDS_PAGE SDS-PAGE & Transfer Lysis->SDS_PAGE Immunoblot Immunoblotting SDS_PAGE->Immunoblot Detection Detection & Analysis Immunoblot->Detection

References

A Comparative Analysis of Enzyme Binding Affinity for DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Enzyme Performance with Supporting Experimental Data.

This guide provides a detailed comparative analysis of the binding affinity of various enzymes for DL-Arabinose, the two enantiomeric forms of the five-carbon sugar arabinose. Understanding the specificity and efficiency of these enzymes is crucial for applications in biotechnology, metabolic engineering, and drug development. This document summarizes key quantitative data, outlines experimental protocols for affinity determination, and visualizes the relevant metabolic pathways.

Quantitative Analysis of Enzyme Binding Affinity

The binding affinity of an enzyme for its substrate is a critical parameter for understanding its efficiency. This is often quantified by the Michaelis-Menten constant (Km), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate. The catalytic efficiency is determined by the kcat/Km value.

L-Arabinose Isomerases

L-Arabinose isomerase (L-AI) is a key enzyme in the metabolism of L-arabinose, catalyzing its conversion to L-ribulose. These enzymes also exhibit activity towards other sugars, such as D-galactose. The following table summarizes the kinetic parameters of L-AIs from various microbial sources for L-arabinose and D-galactose.

Enzyme SourceSubstrateKm (mM)kcat (min-1)kcat/Km (mM-1 min-1)Reference
Bacillus amyloliquefaciens CAAIL-Arabinose92.8435046.85[1][2]
D-Galactose251.6589.52.34[1][2]
Lactobacillus reuteriL-Arabinose633 ± 695754090.9[3]
D-Galactose647 ± 10935405.47[3]
Geobacillus thermodenitrificans (Double-site variant)L-Arabinose29 ± 2.025,000 ± 1,400862.1[4]
D-Galactose101 ± 7.06,800 ± 50067.3[4]
Geobacillus thermodenitrificans (Triple-site variant)L-Arabinose75 ± 5.033,000 ± 2,100440.0[4]
D-Galactose391 ± 2541,000 ± 3,200104.9[4]
Clostridium hylemonaeD-Galactose7.701703.4221.2[5]
Enzymes in D-Arabinose Metabolism

The metabolism of D-arabinose in organisms like Escherichia coli is less direct than that of L-arabinose and often involves the co-opting of enzymes from other metabolic pathways, such as the L-fucose pathway. This pathway involves the isomerization of D-arabinose to D-ribulose, followed by phosphorylation.

EnzymeSubstrateKm (mM)kcat (min-1)Reference
L-Fucose Isomerase (Caldicellulosiruptor saccharolyticus)D-Arabinose--[6]
D-Arabinose 5-Phosphate Isomerase (Escherichia coli KpsF)D-Arabinose 5-Phosphate0.57900[7]
D-Ribulose 5-Phosphate0.31140[7]

Note: Specific kcat values for L-fucose isomerase with D-arabinose were not available in the provided search results.

Experimental Protocols

The determination of enzyme kinetic parameters is fundamental to understanding their binding affinity. Below are generalized methodologies for key experiments.

Enzyme Activity and Kinetic Parameter Determination

Objective: To determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) of an enzyme for a specific substrate.

Methodology:

  • Enzyme Assay: The activity of the isomerase is typically measured by quantifying the amount of the ketosugar product formed from the aldose substrate.

  • Reaction Mixture: A standard reaction mixture contains the purified enzyme at a suitable dilution, a range of substrate concentrations (e.g., for L-arabinose isomerase, 5-800 mM L-arabinose or 10-800 mM D-galactose), and a buffer to maintain optimal pH (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0). The reaction may also require specific metal ions as cofactors (e.g., 0.5 mM MnCl2 and 1 mM CoCl2).[3]

  • Incubation: The reaction mixture is incubated at the enzyme's optimal temperature for a fixed period (e.g., 10 minutes at 65°C).[3] The reaction is then stopped, often by heat inactivation.

  • Quantification of Product: The amount of product formed is determined using methods like the cysteine-carbazole-sulfuric acid method, which measures ketosugars, with absorbance read at 560 nm.

  • Data Analysis: The initial reaction velocities are plotted against the corresponding substrate concentrations. The kinetic parameters (Km and Vmax) are then calculated by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.[5]

Signaling Pathways and Experimental Workflows

The metabolic pathways of L-arabinose and D-arabinose illustrate the sequence of enzymatic reactions involved in their catabolism.

L-Arabinose Metabolic Pathway

The catabolism of L-arabinose is a well-characterized pathway in many bacteria, involving three key enzymes that convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the pentose (B10789219) phosphate pathway.

Larabinose_Metabolism L_Arabinose L-Arabinose L_Ribulose L-Ribulose L_Arabinose->L_Ribulose L-Arabinose Isomerase L_Ribulose_5P L-Ribulose-5-Phosphate L_Ribulose->L_Ribulose_5P Ribulokinase D_Xylulose_5P D-Xylulose-5-Phosphate L_Ribulose_5P->D_Xylulose_5P L-Ribulose-5-Phosphate 4-Epimerase PPP Pentose Phosphate Pathway D_Xylulose_5P->PPP

L-Arabinose Metabolic Pathway
D-Arabinose Metabolic Pathway in E. coli

In E. coli, the metabolism of D-arabinose is facilitated by enzymes of the L-fucose catabolic pathway.[8] This pathway converts D-arabinose into intermediates that can enter glycolysis.

Darabinose_Metabolism D_Arabinose D-Arabinose D_Ribulose D-Ribulose D_Arabinose->D_Ribulose L-Fucose Isomerase D_Ribulose_1P D-Ribulose-1-Phosphate D_Ribulose->D_Ribulose_1P L-Fuculokinase/ D-Ribulokinase DHAP Dihydroxyacetone Phosphate D_Ribulose_1P->DHAP L-Fuculose-1-Phosphate Aldolase Glycolaldehyde Glycolaldehyde D_Ribulose_1P->Glycolaldehyde L-Fuculose-1-Phosphate Aldolase Glycolysis Glycolysis DHAP->Glycolysis

D-Arabinose Metabolic Pathway in E. coli
General Experimental Workflow for Kinetic Analysis

The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification Reaction_Setup Set up Reaction Mixtures (Enzyme, Substrate, Buffer) Enzyme_Purification->Reaction_Setup Substrate_Prep Substrate Preparation (Varying Concentrations) Substrate_Prep->Reaction_Setup Incubation Incubate at Optimal Conditions Reaction_Setup->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Product_Quant Quantify Product Formation Reaction_Stop->Product_Quant Plot_Data Plot Initial Velocity vs. Substrate Concentration Product_Quant->Plot_Data Calc_Params Calculate Km and Vmax (Michaelis-Menten Fit) Plot_Data->Calc_Params

Kinetic Analysis Experimental Workflow

References

Safety Operating Guide

Safe Disposal of DL-Arabinose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental protection. This document provides detailed procedures for the safe disposal of DL-Arabinose, a pentose (B10789219) sugar commonly used in biochemical research. While generally not classified as a hazardous substance, adherence to proper disposal protocols is essential.[1][2][3]

Immediate Safety and Handling

Before handling this compound, it is crucial to consult the substance's Safety Data Sheet (SDS). While some sources indicate it is not a hazardous substance, others suggest it may cause eye, skin, or respiratory tract irritation.[1][2][4] One source has classified it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it in a sealed container for disposal.[3][4][6]

Quantitative Safety Data Summary

The following table summarizes key safety and disposal information from various sources. Note the variations in hazard classifications.

Supplier/SourceGHS ClassificationKey Disposal Recommendations
Carl ROTHDoes not meet criteria for classification.[1][2]Consult local waste disposal expert; do not empty into drains; handle contaminated packages as the substance itself.[1][2]
DC ChemicalsAcute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1).[5]Dispose of contents/container to an approved waste disposal plant; avoid release to the environment.[5]
TCI ChemicalsNot regulated as a dangerous good.Entrust disposal to a licensed waste disposal company; follow local and national regulations.
Flinn ScientificConsidered nonhazardous according to GHS.[3]Review all federal, state, and local regulations before proceeding.[3]
General Sugar Disposal GuidelinesNot applicableSmall, uncontaminated quantities of water-soluble sugars may be drain-disposed with significant dilution.[7][8]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and whether it is contaminated with other hazardous materials.

Method A: Disposal of Small, Uncontaminated Quantities (<100g)

For small quantities of pure this compound that are not contaminated with any hazardous substances, drain disposal may be permissible, provided it aligns with local regulations.

  • Dissolve: Completely dissolve the solid this compound in a large volume of water (a ratio of at least 1:20 is recommended).

  • Dilute and Flush: Slowly pour the resulting solution down the drain, flushing with a copious amount of cold water. This prevents potential clogging and ensures significant dilution.[7]

  • Log: Record the disposal in the laboratory's waste log, if required by your institution's policies.

Method B: Disposal of Large Quantities or Contaminated Waste

For larger quantities of this compound or any amount that is contaminated with other chemicals, solid waste disposal is the required method.

  • Containment: Place the solid this compound waste into a clearly labeled, sealed, and appropriate waste container.

  • Labeling: Label the container as "Non-Hazardous Waste: this compound." If contaminated, the label must reflect all hazardous components in the mixture.

  • Consultation: Always consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to ensure compliance with all local, state, and federal regulations.

  • Disposal: Dispose of the container through your institution's chemical waste program or a licensed waste disposal service.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DL_Arabinose_Disposal start Start: this compound Waste is_contaminated Is the waste contaminated with hazardous materials? start->is_contaminated quantity_check Is the quantity > 100g? is_contaminated->quantity_check No solid_waste Method B: Solid Waste Disposal is_contaminated->solid_waste Yes quantity_check->solid_waste Yes drain_disposal Method A: Drain Disposal quantity_check->drain_disposal No contain Contain in a sealed, labeled container solid_waste->contain dissolve Dissolve in large volume of water drain_disposal->dissolve flush Flush down drain with copious amounts of water dissolve->flush end End flush->end consult_ehs Consult EHS and dispose via chemical waste program contain->consult_ehs consult_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling DL-Arabinose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper safety protocols is paramount when handling chemical compounds such as DL-Arabinose. While generally considered non-hazardous, implementing standard laboratory safety measures is essential to ensure a safe working environment and prevent contamination.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategoryRecommended Equipment
Eye Protection Chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 should be worn to prevent eye contact.[1][2]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[1][2]
Body Protection A lab coat or other appropriate protective clothing should be worn to prevent skin exposure.[1][2]
Respiratory Protection A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed whenever workplace conditions warrant respirator use, particularly if dust is generated.[1][2][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize exposure and maintain the integrity of the compound.

1. Preparation:

  • Review the Safety Data Sheet (SDS) for this compound.
  • Ensure that the work area, preferably a chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.[1]
  • Assemble all necessary equipment, including a calibrated weighing scale, spatulas, and appropriate containers.

2. Weighing and Transfer:

  • Perform all weighing and transfer operations in a well-ventilated area to minimize dust generation.[4][1]
  • Handle the solid material carefully to avoid creating dust.
  • Use a spatula to transfer the desired amount of this compound to a clean, labeled container.
  • Keep the container tightly closed when not in use.[1][2]

3. Dissolving:

  • If preparing a solution, slowly add the solid this compound to the solvent to prevent splashing.[4]
  • Stir the mixture gently until the solid is completely dissolved.

4. Post-Handling:

  • Clean the work area and any equipment used during the procedure.
  • Wash hands thoroughly with soap and water after handling the compound.[4][1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.

  • Waste this compound: Dispose of waste material in accordance with all federal, state, and local regulations.[4] Consult with your institution's environmental health and safety (EHS) office for specific guidance.

  • Contaminated Materials: Any materials, such as gloves or weighing paper, that come into contact with this compound should be placed in a sealed container for disposal.

  • Empty Containers: Handle contaminated packages in the same way as the substance itself.[5] Once completely empty, containers can be recycled if local regulations permit.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

G A 1. Assess Hazards (Review SDS) B 2. Don PPE (Goggles, Gloves, Lab Coat) A->B C 3. Prepare Workspace (Clean Area, Ensure Ventilation) B->C D 4. Handle Chemical (Weighing, Transferring, Dissolving) C->D E 5. Post-Handling Cleanup (Clean Workspace, Wash Hands) D->E F 6. Proper Disposal (Follow Institutional Guidelines) E->F

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Arabinose
Reactant of Route 2
DL-Arabinose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.